Tribuloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-PYFXTMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436355 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22153-44-2 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Bioactive Properties of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris, is emerging as a compound of significant interest in the pharmaceutical and biomedical research sectors.[1][2][3][4] Traditionally used in various systems of medicine for a range of ailments, recent scientific investigations have begun to elucidate the specific molecular mechanisms underpinning its therapeutic potential.[5][6][7] This technical guide provides an in-depth overview of the known bioactive properties of this compound, with a focus on its anti-inflammatory and melanogenesis-enhancing effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anti-inflammatory Properties of this compound
This compound has demonstrated significant anti-inflammatory activity, particularly in the context of acute lung injury (ALI).[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the regulation of multiple signaling cascades. Key pathways implicated in its activity include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial in cell survival and inflammation. This compound is suggested to modulate this pathway, contributing to the reduction of inflammatory responses.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammation. This compound's anti-inflammatory properties are linked to its ability to influence this pathway.[1]
-
NF-κB Signaling Pathway: As a critical transcription factor in the inflammatory process, NF-κB activation is a key target for anti-inflammatory therapies. This compound has been shown to impact this pathway, leading to a decrease in the expression of inflammatory mediators.
Experimental Evidence
In a preclinical model of lipopolysaccharide (LPS)-induced ALI in mice, administration of this compound led to a significant reduction in inflammatory cell infiltration into the lungs.[1][2] Furthermore, a marked decrease in the levels of key pro-inflammatory cytokines was observed.
| Cytokine | Effect of this compound Treatment | Significance |
| Interleukin-6 (IL-6) | Decreased Expression | p < 0.001[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Expression | p < 0.001[1] |
| Interleukin-1beta (IL-1β) | Decreased Expression | p < 0.001[1] |
Key Molecular Targets
Through network pharmacology and molecular docking studies, several key protein targets for this compound in the context of ALI have been identified. These include:
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of ALI: Mice are administered with lipopolysaccharide (LPS) from Escherichia coli via intratracheal instillation or intraperitoneal injection to induce acute lung injury.
-
Treatment: A solution of this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose. A vehicle control group receives the solvent alone.
-
Sample Collection: After a specified time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Inflammatory Cell Infiltration: Cells in the BALF are counted using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa.
-
Cytokine Measurement: Levels of IL-6, TNF-α, and IL-1β in the BALF or lung tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
-
Melanogenesis-Enhancing Properties of this compound
This compound has been identified as a potent enhancer of melanogenesis, the process of melanin production. This property makes it a compound of interest for the treatment of hypopigmentation disorders such as vitiligo.[3]
Mechanism of Action
The primary mechanism by which this compound promotes melanogenesis is through the PDE/cAMP/PKA signaling pathway.
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of PDE, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3]
-
Increased cAMP Levels: Inhibition of PDE leads to an accumulation of intracellular cAMP.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
Upregulation of Melanogenic Genes: Phosphorylated CREB acts as a transcription factor, upregulating the expression of key genes involved in melanogenesis, including:
-
MITF (Microphthalmia-associated transcription factor): The master regulator of melanocyte development and melanogenesis.
-
Tyrosinase: The rate-limiting enzyme in melanin synthesis.
-
Rab27a and Cdc42: Proteins involved in melanosome transport and dendrite formation in melanocytes.[3]
-
Signaling Pathway Diagram
Caption: this compound's signaling pathway in melanogenesis.
Experimental Protocols
In Vitro Melanogenesis Assay
-
Cell Culture: Human epidermal melanocytes (HEMs) or B16 melanoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A positive control (e.g., α-MSH) and a vehicle control are included.
-
Melanin Content Assay:
-
Cells are lysed with NaOH.
-
The absorbance of the lysate is measured at 405 nm using a microplate reader.
-
Melanin content is normalized to the total protein content of the cell lysate, which is determined using a BCA protein assay.
-
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared.
-
The lysate is incubated with L-DOPA, the substrate for tyrosinase.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.
-
-
Western Blot Analysis:
-
Protein extracts from treated and control cells are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key proteins in the melanogenesis pathway (e.g., tyrosinase, MITF, p-CREB, PKA) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
PDE-Glo™ Phosphodiesterase Assay
-
Reaction Setup: A reaction mixture containing the phosphodiesterase enzyme and cAMP as a substrate is prepared in a 96-well or 384-well plate.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature to allow for PDE-mediated cAMP degradation.
-
Termination and Detection:
-
A termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX) is added to stop the reaction.
-
A detection solution containing ATP and Protein Kinase A (PKA) is added. The remaining cAMP from the initial reaction activates PKA, which then consumes ATP.
-
-
Luminescence Measurement: Kinase-Glo® Reagent is added, which generates a luminescent signal proportional to the amount of remaining ATP. The luminescence is measured using a luminometer. A lower luminescent signal indicates higher PDE activity (more cAMP degraded, less PKA activation, more ATP remaining), while a higher signal indicates PDE inhibition by this compound.
Other Potential Bioactive Properties
Preliminary studies and traditional use suggest that this compound may possess other pharmacological activities, including:
-
Antioxidant Effects: Like many flavonoids, this compound is believed to have antioxidant properties, which may contribute to its other biological activities.[1][5]
-
Anticancer Potential: Some studies on saponins from Tribulus terrestris have indicated cytotoxic effects against certain cancer cell lines, though specific data on this compound is limited.[8]
-
Antifungal Activity: Saponins from the same plant source have also shown antifungal properties.[9]
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and melanogenesis-enhancing properties. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and PDE/cAMP/PKA. The experimental data, though still in early stages for some applications, provides a strong foundation for further research and development. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future investigations into the therapeutic potential of this compound. As research progresses, a more comprehensive understanding of its bioactivities and potential clinical applications will undoubtedly emerge.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tribuloside: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a bioactive flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the plant species Tribulus terrestris, a member of the Zygophyllaceae family. This plant is native to warm temperate and tropical regions of the Old World, including Southern Europe, Southern Asia, Africa, and Australia[1]. It is also known by common names such as puncture vine, caltrop, and goat's head. The compound is present in various parts of the plant, with notable concentrations in the leaves and fruits [2][3].
While Tribulus terrestris is the most well-documented source, other plant species have been reported to contain this compound, including:
-
Agrimonia eupatoria
-
Quercus ilex
-
Edgeworthia gardneri
The concentration of this compound and other phytochemicals in Tribulus terrestris can be influenced by factors such as the geographical origin of the plant, the specific plant part used, and the time of harvest.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail the experimental protocols synthesized from various scientific publications.
Extraction
The initial step in isolating this compound is the extraction from the plant material. Several methods can be employed, with the choice of solvent and technique influencing the efficiency of the extraction.
Experimental Protocol: Solvent Extraction
-
Preparation of Plant Material: The leaves and fruits of Tribulus terrestris are collected, air-dried in the shade, and then ground into a coarse powder.
-
Extraction Solvents: A common and effective solvent system is an aqueous ethanol or methanol solution. A 50% methanol extract has been shown to be effective for isolating bioactive components[3]. Another protocol suggests using 70% ethanol[4].
-
Extraction Techniques:
-
Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with the chosen solvent in a Soxhlet apparatus for a defined period.
-
Ultrasound-Assisted Extraction (UAE): The plant material is sonicated in the solvent. This method can enhance extraction efficiency and reduce extraction time.
-
Reflux Extraction: The plant material is boiled in the solvent under reflux.
-
-
Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract contains a complex mixture of compounds. Therefore, further purification is necessary to isolate this compound. This is typically achieved through a combination of liquid-liquid partitioning and column chromatography.
Experimental Protocol: Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity.
-
Macroporous Resin Column Chromatography: The enriched fraction is loaded onto a macroporous resin column. The column is first washed with water to remove highly polar impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol) to elute the target compounds.
-
Silica Gel Column Chromatography: The fraction containing this compound is further purified using silica gel column chromatography. A gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, is used to elute the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
Data Presentation
Quantitative data on the yield and purity of isolated this compound is not extensively reported in the available literature. However, a patent for the isolation of total Tribulus terrestris saponins reports a maximum yield of 2% from the raw plant material, with a purity of over 95% for the total saponin content[1]. It is important to note that this data pertains to the entire saponin fraction and not exclusively to this compound. The yield of crude methanolic extract from the leaves of Tribulus terrestris has been reported to be around 5.4%[2]. Further research is required to establish a standardized yield and purity for isolated this compound.
| Parameter | Value | Source |
| Yield of Total Saponins | Up to 2% | [1] |
| Purity of Total Saponins | >95% | [1] |
| Yield of Crude Methanolic Leaf Extract | ~5.4% | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Tribulus terrestris.
Caption: General workflow for this compound isolation.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological activities.
PI3K/Akt Signaling Pathway
This compound has demonstrated anti-inflammatory effects by potentially regulating the PI3K/Akt signaling pathway. This pathway is crucial in cell survival and inflammation.
Caption: this compound's modulation of the PI3K/Akt pathway.
MAPK and TNF Signaling Pathways
In the context of acute lung injury, this compound has been found to interact with key proteins in the MAPK and TNF signaling pathways, which are central to the inflammatory response[5].
Caption: this compound's interaction with MAPK and TNF pathways.
PDE/cAMP/PKA Signaling Pathway
This compound has been shown to enhance melanogenesis by acting on the PDE/cAMP/PKA pathway.
Caption: this compound's role in the PDE/cAMP/PKA pathway.
Conclusion
This technical guide has provided a detailed overview of the natural sources, isolation procedures, and known signaling pathways of this compound. While Tribulus terrestris stands out as the primary source, the methodologies for isolating this flavonoid glycoside can be adapted for other plant matrices. The elucidation of its interactions with key signaling pathways, such as PI3K/Akt, MAPK, TNF, and PDE/cAMP/PKA, opens avenues for further research into its therapeutic potential. The lack of specific quantitative data on the yield and purity of isolated this compound highlights an area for future investigation, which is crucial for the standardization and development of this compound-based pharmaceuticals and nutraceuticals. This guide serves as a foundational resource to aid researchers in their endeavors to unlock the full potential of this promising natural compound.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anti-Inflammatory Mechanism of Action of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a natural flavonoid glycoside primarily isolated from Tribulus terrestris, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of its core mechanism of action in inflammatory diseases. Evidence from in vitro and in vivo studies indicates that this compound exerts its effects primarily through the modulation of key inflammatory signaling cascades. The principal mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a subsequent downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). Network pharmacology and molecular docking studies further support these findings, identifying high-affinity interactions between this compound and key inflammatory targets including IL-6, TNF, and MAPK3. This document synthesizes the current understanding of this compound's molecular interactions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the implicated pathways and workflows to serve as a comprehensive resource for research and development in the field of anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including acute lung injury (ALI), rheumatoid arthritis, inflammatory bowel disease, and various skin disorders[1][2]. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research.
This compound is a flavonoid compound found in Tribulus terrestris, a plant used for centuries in traditional medicine to treat a variety of ailments, including inflammation, headaches, and dizziness[1][3][4]. As a natural product, this compound and related compounds from T. terrestris have attracted considerable scientific interest for their therapeutic potential[1][4]. Recent studies have begun to elucidate the specific molecular mechanisms by which this compound counteracts the inflammatory process, positioning it as a promising candidate for further drug development. This guide aims to consolidate the existing technical data on its mechanism of action.
Core Mechanism of Action in Inflammatory Diseases
The anti-inflammatory effects of this compound and structurally related compounds are multifactorial, primarily involving the suppression of key signaling pathways that orchestrate the inflammatory response. The central mechanisms identified are the inhibition of the NF-κB and MAPK pathways, which are master regulators of inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the innate immune response and inflammation[5][6]. In resting cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. There, it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][7].
Studies on tribulusamide D, a compound isolated from T. terrestris with a similar anti-inflammatory profile, have shown that it effectively inhibits the nuclear localization of the NF-κB p65 subunit in LPS-stimulated macrophages[8][9]. This action prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory cascade at a crucial upstream point. Extracts from T. terrestris have also been shown to reduce LPS-induced elevations of intracellular NF-κB[10][11].
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of serine/threonine kinases—which includes p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses[12][13]. Activation of these kinases via phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators[13].
This compound and related compounds have been shown to significantly interfere with this pathway.
-
p38 MAPK: In LPS-stimulated RAW264.7 macrophages, tribulusamide D markedly inhibited the phosphorylation and activation of p38 MAPK, while having no effect on ERK or JNK phosphorylation[8][9].
-
ERK, JNK, and MEK: A broader extract of T. terrestris was found to suppress the LPS-induced phosphorylation of Akt, MEK, ERK, p38, and JNK in macrophages, indicating a comprehensive inhibition of the MAPK and upstream Akt signaling pathways[10][11].
-
Molecular Docking: Computational studies have predicted a high binding affinity of this compound for MAPK3, providing a potential molecular basis for its inhibitory effect[1][14].
By inhibiting the phosphorylation of these key kinases, this compound effectively blocks the downstream signaling events that lead to the production of inflammatory cytokines and enzymes.
Regulation of Upstream and Associated Pathways
KEGG pathway enrichment analysis from network pharmacology studies has revealed that this compound's therapeutic effects in acute lung injury are associated with multiple signaling pathways. The PI3K-Akt signaling pathway was identified as having the highest gene count enrichment, suggesting it is a significant target[1]. The inhibition of the PI3K-Akt pathway can prevent the activation of downstream inflammatory effectors, including NF-κB[1][11]. Furthermore, given the central role of TNF-α in inflammation, the TNF signaling pathway is also considered a key mechanism through which this compound may exert its anti-inflammatory effects[1].
The overall mechanism, initiated by an inflammatory stimulus like LPS, and the points of inhibition by this compound are illustrated in the signaling pathway diagram below.
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound and related compounds has been quantified in several key studies. The following tables summarize these findings for clear comparison.
Table 1: Summary of In Vitro Anti-Inflammatory Effects
| Compound | Model System | Concentration(s) | Target Measured | Key Result(s) | Citation(s) |
| Tribulusamide D | LPS-stimulated RAW264.7 macrophages | 25-100 µM | NO, PGE₂, iNOS, COX-2 | Dose-dependent inhibition of production and expression. | [8][9] |
| 100 µM | IL-6, IL-10, TNF-α | Significant decrease in mRNA and protein levels. | [8][9] | ||
| 100 µM | p-p38 MAPK | Markedly inhibited LPS-induced phosphorylation. | [8][9] | ||
| 100 µM | Nuclear NF-κB p65 | Inhibited nuclear translocation. | [8][9] | ||
| 3-Cinnamoyl-tribuloside | LPS-activated RAW264.7 cells | 0.3125-10 µM | NO, iNOS mRNA | Potent inhibition of NO production and iNOS expression. | [15] |
| 1.25-5 µM | TNF-α, IL-1β, IL-6 | Significant inhibition of cytokine expression at mRNA and protein levels. | [15] | ||
| Total Saponins Extract | LPS-stimulated RAW264.7 cells | 50-200 µg/mL | NO, TNF-α | Significant, dose-dependent decrease in production. | [16][17] |
| T. terrestris Extract | LPS-stimulated RAW264.7 cells | 3-30 µg/mL | NO, TNF-α, IL-6, IL-1β | Ameliorated excessive release and transcription. | [10][11] |
Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound
| Model System | Treatment | Outcome Measured | Key Result(s) | Citation(s) |
| LPS-induced Acute Lung Injury (ALI) in mice | This compound (unknown dose) | Pro-inflammatory Cytokines in BALF (IL-1β, TNF-α, IL-6) | Significantly decreased levels compared to LPS group (P < .001). | [1] |
| Lung Histopathology (Inflammation & Fibrosis Scores) | Significant alleviation of inflammation and fibrosis (P < .001). | [1] | ||
| Alveolar Structure | Significantly increased the number and percentage of alveolar area compared to the LPS group (P < .001). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's anti-inflammatory action.
In Vitro Anti-Inflammatory Assay in Macrophage Cell Line
This protocol is a composite based on methodologies used to assess the effects of this compound-related compounds on LPS-stimulated macrophages[8][16].
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a density of approximately 1-5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or related compound, e.g., 10-100 µM) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration 0.5-1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS, no compound) and a positive control (LPS only) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine/NO production).
-
Analysis:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared for protein analysis. Proteins of interest (e.g., p-p38, p38, IκBα, NF-κB p65, iNOS, COX-2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
RT-PCR Analysis: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of inflammatory genes are quantified using real-time polymerase chain reaction (RT-qPCR).
-
In Vivo Murine Model of Acute Lung Injury (ALI)
This protocol is based on the methodology described for investigating this compound's efficacy in a mouse model of LPS-induced ALI[1].
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used. Animals are housed under standard conditions with free access to food and water and are acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Induction of ALI: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline. Control animals receive saline only.
-
Treatment: this compound is administered to the treatment groups (e.g., via intraperitoneal injection or oral gavage) at a specified time point relative to LPS administration (e.g., 2 hours post-LPS).
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the supernatant is stored at -80°C for cytokine analysis. The cell pellet can be used for cell counting and differential analysis.
-
Lung Tissue: The lungs are harvested. One lobe is fixed in 4% paraformaldehyde for histological analysis, while other lobes can be snap-frozen in liquid nitrogen for protein or RNA extraction.
-
-
Analysis:
-
Cytokine Analysis: IL-6, TNF-α, and IL-1β levels in the BALF supernatant are measured by ELISA.
-
Histological Examination: The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Lung injury, inflammation, and fibrosis are scored by a pathologist blinded to the treatment groups.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in lung tissue homogenates.
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound exerts potent anti-inflammatory effects by targeting fundamental signaling pathways, primarily the NF-κB and MAPK cascades. By inhibiting these pathways, this compound effectively reduces the production of a wide array of pro-inflammatory mediators, including key cytokines and enzymes responsible for propagating and sustaining the inflammatory response. This mechanism has been validated in both in vitro cellular models and in vivo models of inflammatory disease, such as acute lung injury[1].
For drug development professionals and researchers, this compound represents a compelling natural product lead. However, further research is required to advance its therapeutic potential:
-
Direct Molecular Target Identification: While the effects on NF-κB and MAPK are established, the direct protein target(s) of this compound that initiate this inhibition remain to be definitively identified.
-
Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the bioavailability and in vivo behavior of this compound.
-
NLRP3 Inflammasome Interaction: The NLRP3 inflammasome is a critical driver of IL-1β production in many inflammatory diseases[18][19]. Investigating whether this compound directly or indirectly modulates NLRP3 inflammasome activation could reveal an additional layer of its anti-inflammatory mechanism.
-
Clinical Evaluation: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound in human inflammatory diseases.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Fruit Extract of Tribulus terrestris on Skin Inflammation in Mice with Oxazolone-Induced Atopic Dermatitis through Regulation of Calcium Channels, Orai-1 and TRPV3, and Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Exploring the in vitro anti-inflammatory activity of gross saponins of Tribulus terrestris L. fruit by using liquid chromatography-mass spectrometry-based cell metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. clinsurggroup.us [clinsurggroup.us]
Pharmacological Activities of Tribuloside from Tribulus terrestris: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris L. (Zygophyllaceae), a plant used extensively in traditional medicine, is a rich source of various bioactive compounds. Among these, Tribuloside, a flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its anti-inflammatory, melanogenic, and potential anticancer and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's bioactivities. While much of the research has been conducted on extracts of Tribulus terrestris or derivatives of this compound, this guide consolidates the available information to facilitate further investigation into the therapeutic potential of this promising natural compound.
Pharmacological Activities
Anti-inflammatory Activity
This compound and its derivatives have demonstrated notable anti-inflammatory effects. Studies have primarily focused on the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.
Quantitative Data
| Compound | Cell Line | Parameter | Method | Result | Citation |
| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | NO Production | Griess Assay | 98.57% inhibition at 10 µM; 15.87% inhibition at 0.3125 µM | |
| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | TNF-α, IL-1β, IL-6 mRNA expression | qRT-PCR | Significant inhibition (p < 0.001) at 10 µM | |
| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | TNF-α, IL-1β, IL-6 protein expression | ELISA | Significant inhibition (p < 0.001) at 10 µM | |
| This compound | LPS-induced ALI mice | IL-1β, TNF-α, IL-6 in BALF | ELISA | Significant decrease (p < 0.001) compared to LPS group |
Experimental Protocols
In vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of 3-cinnamoylthis compound (e.g., 0.3125–10 µM) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, TNF-α, IL-1β, and IL-6 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
In vivo Anti-inflammatory Assay in LPS-Induced Acute Lung Injury (ALI) Mouse Model
-
Animal Model: Male C57BL/6 mice are used. Acute lung injury is induced by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).
-
Treatment: this compound is administered to the mice (e.g., via gavage or intraperitoneal injection) at specified doses and time points before or after LPS challenge.
-
Sample Collection: At a predetermined time after LPS induction (e.g., 12 or 24 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Inflammatory Marker Analysis: The concentrations of IL-1β, TNF-α, and IL-6 in the BALF are measured by ELISA.
-
Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.
Signaling Pathways
This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the MAPK and PI3K-Akt pathways, which are critical in the inflammatory response.
Caption: this compound inhibits LPS-induced inflammation via MAPK and PI3K-Akt pathways.
Melanogenesis-Promoting Activity
This compound has been shown to enhance melanogenesis, suggesting its potential application in treating hypopigmentation disorders like vitiligo.
Quantitative Data
| Compound | Cell Line | Parameter | Method | Result | Citation |
| This compound | Human Epidermal Melanocytes (HEMCs) | Melanin Content | Spectrophotometry | Notable increase in melanin production | |
| This compound | Human Epidermal Melanocytes (HEMCs) | Tyrosinase Activity | L-DOPA oxidation assay | Increased tyrosinase activity | |
| This compound | PDE-Glo Assay | PDE Inhibition | Luminescence Assay | Inhibitory effect on PDE |
Experimental Protocols
In vitro Melanogenesis Assay in Human Epidermal Melanocytes (HEMCs)
-
Cell Culture: HEMCs are cultured in specific melanocyte growth medium.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Melanin Content Measurement: Cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.
-
Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome spectrophotometrically at 490 nm.
-
Western Blot Analysis: Protein expression of key melanogenesis-related factors such as MITF, tyrosinase, Rab27a, and Cdc42, as well as proteins in the PDE/cAMP/PKA pathway, are analyzed by Western blotting.
-
PDE Inhibition Assay: The inhibitory effect of this compound on phosphodiesterase (PDE) activity is determined using a commercial PDE-Glo™ assay kit.
Signaling Pathways
This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates cAMP-response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, leading to increased expression of tyrosinase and other melanogenic proteins.
Caption: this compound enhances melanogenesis by modulating the PDE/cAMP/PKA/CREB/MITF pathway.
Anticancer Activity
While research on the specific anticancer activity of isolated this compound is limited, extracts from Tribulus terrestris containing this compound have shown cytotoxic effects against various cancer cell lines.
Quantitative Data
| Compound/Extract | Cell Line | Parameter | Method | Result (IC50) | Citation |
| Methanolic extract of T. terrestris | MCF-7 (Breast Cancer) | Cell Viability | MTT Assay | ~218.19 µg/mL | |
| Methanolic extract of T. terrestris | A549 (Lung Cancer) | Cell Viability | MTT Assay | ~179.62 µg/mL | |
| Saponin extracts of T. terrestris | MCF-7 (Breast Cancer) | Cell Viability | MTT Assay | Cytotoxic effects observed |
Experimental Protocols
In vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the Tribulus terrestris extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways
Extracts of Tribulus terrestris are suggested to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.
Caption: Tribulus terrestris extracts may induce apoptosis via intrinsic and extrinsic pathways.
Neuroprotective Activity
Extracts of Tribulus terrestris, containing this compound, have shown neuroprotective effects in models of neurodegenerative diseases and cognitive impairment.
Experimental Protocols
Scopolamine-Induced Amnesia Model in Zebrafish
-
Animal Model: Adult zebrafish are used. Amnesia is induced by administering scopolamine (e.g., 100 µM) to the tank water.
-
Treatment: Zebrafish are treated with an ethanolic leaf extract of T. terrestris (e.g., 1, 3, and 6 mg/L) for a specified period (e.g., 15 days) prior to scopolamine exposure.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze test for spatial memory and the novel object recognition (NOR) test for recognition memory.
-
Biochemical Analysis: Brain tissues are collected to measure acetylcholinesterase (AChE) activity and markers of oxidative stress.
Signaling Pathways
The neuroprotective effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in neuronal survival and plasticity, such as the ERK/BDNF/TrkB pathway.
Caption: Flavonoids may exert neuroprotective effects by reducing oxidative stress and activating pro-survival signaling pathways.
Conclusion and Future Directions
This compound, a flavonoid glycoside from Tribulus terrestris, exhibits a range of promising pharmacological activities. Its anti-inflammatory and melanogenesis-promoting effects are the most well-documented, with established mechanisms of action involving key signaling pathways. The potential for anticancer and neuroprotective activities is also evident, although much of the current research is based on extracts of T. terrestris rather than isolated this compound.
For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to facilitate further pharmacological studies.
-
Quantitative Bioactivity: Comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of isolated this compound for its various bioactivities.
-
Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Clinical Trials: Well-designed clinical trials to evaluate the efficacy and safety of this compound for the treatment of inflammatory conditions, hypopigmentation disorders, and potentially other diseases.
By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.
Tribuloside: A Deep Dive into its Impact on Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin primarily isolated from Tribulus terrestris, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways, offering researchers and drug development professionals a detailed resource to inform future studies and therapeutic development. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling networks modulated by this promising natural compound.
Quantitative Data Summary
The following tables consolidate the available quantitative data on the effects of this compound, providing a clear comparison of its activity across different experimental models and conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Condition | IC50 (µg/mL) | Reference |
| Human Lens Epithelial (HLE-B3) | H2O2-induced oxidative stress | Not specified, but protective effects observed at 1, 3, and 10 µg/mL | [1] |
Table 2: Effect of this compound on Inflammatory Cytokines in LPS-Induced Acute Lung Injury (ALI) in Mice
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS Group | p-value vs. LPS Group | Reference |
| IL-1β | Control | ~50 | - | < 0.001 | [2] |
| LPS | ~250 | - | - | [2] | |
| LPS + this compound | ~100 | ~0.4 | < 0.001 | [2] | |
| TNF-α | Control | ~100 | - | < 0.001 | [2] |
| LPS | ~450 | - | - | [2] | |
| LPS + this compound | ~200 | ~0.44 | < 0.001 | [2] | |
| IL-6 | Control | ~150 | - | < 0.001 | [2] |
| LPS | ~600 | - | - | [2] | |
| LPS + this compound | ~300 | ~0.5 | < 0.001 | [2] |
Table 3: Effect of this compound on Cell Viability, Apoptosis, and Oxidative Stress Markers in H2O2-Treated Human Lens Epithelial (HLE-B3) Cells
| Parameter | Treatment Group | Value | p-value vs. H2O2 Group | Reference |
| Cell Viability (%) | Control | 100 | < 0.05 | [1] |
| H2O2 | ~50 | - | [1] | |
| H2O2 + this compound (1 µg/mL) | ~65 | < 0.05 | [1] | |
| H2O2 + this compound (3 µg/mL) | ~75 | < 0.05 | [1] | |
| H2O2 + this compound (10 µg/mL) | ~85 | < 0.05 | [1] | |
| Apoptosis Rate (%) | Control | ~5 | < 0.05 | [1] |
| H2O2 | ~30 | - | [1] | |
| H2O2 + this compound (1 µg/mL) | ~20 | < 0.05 | [1] | |
| H2O2 + this compound (3 µg/mL) | ~15 | < 0.05 | [1] | |
| H2O2 + this compound (10 µg/mL) | ~10 | < 0.05 | [1] | |
| MDA Level (nmol/mgprot) | Control | ~2 | < 0.05 | [1] |
| H2O2 | ~8 | - | [1] | |
| H2O2 + this compound (1 µg/mL) | ~6 | < 0.05 | [1] | |
| H2O2 + this compound (3 µg/mL) | ~4 | < 0.05 | [1] | |
| H2O2 + this compound (10 µg/mL) | ~3 | < 0.05 | [1] |
MDA: Malondialdehyde, a marker of oxidative stress.
Core Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several critical cellular signaling pathways. This section details the known interactions and presents them visually.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies suggest that this compound can modulate this pathway, potentially contributing to its anti-cancer and protective effects. For instance, this compound may regulate the anti-apoptotic protein Bcl-2 through the PI3K/Akt pathway, thereby promoting cell survival in the context of acute lung injury.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been implicated in the modulation of the MAPK pathway, which may underlie its anti-inflammatory and anti-cancer activities.[2]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. This compound has been shown to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]
Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells, and this effect is often mediated by the modulation of the Bax/Bcl-2 ratio. An increase in this ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is used to quantify the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids.
-
Materials:
-
ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
This compound demonstrates significant modulatory effects on key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as the intrinsic apoptosis pathway. These interactions provide a molecular basis for its observed anti-inflammatory and anti-cancer properties. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the precise molecular targets of this compound within these pathways and expanding the quantitative analysis of its effects in a broader range of disease models.
References
The Antioxidant Properties of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside predominantly found in Tribulus terrestris, has garnered significant interest for its potential therapeutic applications. Historically, Tribulus terrestris has been a staple in traditional medicine for treating a variety of ailments, and modern research is beginning to uncover the pharmacological basis for these uses.[1] Among its diverse bioactive compounds, this compound is recognized for its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action. While much of the current research has focused on extracts of Tribulus terrestris, this guide will focus on the data relevant to its flavonoid components, with this compound as a key representative.
Data Presentation: Antioxidant Activity of Tribulus terrestris Extracts
Quantitative data on the antioxidant activity of isolated this compound is limited in publicly available literature. However, numerous studies have evaluated the antioxidant capacity of Tribulus terrestris extracts, which are rich in flavonoids like this compound. The following tables summarize the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for various extracts of Tribulus terrestris.
Table 1: DPPH Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract Type | IC50 (µg/mL) | Reference |
| Methanol | 71.4 | [2] |
| Ethyl Acetate | 80 (mg/mL) | [3] |
Table 2: ABTS Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract Type | IC50 (µg/mL) | Reference |
| Ethyl Acetate | 40 (mg/mL) | [3] |
Note: The significant variance in reported IC50 values can be attributed to differences in extraction methods, solvent polarity, and the geographic origin of the plant material.
Core Mechanisms of Antioxidant Action
The antioxidant properties of this compound are believed to be mediated through two primary mechanisms: direct radical scavenging and the modulation of intracellular antioxidant signaling pathways.
Direct Radical Scavenging
As a flavonoid, the chemical structure of this compound, with its phenolic hydroxyl groups, allows it to donate a hydrogen atom to stabilize free radicals, thereby neutralizing their reactivity. This direct antioxidant activity is the basis for the DPPH and ABTS assays.
Modulation of Cellular Signaling Pathways
More profound and lasting antioxidant effects are achieved through the upregulation of endogenous antioxidant defense mechanisms. The primary signaling pathways implicated in the antioxidant response to flavonoids like this compound are the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The Nrf2/ARE pathway is a master regulator of cellular redox homeostasis.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
A study on Tiliroside, a flavonoid structurally similar to this compound, demonstrated a significant increase in the protein levels of Nrf2, as well as its downstream targets, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in microglial cells.[1][6] Furthermore, research on an ethanol extract of Tribulus terrestris has shown that it can ameliorate oxidative stress-induced cell injury by activating the PI3K/Akt-Nrf2 signaling pathway.[7] This suggests a strong likelihood that this compound exerts its antioxidant effects through a similar mechanism.
The MAPK signaling pathway is a crucial regulator of cellular processes, including the response to oxidative stress. The three main cascades of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[8] Oxidative stress can activate these kinases, which in turn can have both pro-survival and pro-apoptotic effects. Importantly, there is significant crosstalk between the MAPK and Nrf2 pathways. For instance, activated ERK can lead to the activation of Nrf2, further enhancing the cellular antioxidant response. While direct evidence for this compound's modulation of the MAPK pathway in oxidative stress is still emerging, its known anti-inflammatory effects, which are often mediated by MAPK signaling, suggest this is a plausible mechanism for its antioxidant activity.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: A series of concentrations of this compound are prepared in the same solvent.
-
Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A range of concentrations of this compound are prepared.
-
Reaction: The this compound solutions are added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured spectrophotometrically at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture: A suitable cell line, such as HepG2 human liver cancer cells, is cultured in a 96-well plate.
-
Loading with DCFH-DA: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).
-
Treatment: The cells are treated with various concentrations of this compound.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The concentration of the compound required to inhibit 50% of the ROS-induced fluorescence (EC50) is determined.
Conclusion
This compound, a key flavonoid from Tribulus terrestris, demonstrates significant antioxidant potential. While direct quantitative data on the isolated compound is still emerging, studies on related flavonoids and extracts of T. terrestris strongly suggest that its antioxidant effects are mediated through both direct radical scavenging and the modulation of crucial cellular defense pathways, particularly the Nrf2/ARE signaling cascade. The activation of this pathway leads to the enhanced expression of a suite of protective antioxidant enzymes. Further research focusing on the purified this compound is warranted to precisely quantify its antioxidant efficacy and to fully elucidate its interactions with cellular signaling networks. Such studies will be invaluable for the development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsdjournal.org [rsdjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside: A Potential Anticancer Agent? A Review of Preclinical Evidence
Notice: Despite significant interest in the therapeutic compounds derived from Tribulus terrestris, publicly available scientific literature lacks specific studies on the anticancer effects of purified tribuloside . Research has predominantly focused on crude extracts and saponin fractions of the plant. This guide, therefore, synthesizes the existing preclinical data on these extracts, highlighting the mechanisms attributed to its saponin components, including this compound, and outlines the predictive molecular interactions of this compound with key cancer-related proteins. This information should be interpreted as foundational, pointing towards the potential of this compound, rather than as a definitive analysis of the purified compound's activity.
Introduction
This compound, a furostanol saponin from the plant Tribulus terrestris, is a subject of growing interest within the drug development community. Traditionally, extracts of T. terrestris have been used in various medicinal systems for their anti-inflammatory, antioxidant, and hypotensive properties.[1] Recent investigations into its constituent compounds have suggested potential applications in oncology. Saponins, in particular, are believed to be the primary bioactive components responsible for the plant's therapeutic effects, including the potential to inhibit tumor growth by influencing cell proliferation, apoptosis, and metastasis.[1][2]
This technical guide provides a comprehensive overview of the current understanding of T. terrestris extracts, with a focus on the saponin-driven mechanisms relevant to this compound's potential as an anticancer agent. It details the proposed signaling pathways, summarizes cytotoxic activity, and provides standardized protocols for the key experiments used in this area of research.
Cytotoxic Activity of Tribulus terrestris Extracts
The primary method for assessing the direct anticancer potential of a compound is by measuring its cytotoxicity against cancer cell lines. While specific IC50 values for purified this compound are not available in the literature, studies on methanolic and saponin extracts of T. terrestris provide important baseline data. These extracts have demonstrated significant cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines.[3]
| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic Extract | Lung (A549) | 179.62 | [3] |
| Aqueous Extract | Lung (A549) | 189.70 | [3] |
| Methanolic Extract | Breast (MCF-7) | 218.19 | [3] |
| Saponin Fractions | Breast (MCF-7) | Varies (e.g., 13.50 ± 0.885% viability at 6.25 µg/ml for seed saponins) | [2] |
Importantly, these studies often report that the extracts exhibit lower toxicity towards non-malignant cells, such as peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[2]
Mechanism of Action: Induction of Apoptosis
The leading mechanism by which T. terrestris extracts appear to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence points to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Modulation of the Bcl-2 Family and Caspase Activation
A critical step in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). T. terrestris extracts have been shown to alter the Bax/Bcl-2 ratio, favoring apoptosis.[2] Specifically, treatment of MCF-7 breast cancer cells with these extracts resulted in the downregulation of the anti-apoptotic Bcl-2 protein and upregulation of the pro-apoptotic Bax protein.[2]
This shift in the Bax/Bcl-2 balance leads to mitochondrial membrane permeabilization and the subsequent activation of a cascade of cysteine proteases known as caspases. Studies have demonstrated a significant increase in caspase-3 and caspase-8 activity in cancer cells treated with T. terrestris extracts, ultimately leading to DNA fragmentation and cell death.[2]
Implicated Signaling Pathways
While direct experimental validation on purified this compound is pending, computational and extract-based studies suggest that its anticancer activity may be mediated through the modulation of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[1]
A network pharmacology and molecular docking study, although focused on Acute Lung Injury, predicted that this compound could bind effectively to several core proteins relevant to cancer proliferation and survival.[1] These include BCL2 , a key anti-apoptotic protein, and MAPK3 (ERK1) , a central component of the MAPK signaling cascade.[1]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. The prediction that this compound may interact with BCL2 suggests a potential mechanism for controlling apoptosis via this pathway.[1] It is hypothesized that by influencing BCL2, this compound could inhibit signaling that promotes cell survival.[1]
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[1] The predicted stable interaction between this compound and MAPK3 suggests that it may interfere with this pathway to inhibit tumor growth and influence cell proliferation and apoptosis.[1]
Below are diagrams illustrating the hypothesized points of intervention for this compound within these critical cancer signaling pathways.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Ethnobotanical Uses of Tribuloside: A Technical Guide for Researchers
Introduction
Tribuloside, a flavonoid glycoside, is a significant bioactive compound primarily isolated from Tribulus terrestris L. (Zygophyllaceae family).[1][2] This plant, commonly known as puncture vine or Gokshura, has a rich history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine (TCM).[1][3] Historically, preparations containing this compound have been utilized to enhance vigor, support urinary tract health, and promote reproductive functions.[1] In Ayurvedic texts, it is prescribed as a diuretic and for conditions related to the kidney and bladder.[1] Similarly, TCM employs it to support liver and kidney function.[1] While traditional knowledge is extensive, modern scientific inquiry is beginning to elucidate the molecular mechanisms underlying these ethnobotanical uses, making this compound a compound of interest for contemporary drug development. This guide provides a technical overview of the ethnobotanical uses of this compound, supported by available quantitative data, experimental protocols, and an examination of its known signaling pathways.
Quantitative Data from Clinical Studies on Tribulus terrestris
While specific quantitative data on isolated this compound in traditional preparations is scarce, numerous clinical trials have investigated the efficacy of Tribulus terrestris extracts, which are rich in flavonoids like this compound. The following tables summarize key findings from these studies, providing valuable data for researchers.
Table 1: Summary of Clinical Trials on Tribulus terrestris for Erectile Dysfunction (ED)
| Study Participants | Dosage of T. terrestris Extract | Duration | Key Outcomes | Reference |
| Men with mild or moderate ED | 400 mg to 12 g per day | 1 to 3 months | 3 out of 5 studies reported small but meaningful improvements in ED compared to placebo. | [4][5] |
| Aging males with ED and partial androgen deficiency | Not specified, administered three times daily | 3 months | Significant elevation in the score of the validated Arabic index of erectile function (IIEF-5) from 10.7 to 16.1 (p < 0.001). | [6][7] |
| Patients with ED | 1500 mg/d | 3 months | Significant increase in the mean score of the International Index of Erectile Function (IIEF-5). | [5] |
| Pooled analysis of four RCTs (n=378) | Not specified | Not specified | Statistically significant elevation in IIEF-5 score post-intervention compared to baseline. | [7] |
Table 2: Summary of Clinical Trials on Tribulus terrestris and Testosterone Levels
| Study Participants | Dosage of T. terrestris Extract | Duration | Key Outcomes | Reference |
| 483 men with varying health conditions | 400 mg to 12 g per day | Not specified | Only 2 out of 10 studies reported a small increase in testosterone, primarily in men with low baseline levels. | [4][5] |
| Aging males with partial androgen deficiency | Not specified, administered three times daily | 3 months | Significant elevation in mean total testosterone from 2.2 to 2.7 (units not specified, p < 0.001). | [6][7] |
| Men with ED | Not specified | Not specified | No significant difference in total testosterone levels compared to placebo. | [8] |
Table 3: Ethnobotanical Uses and Dosages for Tribulus terrestris
| Traditional System | Ethnobotanical Use | Method of Preparation | Dosage | Reference |
| Traditional Chinese Medicine (TCM) | Calming the liver, dispelling wind, improving vision, relieving itching. | Decoction, Decoction concentrate | 6 - 10 grams of dried fruit per day. | [1] |
| Ayurveda | Mutrala (diuretic), Vrsya (aphrodisiac for men), Arsa (hemorrhoids). | Decoction, Decoction concentrate, Powdered fruit | 20 - 30 grams of dried fruit per day for hemorrhoids. | [1] |
| Traditional Egyptian Medicine | Diuretic, relief of painful urination, aphrodisiac. | Decoction (herbal tea), Powdered fruits, Dry extract (ethanol or water) | 20 - 30 g/day (decoction), 3 - 6 g/day (powdered). | [2] |
Experimental Protocols
Understanding the methodologies used to study this compound is crucial for replicating and advancing research. This section details both traditional preparation methods and modern experimental protocols.
Traditional Preparation Methods
Traditional preparations typically involve using the dried fruits of T. terrestris.[1][2]
-
Decoction: This is a common method in both TCM and Ayurveda.[1][2]
-
Powdered Herb: The dried fruits are finely ground into a powder.[2][9] This powder can be encapsulated or mixed with a carrier (like honey or water) for ingestion.[2]
Modern Scientific Protocols
Modern research employs more sophisticated methods for the extraction, isolation, and analysis of this compound.
-
Extraction of Saponins (including this compound):
-
Soxhlet Extraction: This is a highly efficient method for alcoholic extraction.[10]
-
Reflux Extraction:
-
-
Purification:
-
Macroporous Adsorption Resin Chromatography: The concentrated extract is dissolved in water and passed through a macroporous resin column (e.g., XAD-2, HPD100).[11]
-
The column is washed with water and then with a lower concentration of ethanol (e.g., 30%) to remove impurities.[11]
-
The fraction containing this compound and other saponins is eluted with a higher concentration of ethanol (e.g., 50-70%).[11]
-
The eluent is collected, the ethanol is recovered, and the final product is spray-dried.[11]
-
-
In Vivo Model for Acute Lung Injury (ALI):
-
An ALI model in mice is established using lipopolysaccharide (LPS).[8]
-
This compound is administered to the experimental group.[8]
-
Therapeutic efficacy is evaluated by assessing the reduction in inflammatory cell infiltration, decrease in fibrotic area, repair of damaged alveoli, and suppression of inflammatory factors (IL-6, TNF-α, and IL-1β).[8]
-
Signaling Pathways and Mechanisms of Action
Recent pharmacological studies have begun to map the molecular pathways through which this compound exerts its effects. These insights are vital for understanding its therapeutic potential.
PI3K-Akt Signaling Pathway
In the context of acute lung injury (ALI), this compound has been shown to modulate the PI3K-Akt signaling pathway.[4] This pathway is critical in regulating cellular processes such as apoptosis and inflammatory responses.[4] By potentially controlling BCL2 via the PI3K-Akt pathway, this compound may inhibit apoptosis-related signaling, promote cell survival, and thereby reduce lung injury.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key cellular signaling cascade involved in inflammation.[4] this compound demonstrates anti-inflammatory properties by modulating the expression of inflammatory proteins and cell signaling pathways, which is presumed to include the MAPK pathway.[4] Molecular docking studies have shown a stable interaction between this compound and MAPK3, suggesting a direct influence on this pathway.[4]
PDE/cAMP/PKA Signaling Pathway
This compound has been found to act on the PDE/cAMP/PKA pathway to enhance melanogenesis. It exerts this effect by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cAMP levels. This stimulates the phosphorylation of cAMP-response element binding (CREB), which in turn induces the expression of microphthalmia-associated transcription factor (MITF) and subsequently tyrosinase, ultimately promoting melanin production.
General Experimental Workflow
The investigation of this compound's bioactivity follows a logical progression from traditional knowledge to modern pharmacological validation.
This compound, a key flavonoid from Tribulus terrestris, stands at the intersection of traditional herbal medicine and modern pharmacology. Its ethnobotanical uses for urinary, reproductive, and general vitality are now being explored through rigorous scientific investigation. While clinical data on the isolated compound is still emerging, studies on T. terrestris extracts provide a strong basis for its therapeutic potential. The elucidation of its effects on signaling pathways like PI3K-Akt and MAPK offers a deeper understanding of its anti-inflammatory and cytoprotective properties. For researchers and drug development professionals, this compound represents a promising natural product that warrants further investigation to validate its traditional claims and develop novel therapeutic applications.
References
- 1. webprod.hc-sc.gc.ca [webprod.hc-sc.gc.ca]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. qherb.net [qherb.net]
- 4. examine.com [examine.com]
- 5. Effects of Tribulus (Tribulus terrestris L.) Supplementation on Erectile Dysfunction and Testosterone Levels in Men—A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tribulus terrestris versus placebo in the treatment of erectile dysfunction and lower urinary tract symptoms in patients with late-onset hypogonadism: A placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tribulus terrestris for management of patients with erectile dysfunction: a systematic review and meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tribulus Terrestris: An Important Medicinal Herb of Indian Desert [ijraset.com]
- 10. ijert.org [ijert.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pro-Melanogenic Role of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tribuloside, a natural flavonoid glycoside extracted from Tribulus terrestris L., has emerged as a significant regulator of melanogenesis. Contrary to initial assumptions of inhibitory effects common to many flavonoids, recent research demonstrates that this compound actively promotes melanin synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in melanogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are investigating pigmentation disorders such as vitiligo or seeking to modulate melanin production for therapeutic or cosmetic purposes.
Introduction
Melanogenesis is the complex process of melanin pigment production within melanosomes of melanocytes. This process is regulated by a variety of signaling pathways and enzymes, with tyrosinase being the rate-limiting enzyme. While many natural compounds are investigated for their skin-lightening properties through the inhibition of melanogenesis, there is also a significant therapeutic need for agents that can stimulate melanin production to treat hypopigmentation disorders like vitiligo. This compound, traditionally used in Chinese medicine for conditions including vitiligo, has been scientifically shown to enhance melanogenesis.[1] This guide delves into the molecular mechanisms underpinning this pro-melanogenic activity.
Mechanism of Action: The PDE/cAMP/PKA Signaling Pathway
This compound exerts its pro-melanogenic effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway, a well-established cascade in the regulation of melanin synthesis.[1][2][3] The primary mechanism involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[1]
By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element binding protein (CREB).[1][4][5] Phosphorylated CREB (p-CREB) then acts as a transcription factor, upregulating the expression of Microphthalmia-associated Transcription Factor (MITF).[1][2][4] MITF is the master regulator of melanogenic gene expression, and its increased levels lead to the enhanced transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2][6]
In addition to stimulating melanin synthesis, this compound has also been shown to promote melanocyte dendricity and melanosome transport, which are crucial for the transfer of melanin to surrounding keratinocytes.[1] This is achieved through the MITF-mediated upregulation of proteins like Rab27a and cell division cycle protein 42 (Cdc42).[1]
Signaling Pathway Diagram
Quantitative Data on the Effects of this compound
The pro-melanogenic activity of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in Human Epidermal Melanocytes (HEMCs)
| This compound Concentration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 µM (Control) | 100% | 100% |
| 1 µM | Increased | Increased |
| 10 µM | Significantly Increased | Significantly Increased |
| 25 µM | Maximally Increased | Maximally Increased |
Note: Specific percentage increases are detailed in the source publication. The data indicates a dose-dependent increase in both melanin content and tyrosinase activity.[1]
Table 2: Effect of this compound on the Expression of Melanogenesis-Related Proteins in HEMCs
| Protein | Expression Level with this compound Treatment |
| p-CREB | Upregulated |
| MITF | Upregulated |
| Tyrosinase | Upregulated |
| Rab27a | Upregulated |
| Cdc42 | Upregulated |
Note: Protein expression levels were determined by Western blotting and showed a significant increase following this compound administration.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in melanogenesis.[1]
Cell Culture
Human Epidermal Melanocytes (HEMCs) are cultured in Medium 254 supplemented with Human Melanocyte Growth Supplement-2 (HMGS-2) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Melanin Content Assay
-
HEMCs are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO.
-
The lysates are incubated at 80°C for 1 hour to solubilize the melanin.
-
The absorbance of the supernatant is measured at 405 nm using a microplate reader.
-
Melanin content is normalized to the total protein concentration of each sample, determined by a BCA protein assay.
Cellular Tyrosinase Activity Assay
-
HEMCs are cultured and treated with this compound as described for the melanin content assay.
-
Cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 and protease inhibitors.
-
The cell lysates are centrifuged, and the protein concentration of the supernatant is determined.
-
An equal amount of protein for each sample is incubated with L-DOPA (2 mg/mL) in a phosphate buffer (pH 6.8) at 37°C for 1 hour.
-
The formation of dopachrome is measured by reading the absorbance at 475 nm.
-
Tyrosinase activity is expressed as a percentage of the untreated control.
Western Blot Analysis
-
HEMCs are treated with this compound for the desired time points.
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentrations are quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-CREB, CREB, MITF, tyrosinase, Rab27a, Cdc42, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
In Vivo and Ex Vivo Evidence
The pro-melanogenic effects of this compound have also been demonstrated in more complex biological systems.
-
Zebrafish Model: In zebrafish larvae, a common in vivo model for studying pigmentation, treatment with this compound resulted in a visible increase in pigmentation.[1]
-
Human Skin Samples: Ex vivo studies using human skin explants have shown that topical application of this compound can enhance melanin production.[1]
These findings support the in vitro data and suggest that this compound is effective at stimulating melanogenesis in a tissue context.
Safety and Toxicological Profile
Initial studies have indicated that this compound does not exhibit toxic effects on melanocytes at concentrations effective for stimulating melanogenesis.[1] Cell viability assays, such as the MTT or CCK-8 assay, have shown no significant decrease in cell viability, suggesting a favorable safety profile for topical applications. However, more extensive toxicological studies are required to fully establish its safety for therapeutic use in humans.
Conclusion and Future Directions
The available scientific evidence strongly indicates that this compound is a potent stimulator of melanogenesis. Its mechanism of action, centered on the inhibition of PDE and subsequent activation of the cAMP/PKA/CREB/MITF signaling pathway, provides a solid foundation for its potential therapeutic application in hypopigmentation disorders.
Future research should focus on:
-
Clinical Trials: Rigorous clinical trials are necessary to evaluate the efficacy and safety of this compound in patients with vitiligo and other hypopigmentation conditions.
-
Formulation Development: Optimizing topical formulations to enhance the skin penetration and bioavailability of this compound will be crucial for its therapeutic success.
-
Long-term Safety Studies: Comprehensive long-term safety and toxicity studies are needed to ensure its suitability for chronic use.
-
Combination Therapies: Investigating the synergistic effects of this compound with other pro-melanogenic agents or treatments, such as narrowband UVB phototherapy, could lead to more effective treatment strategies.
References
Preliminary Toxicity Profile of Tribuloside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid extracted from the plant Tribulus terrestris L., has garnered attention for its potential therapeutic applications, including in the treatment of acute lung injury.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a summary of the currently available preliminary toxicity data for this compound and related extracts from Tribulus terrestris. It is important to note that while research has begun to elucidate the pharmacological mechanisms of this compound, comprehensive toxicological studies on the isolated compound are still limited. Much of the existing data is derived from studies on extracts of Tribulus terrestris, which contain a mixture of compounds, including various saponins and flavonoids.[3][4] This guide aims to consolidate the available information to support further research and development.
Core Data Summary
Acute and Sub-acute Oral Toxicity of Tribulus terrestris Extracts
| Extract Type | Test Animal | Parameter | Dose | Observation | Source |
| Spray-Dried Extract | Female Wistar Rats | Acute Toxicity | 2000 and 5000 mg/kg (single dose) | No signs of morbidity or mortality observed over 14 days. | [5] |
| Spray-Dried Extract | Wistar Rats (both genders) | Sub-acute Toxicity | 500, 1000, and 1500 mg/kg/day (28 days) | No significant harmful effects observed. Mild, non-significant variations at 1000 and 1500 mg/kg/day. | [5] |
| Saponin-rich Butanol Extract | Wistar Rats | Acute Toxicity | Up to 2.0 g/kg (single dose) | No mortality observed. | [6] |
| Saponin-rich Butanol Extract | Wistar Rats | Sub-acute Toxicity | 100, 200, and 400 mg/kg/day (28 days) | No significant differences in body weight, food and water intake, or drastic changes in hematological, biochemical, and histopathological parameters. | [6] |
| Methanol Extract | Rats | Acute Toxicity (LD50) | Supposed to be around or more than 3000 mg/kg. | No death recorded throughout a 14-day experiment. | [7] |
In Vitro Cytotoxicity of Tribulus terrestris Extracts
| Extract/Compound | Cell Line | Assay | IC50 / Cytotoxicity | Source |
| Methanol Extract | Rat kidney cell line (NRK-52E) | MTT | IC50 = 160 µg/mL | [8] |
| Water Extract | Rat kidney cell line (NRK-52E) | MTT | No cytotoxic effects observed. | [8] |
| Chloroform Extract | Rat kidney cell line (NRK-52E) | MTT | No cytotoxic effects observed. | [8] |
| Leaf Saponin Extract | Human breast cancer cells (MCF-7) | LDH | 11.13% cytotoxicity at 12.5 µg/ml. | [8] |
| Seed Saponin Extract | Human breast cancer cells (MCF-7) | LDH | 23.81% cytotoxicity at 100 µg/ml. | [8] |
Genotoxicity of Tribulus terrestris Extracts
Studies on the genotoxic potential of Tribulus terrestris extracts have yielded mixed results. A water extract showed some evidence of inducing frame shift mutations in the Ames assay after metabolic activation[8]. Another study indicated that higher concentrations of an aqueous fruit extract could induce DNA damage in human lymphocytes[9]. However, other extracts did not show genotoxic activity in the Ames and Comet assays[8]. These findings highlight the need for further investigation into the genotoxic potential of isolated this compound.
Experimental Protocols
Detailed experimental protocols for toxicity studies of isolated this compound are not yet published. However, standard OECD guidelines are typically followed for such investigations. The following are representative protocols based on these guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Animals: Healthy, young adult female rats are typically used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed outcomes in a stepwise manner.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for its acute toxicity potential.
Sub-acute Oral Toxicity Study (Following OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 28-day period.
-
Test Animals: Both male and female rats are used.
-
Experimental Groups: At least three dose groups and a control group are typically used.
-
Dose Administration: this compound is administered orally by gavage daily for 28 days.
-
Observations: Detailed observations are made for clinical signs of toxicity, body weight, and food/water consumption.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data is analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Signaling Pathways and Mechanistic Insights
Network pharmacology and experimental studies have begun to unravel the molecular mechanisms of this compound, providing context for its potential toxicological and pharmacological effects.
PI3K/AKT Signaling Pathway
This compound has been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1] By potentially regulating proteins like BCL2 through this pathway, this compound may influence apoptosis.[1]
Caption: this compound's modulation of the PI3K/AKT pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key cellular signaling cascade that this compound appears to influence.[1] This pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The interaction of this compound with the MAPK pathway could contribute to its anti-inflammatory properties.[1]
Caption: this compound's influence on the MAPK signaling cascade.
PDE/cAMP/PKA Signaling Pathway
Research has also indicated that this compound can act on the PDE/cAMP/PKA pathway.[10] By potentially inhibiting phosphodiesterase (PDE), this compound may increase intracellular levels of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects.[10]
Caption: this compound's proposed mechanism via the PDE/cAMP/PKA pathway.
Conclusion and Future Directions
The preliminary data suggests that extracts of Tribulus terrestris have a relatively low order of acute and sub-acute toxicity. However, the lack of specific toxicological data for isolated this compound represents a significant knowledge gap. Future research should prioritize comprehensive toxicity studies on the purified compound, including acute, sub-acute, chronic, and genotoxicity assessments, following established international guidelines. Elucidating the complete safety profile of this compound is a critical step in its journey towards potential clinical application.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. scielo.br [scielo.br]
- 10. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tribuloside using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Tribuloside in plant extracts and other matrices using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, notably from the Tribulus and Potentilla genera. As a bioactive compound, accurate and precise quantification of this compound is crucial for quality control of herbal raw materials, standardization of extracts, and in various stages of drug development and phytochemical research. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the reliable determination of this compound.
Experimental Protocol
This protocol is based on the validated method for the simultaneous determination of several flavonoids, including this compound.[1][2]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Hypersil ODS (C18), 4.6 mm x 250 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A gradient of Acetonitrile (A) and aqueous Phosphoric Acid (0.1% v/v) (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered, dried plant material. Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a suitable concentration to fall within the linear range of the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance of this HPLC method for this compound analysis, based on the validation data.[1][2]
| Parameter | Result |
| Linearity (r) | > 0.9998 |
| Recovery | 95.4% - 104.8% |
| Retention Time (approx.) | Varies based on specific system, but is well-resolved from other flavonoids. |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
Signaling Pathway (Illustrative)
While this compound's specific signaling pathways are a subject of ongoing research, flavonoids, in general, are known to interact with various cellular signaling cascades. The following is a generalized, illustrative diagram of potential flavonoid interactions.
Caption: Potential Signaling Pathways for Flavonoids.
Conclusion
The described RP-HPLC method is a reliable and validated approach for the quantification of this compound. Its high linearity and recovery make it suitable for routine quality control and research applications. The provided protocol and workflow offer a clear guide for researchers, scientists, and drug development professionals to implement this method effectively.
References
Application Notes and Protocols for Tribuloside Extraction from Tribulus terrestris Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of tribulosides, a class of steroidal saponins, from the leaves of Tribulus terrestris. The methodologies outlined are based on established scientific literature and are intended for laboratory and research applications.
Introduction
Tribulus terrestris L. is a plant utilized in traditional medicine for various purposes.[1][2][3] Its biological activity is largely attributed to its content of steroidal saponins, particularly furostanol and spirostanol glycosides, collectively referred to as tribulosides.[4][5] These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory and aphrodisiac properties.[2][6] The extraction and purification of these saponins are critical steps for research and drug development. This document details several common and effective extraction protocols, providing comparative data to aid in method selection. The main bioactive compounds in T. terrestris are steroidal saponins, flavonoids, alkaloids, and lignan amides.[1]
Extraction Methodologies Overview
Several techniques have been optimized for the extraction of saponins from T. terrestris leaves. The choice of method can significantly impact the yield and purity of the extracted tribulosides. The most common methods include Ultrasound-Assisted Extraction (UAE), Soxhlet Extraction, and Reflux Extraction.[7]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. It is often faster and more efficient than traditional methods.
-
Soxhlet Extraction: A classical and highly accurate method, particularly for alcoholic extractions, involving continuous extraction of the plant material with a recycling solvent.[8]
-
Reflux Extraction (RE): This technique involves heating the plant material with the solvent, with a condenser to prevent solvent loss. It is a straightforward method but can lead to thermal degradation of sensitive compounds like protodioscin if exposure times are prolonged.[7]
Quantitative Data Summary
The efficiency of tribuloside extraction is influenced by several parameters, including the choice of solvent, temperature, extraction time, and the ratio of solvent to plant material. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Different Extraction Methods and Optimized Parameters
| Extraction Method | Solvent System | Solvent-to-Material Ratio (mL/g) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 35:1 | 46 | 55 | 5.49 (Total Saponins) | [6] |
| Soxhlet Extraction | 70% Ethanol | Not Specified | 70 | 240 | 79.26 (Saponin Content) | [8] |
| Reflux Extraction (RE) | 50% Isopropanol | Not Specified | 92 | 60 | Optimized for max yield | [7] |
| Microwave Extraction | 70% Ethanol | 30:1 | Not Specified | 50 | 76.3 (Flavonoids) | [9] |
Table 2: Influence of Solvent Type and Concentration on Extraction
| Solvent | Concentration (% v/v) | Key Findings | Reference |
| Ethanol | 70% | Found to be the optimum for saponin extraction due to increased polarity with water. | [8] |
| Ethanol | 30% - 85% | Effective range for reflux extraction. | [10] |
| Methanol | 100% | Achieved a maximum extraction yield of 11.63%. | [11] |
| Isopropanol | 50% | Optimal for reflux extraction of protodioscin and dioscin. | [7] |
| Acetonitrile | Not Specified | Used in optimization studies for UAE and Reflux extraction. | [7] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tribulosides
This protocol is based on the optimized parameters for extracting total saponins from T. terrestris leaves.[6]
Materials and Equipment:
-
Dried and powdered Tribulus terrestris leaves
-
30% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Preparation: Weigh 10 g of dried, powdered T. terrestris leaves.
-
Solvent Addition: Place the powdered leaves into a 500 mL beaker and add 350 mL of 30% ethanol (a 35:1 solvent-to-material ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath set to 46°C. Sonicate for 55 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
Drying: Dry the resulting aqueous concentrate (e.g., by freeze-drying or vacuum oven) to obtain the crude saponin extract.
-
Purification (Optional): The crude extract can be further purified using techniques like macroporous resin or silica gel column chromatography.[10][12]
Protocol 2: Soxhlet Extraction of Tribulosides
This protocol describes a classic method for obtaining a high yield of saponins.[8]
Materials and Equipment:
-
Dried and powdered Tribulus terrestris leaves
-
70% Ethanol (v/v)
-
Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Preparation: Weigh approximately 8-10 g of dried, powdered T. terrestris leaves and place them into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Add 250 mL of 70% ethanol to the round bottom flask.
-
Extraction: Assemble the Soxhlet apparatus and heat the flask using a heating mantle to a temperature that maintains a steady reflux (around 70°C).
-
Duration: Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
Collection: Once extraction is complete, allow the apparatus to cool. Collect the extract from the round bottom flask.
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator to yield the crude saponin extract.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for this compound Extraction and Purification
The following diagram illustrates the general steps involved in extracting and purifying tribulosides from Tribulus terrestris leaves.
Diagram 2: Signaling Pathway for Anti-inflammatory Action of T. terrestris Saponins
T. terrestris saponins have been shown to exert anti-inflammatory effects by inhibiting the TLR4-TRAF6-NF-κB signaling pathway.[6] The diagram below visualizes this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 11. ashdin.com [ashdin.com]
- 12. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Administration of Tribuloside in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Tribuloside in rodent models. The protocols and data presented are primarily based on studies investigating the therapeutic effects of this compound in acute lung injury (ALI).
Overview and Background
This compound, a natural flavonoid extracted from Tribulus terrestris L., has demonstrated potent efficacy in addressing various health issues, including headaches, dizziness, and certain skin conditions[1][2][3]. Recent preclinical studies have highlighted its therapeutic potential in acute lung injury by targeting various pathways and molecules[1][2][3]. This document outlines detailed protocols for the in vivo administration of this compound in rodent models to facilitate further research into its pharmacological properties.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Animal Model | Number of Animals | Dosage | Route of Administration |
| Control | Saline | Male Mice | 16 | 0.2 µl/kg | Intraperitoneal |
| LPS | Lipopolysaccharide | Male Mice | 16 | 3.5 mg/kg (single dose) | Intranasal |
| LPS + this compound | LPS + this compound | Male Mice | 16 | 10 mg/kg | Intraperitoneal |
Table 2: Summary of Key In Vivo Findings
| Parameter | LPS Group vs. Control | LPS + this compound Group vs. LPS Group | Significance Level |
| Inflammation Score (Day 3) | Significantly higher | Significantly lower | P < 0.001 |
| Fibrosis Score (Day 3) | Significantly higher | Significantly lower | P < 0.001 |
| Alveolar Number (Day 3) | Substantially decreased | Significantly increased | P < 0.001 |
| Percentage of Alveolar Area (Day 3) | Substantially decreased | Significantly increased | P < 0.001 |
| IL-1β Levels in BALF | Significantly increased | Significantly decreased | P < 0.001 |
| TNF-α Levels in BALF | Significantly increased | Significantly decreased | P < 0.001 |
| IL-6 Levels in BALF | Significantly increased | Significantly decreased | P < 0.001 |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound in an LPS-induced ALI mouse model[1].
Materials and Reagents
-
This compound (CAS No: 22153-44-2)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile Saline (0.9% NaCl)
-
1% Pentobarbital Sodium
-
Male mice (e.g., C57BL/6), 6-8 weeks old
-
Standard laboratory animal housing and care facilities
Animal Model and Acclimatization
-
House male mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Allow for a 1-week acclimatization period before the start of the experiment[1].
Preparation of this compound and LPS Solutions
-
This compound Solution: Dissolve this compound in sterile saline to a final concentration of 10 mg/mL[1].
-
LPS Solution: Suspend LPS in sterile saline to a final concentration of 3.5 mg/mL[1].
Experimental Procedure for ALI Induction and this compound Treatment
-
Randomly assign the acclimatized mice into three groups: Control, LPS, and LPS + this compound[1].
-
Anesthetize the mice with an intraperitoneal injection of 1% pentobarbital sodium (10 mL/kg body weight)[1].
-
Control Group: Administer an intraperitoneal injection of saline (0.2 µl/kg) daily[1].
-
LPS and LPS + this compound Groups: While under anesthesia, induce acute lung injury by a single intranasal injection of LPS (3.5 mg/kg)[1].
-
LPS + this compound Group: Immediately after the mice recover consciousness from the LPS administration, deliver this compound via an intraperitoneal injection at a dosage of 10 mg/kg[1].
-
Monitor the body weight of the animals daily for the duration of the experiment (e.g., 3 or 7 days)[1].
-
At the designated time points (e.g., day 3 and day 7), euthanize a subset of mice from each group for sample collection and analysis[1].
Sample Collection and Analysis
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to measure inflammatory cytokine levels (IL-6, IL-1β, and TNF-α) using appropriate assay kits (e.g., ELISA)[1].
-
Lung Tissue Collection: Perfuse the lungs and collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, fibrosis, and alveolar structure[1].
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation and apoptosis.
PI3K-Akt Signaling Pathway
This compound may regulate the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis. By influencing this pathway, this compound can potentially reduce apoptosis-related signaling and promote cell survival in the context of acute lung injury[1].
Caption: PI3K-Akt signaling pathway modulated by this compound.
TNF Signaling Pathway
The TNF signaling pathway is a key player in inflammatory processes. This compound has been found to target core proteins within this pathway, such as TNF, IL-6, and IL-1β, thereby reducing the inflammatory response[1].
Caption: Inhibition of the TNF signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is also implicated in the progression of ALI. This compound's anti-inflammatory properties may involve the modulation of this signaling cascade[1].
Caption: this compound interaction with the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo study with this compound in a rodent model of ALI.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion and Future Directions
The protocols and data presented here provide a solid foundation for the in vivo investigation of this compound. The findings from the ALI model are promising, demonstrating significant anti-inflammatory and tissue-protective effects[1]. Future research should aim to explore the pharmacokinetic and pharmacodynamic properties of this compound in more detail, investigate its efficacy in other disease models, and further elucidate the underlying molecular mechanisms of its action. While one study suggests this compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, its broader physiological roles remain to be fully explored[4]. The differences in metabolic rates between rodents and humans also necessitate careful consideration when translating these preclinical findings to clinical applications[1].
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Quantification of Total Flavonoids, Including Tribuloside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] Tribuloside, a kaempferol glycoside found in plants like Tribulus terrestris, is a flavonoid noted for its potential therapeutic effects.[1][3][4] Accurate quantification of total flavonoid content (TFC) is crucial for the quality control of herbal materials and the development of phytopharmaceuticals. The aluminum chloride (AlCl₃) colorimetric method is a simple, cost-effective, and widely used spectrophotometric assay for determining TFC in various samples.[5][6] This method is applicable to the quantification of total flavonoids in an extract that contains this compound.
Principle of the Method
The aluminum chloride colorimetric assay is based on the principle that AlCl₃ forms stable acid-stable complexes with the C-4 keto group and/or the C-3 or C-5 hydroxyl groups of flavones and flavonols.[6][7] Additionally, it can form acid-labile complexes with ortho-dihydroxyl groups in the A or B rings of flavonoids.[7] This complexation reaction results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, producing a yellow-colored solution whose absorbance is proportional to the flavonoid concentration.[6] Quercetin or rutin are commonly used as standards to construct a calibration curve for quantifying the TFC, expressed as quercetin equivalents (QE) or rutin equivalents (RE).[5][7]
Caption: Principle of the AlCl₃ colorimetric assay for flavonoid quantification.
Experimental Protocols
This section provides a detailed methodology for the determination of total flavonoid content in a sample extract.
1. Materials and Reagents
-
Standard: Quercetin (or Rutin)
-
Reagents:
-
Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Test tubes or 96-well plates
-
Vortex mixer
-
2. Preparation of Standard Solutions (Quercetin)
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of quercetin and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 5 to 200 µg/mL.[10] Common concentration ranges for calibration curves are 25 to 500 mg/L or 50 to 700 mg/L.[7][11]
3. Sample Preparation
-
Extraction: Extract flavonoids from the plant material using an appropriate solvent (e.g., 96% ethanol) via methods like maceration or sonication.[8][10] For instance, 10 g of dried plant material can be extracted with 75 mL of 95% ethanol.[10]
-
Preparation for Assay: Dissolve a known amount of the dried plant extract (e.g., 10-50 mg) in a specific volume of methanol (e.g., 5 mL).[10] The solution may require sonication and centrifugation to remove particulate matter.[10] The final concentration should be adjusted to fall within the linear range of the standard curve.
4. Spectrophotometric Measurement Protocol
-
Reaction Mixture: In separate test tubes, mix the following:
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to allow for complex formation.[9]
-
Blank Preparation: Prepare a blank solution using 1.0 mL of methanol instead of the sample or standard, following the same steps.
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions against the blank at the wavelength of maximum absorbance (λmax), which is typically around 415 nm for quercetin.[9][12] The optimal wavelength may vary and should be determined by scanning the spectrum of the flavonoid-AlCl₃ complex (typically between 400 and 430 nm).[5]
Caption: Experimental workflow for total flavonoid content determination.
5. Data Analysis and Calculation
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the quercetin standard solutions.
-
Regression Equation: Determine the linear regression equation (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept. The linearity should be confirmed by a high coefficient of determination (R² > 0.99).[5][11]
-
Calculate TFC: Use the regression equation to calculate the flavonoid concentration in the sample extract.[12] The total flavonoid content is typically expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).
Formula: TFC (mg QE/g) = (C × V) / W
Where:
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example Calibration Curve Data for Quercetin Standard
| Quercetin Conc. (µg/mL) | Absorbance at 415 nm (Mean ± SD, n=3) |
|---|---|
| 0 | 0.000 ± 0.000 |
| 25 | 0.125 ± 0.005 |
| 50 | 0.251 ± 0.007 |
| 100 | 0.502 ± 0.010 |
| 150 | 0.748 ± 0.012 |
| 200 | 0.995 ± 0.015 |
| Regression Equation | y = 0.005x - 0.003 |
| R² Value | 0.999 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Typical Method Validation Parameters from Literature
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [5] |
| Linearity Range | 50 - 700 mg QE/L | [7] |
| Limit of Detection (LOD) | 0.01 - 1.9 µg/mL | [5][13] |
| Limit of Quantitation (LOQ) | 0.03 - 5.9 µg/mL | [5][13] |
| Recovery (%) | 90 - 102% | [5][7] |
| Repeatability (%RSD) | < 6% |[7][14] |
Table 3: Example of Total Flavonoid Content in Different Tea Products (Expressed as mg QE/g)
| Tea Type | Total Flavonoid Content (mg QE/g) |
|---|---|
| Green Tea | 140.1 - 155.3 |
| Pu'erh Tea | 108.5 - 141.8 |
| White Tea | 95.3 - 99.0 |
| Black Tea | 60.8 - 89.7 |
| Oolong Tea | 42.0 - 59.8 |
Data sourced from a study on tea products.[7]
The aluminum chloride spectrophotometric method is a robust, simple, and validated technique for the quantification of total flavonoids in various samples, including plant extracts containing compounds like this compound.[5][15] Adherence to detailed protocols and proper validation ensures the generation of accurate and reproducible data, which is essential for research, quality control, and the development of flavonoid-based products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. phcogj.com [phcogj.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a UV Spectrophotometric Method for the Determination of Dioscin in Tribulmon Tablets | Central Asian Journal of Medical Sciences [mongoliajol.info]
- 14. phcog.com [phcog.com]
- 15. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn | Semantic Scholar [semanticscholar.org]
Preparing Tribuloside Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of Tribuloside stock solutions for in vitro experiments. This compound, a flavonoid glycoside isolated from Tribulus terrestris L., has garnered significant interest for its diverse pharmacological activities. Accurate and reproducible experimental results hinge on the correct preparation and handling of this compound.
Compound Information
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in in vitro studies.
| Property | Value | Source |
| CAS Number | 22153-44-2 | [1][2][3][4] |
| Molecular Formula | C₃₀H₂₆O₁₃ | [1][3][4] |
| Molecular Weight | 594.52 g/mol | [1][2][3][5] |
| Appearance | Powder | [2] |
Solubility and Recommended Solvents
This compound exhibits good solubility in several organic solvents, making it amenable to the preparation of high-concentration stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (with ultrasonic) 125 mg/mL (with ultrasonic) | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. | [1][3] |
| Ethanol | Soluble | [2] | |
| Methanol | Soluble | [2] | |
| Pyridine | Soluble | [2] | |
| Saline | 10 mg/mL | Used for in vivo studies, suggesting some aqueous solubility. | [4] |
For most in vitro applications, sterile-filtered DMSO is the preferred solvent due to its high solvating power and compatibility with cell culture media at low final concentrations (typically ≤ 0.5%).
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 594.52 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 594.52 g/mol x 1000 mg/g
-
Mass = 5.95 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 5.95 mg of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protecting tubes. This minimizes freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.[1][3]
-
Experimental Workflow and Dilution Strategy
The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.
Caption: A typical workflow for preparing this compound working solutions.
Dilution Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you could prepare a 1 mM intermediate solution (a 1:10 dilution of the 10 mM stock).
-
Add the appropriate volume of the intermediate dilution to the cell culture wells to reach the final desired concentration. Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the specific cell line being used (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Recommended Concentration Range for In Vitro Studies
The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Based on available literature, a starting point for dose-response experiments is recommended.
| Application | Cell Type | Concentration Range | Source |
| Steroidogenesis | Mouse Leydig cells | 37.5 µg/mL - 600 µg/mL | |
| Melanogenesis | Human Epidermal Melanocytes | Not specified, but likely in the µM range | [1] |
| Anti-inflammatory | Mouse model (in vivo) | 10 mg/kg | [4] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas.
Caption: this compound's role in the PDE/cAMP/PKA signaling pathway.[1]
Caption: Putative modulation of MAPK and PI3K-Akt pathways by this compound.
Stability and Storage Recommendations
While specific stability data for this compound in solution is not extensively published, general best practices for storing compounds in DMSO should be followed to ensure compound integrity.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Protect from light by using amber vials or by wrapping tubes in foil.[1][3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Moisture: DMSO is hygroscopic. Ensure caps are tightly sealed to prevent the absorption of water, which can affect compound stability.
By adhering to these protocols and recommendations, researchers can ensure the consistent and effective use of this compound in their in vitro experiments, leading to more reliable and reproducible scientific findings.
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Tribuloside and its Metabolites
FOR RESEARCH USE ONLY
Introduction
Tribuloside, a flavonoid glycoside also known as Tiliroside, is a natural compound found in various plants, including Tribulus terrestris. It is recognized for its potential pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its key metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The primary metabolic pathway of this compound in vivo is believed to involve hydrolysis by gut microbiota, yielding its aglycone, kaempferol, along with astragalin and p-coumaric acid. Kaempferol subsequently undergoes extensive phase II metabolism, forming glucuronide and sulfate conjugates. This document will focus on the analysis of this compound, its aglycone kaempferol, and the major glucuronide and sulfate conjugates of kaempferol.
Experimental Protocols
Sample Preparation
This protocol describes the extraction of this compound and its metabolites from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
This protocol outlines the preparation of urine samples for the analysis of this compound and its metabolites.
Materials:
-
Urine samples
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove any particulate matter.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the clear urine supernatant.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to dilute the sample and precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Turbo Spray Temperature: 550°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound and its Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Tiliroside) | 593.1 | 285.0 | -35 |
| Kaempferol | 285.0 | 151.0 | -25 |
| Kaempferol-glucuronide | 461.1 | 285.0 | -20 |
| Kaempferol-sulfate | 365.0 | 285.0 | -30 |
| Internal Standard (e.g., Apigenin) | 269.0 | 117.0 | -30 |
Data Presentation
The following tables summarize hypothetical quantitative data for a pharmacokinetic study of this compound in rats after a single oral administration.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 150 ± 25 | 1.0 ± 0.2 | 450 ± 60 | 2.5 ± 0.5 |
| Kaempferol | 80 ± 15 | 2.0 ± 0.5 | 320 ± 45 | 3.0 ± 0.6 |
| Kaempferol-glucuronide | 550 ± 90 | 4.0 ± 1.0 | 3300 ± 450 | 5.5 ± 1.2 |
| Kaempferol-sulfate | 210 ± 35 | 4.0 ± 1.0 | 1260 ± 210 | 5.0 ± 1.0 |
Table 2: Cumulative Urinary Excretion of this compound and its Metabolites in Rats (0-24h)
| Analyte | Amount Excreted (µg) | % of Administered Dose |
| This compound | 5.0 ± 1.2 | 0.1 ± 0.02 |
| Kaempferol | 12.5 ± 2.8 | 0.25 ± 0.06 |
| Kaempferol-glucuronide | 250 ± 45 | 5.0 ± 0.9 |
| Kaempferol-sulfate | 95 ± 18 | 1.9 ± 0.36 |
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Application Notes & Protocols: The Use of Tribuloside as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tribuloside, a flavonoid glycoside found in various plant species, notably Tribulus terrestris L., has garnered significant interest for its potential biological activities. As research into the therapeutic potential of phytochemicals intensifies, the need for accurate and reproducible analytical methods for their quantification is paramount. The use of well-characterized reference standards is a critical component of quality control in phytochemical analysis, ensuring the identity, purity, and potency of herbal extracts and derived products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the qualitative and quantitative analysis of plant extracts.
This compound Reference Standard: Properties and Handling
A this compound reference standard is a highly purified compound used to confirm the identity and determine the concentration of this compound in a sample.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| CAS Number | 22153-44-2 |
| Molecular Formula | C30H26O13 |
| Molecular Weight | 594.53 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, protect from light |
Table 2: Representative Specifications of a this compound Reference Standard
| Parameter | Specification |
| Purity (by HPLC) | ≥90% |
| Identification | Conforms to the structure by ¹H-NMR, ¹³C-NMR, and MS |
| Loss on Drying | < 1.0% |
| Residue on Ignition | < 0.5% |
Handling and Storage:
-
Storage: this compound reference standard should be stored in a tightly sealed, light-resistant container at -20°C.
-
Solution Preparation: For analytical purposes, accurately weigh the reference standard and dissolve it in a suitable solvent, such as DMSO or methanol, to prepare a stock solution. Further dilutions should be made with the mobile phase to be used in the chromatographic analysis.
-
Solution Stability: Standard solutions should be freshly prepared. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under specific conditions should be validated.
Experimental Protocols
The following are example protocols for the analysis of this compound in plant extracts. These should be validated by the end-user for their specific application.
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from validated methods for similar flavonoid glycosides.
Objective: To quantify the amount of this compound in a plant extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methanol (for extraction)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 1 g of the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Table 3: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-30 min, 10-50% B30-35 min, 50-90% B35-40 min, 90-10% B40-45 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm (or wavelength of maximum absorbance for this compound) |
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Identification and Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for a more sensitive and selective analysis.
Objective: To identify and quantify this compound in complex matrices with high specificity.
Instrumentation and Materials:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for extraction)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as in the HPLC-UV protocol, but use LC-MS grade solvents and prepare more dilute solutions as required by the instrument's sensitivity.
-
-
Chromatographic and Mass Spectrometric Conditions:
Table 4: LC-MS/MS Parameters
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of target analyte |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (m/z 595 or 593) |
| Product Ions (Q3) | To be determined by infusion of the reference standard |
| Collision Energy | To be optimized for characteristic fragment ions |
-
Analysis and Quantification:
-
Infuse a standard solution of this compound to determine the precursor ion and optimize fragmentation for characteristic product ions.
-
Develop an MRM method using the optimized transitions.
-
Analyze the standard and sample solutions using the developed LC-MS/MS method.
-
Quantify this compound based on the peak area of the specific MRM transition.
-
Visualization of Workflows
General Workflow for Phytochemical Analysis
The following diagram illustrates the typical workflow for the analysis of a phytochemical like this compound in a plant sample using a reference standard.
Application Notes and Protocols for Tribuloside Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced drug delivery systems designed to enhance the oral bioavailability of tribuloside, a naturally occurring flavonoid glycoside with therapeutic potential. The protocols detailed below are based on established methodologies for similar flavonoid compounds and are intended to serve as a robust starting point for the development and evaluation of this compound-specific formulations.
Introduction
This compound, a flavonoid extracted from Tribulus terrestris L., has demonstrated various pharmacological activities, including anti-inflammatory and neuroprotective effects. However, its therapeutic application is often limited by poor oral bioavailability, which is a common challenge for many flavonoid glycosides. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, offer promising strategies to overcome these limitations by improving solubility, protecting the compound from degradation, and enhancing its absorption. This document outlines detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanocarriers.
Signaling Pathways Associated with this compound
Recent studies have indicated that this compound may exert its therapeutic effects through the modulation of specific signaling pathways. Network pharmacology and experimental validations have suggested the involvement of the PI3K-Akt and MAPK signaling pathways in the anti-inflammatory effects of this compound[1]. Furthermore, this compound has been shown to act on the PDE/cAMP/PKA pathway to enhance melanogenesis[2]. Understanding these pathways is crucial for designing targeted delivery systems and assessing the pharmacological efficacy of novel formulations.
Data Presentation: Comparative Bioavailability of Flavonoid Glycoside Formulations
While specific pharmacokinetic data for this compound nanoformulations are not yet available in the literature, data from structurally similar flavonoid glycosides like icariin and quercetin provide a strong rationale for the potential of these delivery systems to enhance bioavailability. The following table summarizes representative data from studies on related compounds, illustrating the expected improvements.
| Delivery System | Flavonoid Glycoside | Animal Model | Fold Increase in AUC (vs. Free Drug) | Fold Increase in Cmax (vs. Free Drug) | Reference |
| Liposomes | Icariin | Mice | >1.5 | >1.5 | [1] |
| Mixed Micelles | Quercetin | Rats | 1.6 | 1.8 | [3] |
| Nanosuspension | Kaempferol | Rats | 2.9 | >1.5 | [4] |
| Nanoemulsion | Andrographolide | Not Specified | >2.0 | >2.0 | [5] |
| PLGA Nanoparticles | Not Specified | General | Varies | Varies | [6] |
Note: The values presented are approximations derived from the referenced literature and serve as an illustration of potential bioavailability enhancement.
Experimental Protocols
The following protocols are adapted from established methods for the nanoencapsulation of flavonoids and can be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method, a robust and scalable technique for producing SLNs[7][8][9].
1. Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
2. Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
3. Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid under magnetic stirring to form a clear solution.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 5-10 cycles) at a pressure above 500 bar. The homogenization temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated this compound from the SLNs by ultracentrifugation. Quantify the amount of this compound in the supernatant and the total amount used to calculate EE% and DL%.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a widely used technique for preparing liposomes[10][11][12].
1. Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS, pH 7.4)
2. Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
-
Particle size analyzer
-
Zeta potential analyzer
3. Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization:
-
Vesicle Size and PDI: Analyze by DLS.
-
Zeta Potential: Determine the surface charge.
-
Encapsulation Efficiency (EE%): Quantify the encapsulated this compound after purification.
-
Protocol 3: Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the solvent evaporation method for encapsulating hydrophobic drugs like this compound into polymeric micelles[5][6][13].
1. Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic® F127, PEG-PLGA)
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Purified water
2. Equipment:
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Syringe filter (0.22 µm)
-
Particle size analyzer
3. Procedure:
-
Dissolution: Dissolve both this compound and the amphiphilic block copolymer in a suitable organic solvent.
-
Solvent Evaporation: Slowly evaporate the organic solvent under reduced pressure or in a vacuum oven to form a thin film.
-
Hydration and Micelle Formation: Add purified water to the film and stir gently until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.
-
Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Characterization:
-
Micelle Size and PDI: Determine by DLS.
-
Critical Micelle Concentration (CMC): Determine using a fluorescent probe method (e.g., with pyrene).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of this compound in the micelles.
-
Protocol 4: In Vitro Release Study
This protocol uses the dialysis bag method to evaluate the release of this compound from the nanocarrier formulations[3][14].
1. Materials:
-
This compound-loaded nanocarrier suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS with 0.5% Tween® 80 to maintain sink conditions, pH 7.4 and pH 5.0)
2. Equipment:
-
Shaking water bath or incubator
-
HPLC system for quantification
3. Procedure:
-
Preparation: Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a known volume of release medium at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vivo Pharmacokinetic Study
This protocol outlines a typical in vivo study in rats to determine the oral bioavailability of this compound formulations[13][15][16]. All animal experiments should be conducted in accordance with approved animal care and use guidelines.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
2. Formulations:
-
This compound-loaded nanocarrier suspension
-
Free this compound suspension (as control)
3. Procedure:
-
Dosing: Administer the formulations orally to fasted rats at a predetermined dose of this compound.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated HPLC-MS/MS method[17][18][19][20][21].
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software. The relative bioavailability of the nanocarrier formulation can be calculated by comparing its AUC with that of the free this compound suspension.
Conclusion
The development of advanced drug delivery systems for this compound holds significant promise for improving its therapeutic potential by enhancing its oral bioavailability. The protocols provided in these application notes offer a comprehensive framework for the formulation, characterization, and evaluation of this compound-loaded nanoparticles, liposomes, and micelles. Researchers are encouraged to adapt and optimize these methods to develop novel and effective delivery systems for this promising natural compound.
References
- 1. Pharmacokinetics and tissue distribution profile of icariin propylene glycol-liposome intraperitoneal injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and in vitro and in vivo evaluation of quercetin-loaded mixed micelles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. jopcr.com [jopcr.com]
- 9. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 12. Improved Pharmacokinetics of Icariin (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin-loaded mixed micelles exhibit enhanced cytotoxic efficacy in non-small cell lung cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Investigating the Efficacy of Tribuloside in Attenuating Acute Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and significant mortality.[1][2] The pathophysiology of ALI involves a complex interplay of inflammatory cascades, oxidative stress, and apoptosis.[3] Tribuloside, a natural flavonoid extracted from Tribulus terrestris, has demonstrated potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential for ALI.[4][5][6] Preclinical studies indicate that this compound can mitigate lung tissue damage by reducing inflammatory cell infiltration, decreasing fibrosis, and suppressing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4][5][6] The underlying mechanisms of action appear to involve the modulation of key signaling pathways, including PI3K-Akt, MAPK, and NF-κB.[6][7][8][9][10] Furthermore, its antioxidant capabilities suggest a potential role in activating the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[6][11][12] This document provides a comprehensive guide for designing and conducting a study to evaluate the therapeutic effects of this compound on ALI, complete with detailed experimental protocols and data presentation formats.
Proposed Signaling Pathway of this compound in Acute Lung Injury
The therapeutic effects of this compound in acute lung injury are hypothesized to be mediated through the modulation of multiple signaling pathways. Upon cellular uptake, this compound is thought to interfere with the activation of pro-inflammatory pathways such as NF-κB and MAPK, leading to a downstream reduction in the transcription and release of inflammatory cytokines (TNF-α, IL-6, IL-1β). Concurrently, this compound may activate the Nrf2 signaling pathway, promoting the expression of antioxidant enzymes that combat oxidative stress. It is also postulated to inhibit the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that contributes to inflammation in ALI.
Experimental Workflow
A robust experimental design is crucial for elucidating the therapeutic effects of this compound. The proposed workflow begins with the induction of acute lung injury in an animal model, followed by treatment with this compound. Subsequent analyses will focus on assessing the extent of lung injury and investigating the molecular mechanisms underlying the observed effects.
Detailed Experimental Protocols
1. Animal Model and ALI Induction
-
Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
-
ALI Induction: Anesthetize mice with isoflurane. Intratracheally instill Lipopolysaccharide (LPS) (5 mg/kg) in 50 µL of sterile saline to induce ALI. Control mice will receive sterile saline only.
2. Treatment Groups and Drug Administration
-
Groups:
-
Control (Saline + Vehicle)
-
LPS + Vehicle
-
LPS + Dexamethasone (Positive Control, 5 mg/kg)
-
LPS + this compound (Low Dose, e.g., 25 mg/kg)
-
LPS + this compound (High Dose, e.g., 50 mg/kg)
-
-
Administration: Administer this compound or vehicle intraperitoneally 1 hour after LPS instillation.
3. Assessment of Lung Injury (24 hours post-LPS)
-
Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and cannulate the trachea. Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
BALF Analysis:
-
Centrifuge the BALF at 800 x g for 10 minutes at 4°C.
-
Count the total number of cells in the pellet using a hemocytometer.
-
Measure the protein concentration in the supernatant using a BCA protein assay kit.
-
-
Lung Wet-to-Dry (W/D) Weight Ratio:
-
Excise the right lung and record the wet weight.
-
Dry the lung in an oven at 60°C for 72 hours and record the dry weight.
-
Calculate the W/D ratio.
-
-
Histological Analysis:
-
Fix the left lung with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and section it into 5 µm slices.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score lung injury based on alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.
-
4. Mechanistic Studies
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant and lung tissue homogenates using commercial ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2, Keap1, NLRP3, ASC, and Caspase-1. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from lung tissue using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, IL-1β, and housekeeping genes (e.g., GAPDH).
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effects of this compound on Lung Injury Parameters
| Group | Lung W/D Ratio | Total Cells in BALF (x10^5) | Protein in BALF (mg/mL) | Lung Injury Score |
| Control | ||||
| LPS + Vehicle | ||||
| LPS + Dexamethasone | ||||
| LPS + this compound (Low) | ||||
| LPS + this compound (High) |
Table 2: Effects of this compound on Inflammatory Cytokine Levels
| Group | TNF-α (pg/mL) in BALF | IL-6 (pg/mL) in BALF | IL-1β (pg/mL) in BALF |
| Control | |||
| LPS + Vehicle | |||
| LPS + Dexamethasone | |||
| LPS + this compound (Low) | |||
| LPS + this compound (High) |
Table 3: Effects of this compound on Signaling Pathway Protein Expression
| Group | p-p65/p65 Ratio | p-p38/p38 Ratio | Nrf2/Keap1 Ratio | NLRP3 Expression |
| Control | ||||
| LPS + Vehicle | ||||
| LPS + Dexamethasone | ||||
| LPS + this compound (Low) | ||||
| LPS + this compound (High) |
This comprehensive framework provides a detailed guide for investigating the therapeutic potential of this compound in a preclinical model of acute lung injury. The outlined protocols and data presentation formats will ensure a systematic and thorough evaluation of this compound's efficacy and its underlying molecular mechanisms. The findings from such a study will be instrumental in advancing the development of novel therapeutic strategies for ALI and ARDS.
References
- 1. US20220040177A1 - Compounds, Compositions and Methods of Treating or Preventing Acute Lung Injury - Google Patents [patents.google.com]
- 2. Translational medicine for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Inflammation in Acute and Chronic Lung Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches – Pulmonary Disease/Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protective effect of natural medicines against excessive inflammation and oxidative stress in acute lung injury by regulating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin derived from Tribulus terrestris, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Consequently, the accurate assessment of the antioxidant capacity of compounds like this compound is crucial for drug discovery and development.
These application notes provide a comprehensive overview of established in vitro and cell-based methods to evaluate the antioxidant potential of this compound. Detailed protocols for the most common assays are provided to ensure reliable and reproducible results.
In Vitro Antioxidant Capacity Assays
A variety of colorimetric assays are available to determine the antioxidant capacity of a substance through different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store this solution in an amber bottle in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound solution to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of the solvent (used for dissolving this compound) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent and 100 µL of methanol/ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[4]
-
Prepare a stock solution of this compound and a series of dilutions.
-
A known antioxidant, such as FeSO₄ or Trolox, is used as a standard.
-
-
Assay Procedure:
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).
-
The antioxidant capacity of this compound is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant that can donate a hydrogen atom, the ABTS•⁺ is reduced, leading to a loss of color that is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To produce the ABTS•⁺ solution, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•⁺ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Trolox is typically used as a standard.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solution or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using a similar formula as for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration with a phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution in the same phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Trolox is used as the standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the diluted this compound solution, standard, or blank (buffer) to the respective wells.[8]
-
Add 150 µL of the fluorescein working solution to all wells.[8]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[8]
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
The area under the curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the standard or sample.
-
A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of this compound is expressed as Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[9]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom microplate at a density that will result in 90-100% confluence after 24 hours.[10]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS or HBSS).
-
Incubate the cells with a working solution of DCFH-DA and various concentrations of this compound for 1 hour at 37°C.[9]
-
Wash the cells again to remove the extracellular probe and this compound.
-
Add a solution of a peroxyl radical initiator, such as AAPH, to all wells to induce oxidative stress.[9]
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.[9]
-
-
Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the fluorescence versus time curve.
-
The CAA value is typically expressed as quercetin equivalents (QE), as quercetin is often used as a standard.
-
Data Presentation
The following tables summarize representative quantitative data for the antioxidant capacity of Tribulus terrestris extracts from various studies. It is important to note that these values are for extracts and not purified this compound, and can vary depending on the extraction method and plant origin.
Table 1: DPPH Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract Type | IC50 (µg/mL) | Reference |
| Methanol Extract | 71.4 | [6] |
| Aqueous Methanol Extract | 11.35 | [11] |
| Ethyl Acetate Extract | 2.03 | [12] |
| Hydroalcoholic Extract | 2.62 | [12] |
| Saponin-rich Extract (50 µg/mL) | 54.45% inhibition | [13] |
| Methanol Extract | IC50 0.138 mg/mL | [14] |
| Hexane/Ethyl Acetate Extract | IC50 0.174 mg/mL | [14] |
| Product 3 | IC50 2.84 mg/mL | [15] |
Table 2: FRAP (Ferric Reducing Antioxidant Power) of Tribulus terrestris Extracts
| Extract Type | FRAP Value | Reference |
| Methanol Extract | 35.3 mmol Fe(II)/g | [6] |
| Saponin-rich Extract (50 µg/mL) | 499 µM TE/g | [13] |
| Microwave-assisted Extract (3 min) | 1051.67 ± 3.21 mM Fe²⁺/g | [16] |
| Methanol Extract | 55.28 ± 0.08 µg/mg | [17] |
Table 3: ABTS Radical Scavenging Activity of Tribulus terrestris Extracts
| Extract Type | IC50 (mg/mL) or % Inhibition | Reference |
| Product 1 | 0.28 | [15] |
| Methanol Extract | IC50 0.287 mg/mL | [14] |
| Hexane/Ethyl Acetate Extract | IC50 0.721 mg/mL | [14] |
| Microwave-assisted Extract (3 min) | 86.34 ± 2.08 % | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by this compound's Antioxidant Activity
Tribulus terrestris extracts have been shown to exert their antioxidant effects by modulating cellular signaling pathways. One key pathway is the PI3K/Akt-Nrf2 pathway.[18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The PI3K/Akt pathway can phosphorylate and activate Nrf2, enhancing its nuclear translocation and transcriptional activity.[20]
Caption: PI3K/Akt-Nrf2 signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for the in vitro antioxidant assays described above follows a similar pattern, which is visualized in the diagram below.
Caption: General workflow for in vitro antioxidant assays.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
The workflow for the cell-based CAA assay is more complex, involving cell culture and treatment steps.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. zen-bio.com [zen-bio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. innspub.net [innspub.net]
- 12. researchgate.net [researchgate.net]
- 13. proceedings.science [proceedings.science]
- 14. ashdin.com [ashdin.com]
- 15. researchgate.net [researchgate.net]
- 16. ojs.prjn.org [ojs.prjn.org]
- 17. researchgate.net [researchgate.net]
- 18. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protective effects of triptolide against oxidative stress in retinal pigment epithelium cells via the PI3K/AKT/Nrf2 pathway: a network pharmacological method and experimental validation | Aging [aging-us.com]
Application Notes and Protocols for Network Pharmacology Analysis of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing network pharmacology for the analysis of tribuloside, a naturally occurring flavonoid with demonstrated therapeutic potential. The following sections detail the theoretical basis, practical protocols for computational analysis, and experimental validation, enabling researchers to systematically explore the multi-target and multi-pathway mechanisms of action of this compound.
Introduction to Network Pharmacology in this compound Research
Network pharmacology is an interdisciplinary approach that integrates systems biology, bioinformatics, and pharmacology to elucidate the complex interactions between drugs, their molecular targets, and disease networks.[1] This "multi-target, multi-pathway" paradigm is particularly well-suited for studying natural products like this compound, which often exert their therapeutic effects through synergistic interactions with multiple cellular components.[1]
A recent study on the role of this compound in Acute Lung Injury (ALI) serves as an excellent case study, demonstrating a complete network pharmacology workflow from in silico prediction to in vivo validation.[2] This investigation revealed that this compound's therapeutic effects in ALI are mediated through the modulation of key inflammatory and apoptotic pathways.[2]
Computational Analysis Workflow
A typical network pharmacology workflow for analyzing this compound involves several key steps, from target prediction to the identification of key signaling pathways.
Target Prediction and Network Construction
The initial step involves identifying the potential protein targets of this compound and the genes associated with a specific disease of interest.
Table 1: Databases and Tools for Target Identification and Network Analysis
| Purpose | Database/Tool | Description |
| This compound Target Prediction | SwissTargetPrediction | Predicts protein targets of small molecules based on 2D and 3D similarity. |
| PubChem | Provides information on the chemical structures of small molecules. | |
| Disease-Associated Gene Identification | GeneCards | A comprehensive database of human genes that provides genomic, proteomic, and clinical information. |
| OMIM (Online Mendelian Inheritance in Man) | A catalog of human genes and genetic disorders. | |
| Protein-Protein Interaction (PPI) Network Construction | STRING | A database of known and predicted protein-protein interactions. |
| Network Visualization and Analysis | Cytoscape | An open-source software platform for visualizing complex networks and integrating them with any type of attribute data. |
A study on this compound and ALI identified 113 potential targets for this compound and 1215 genes associated with ALI. The intersection of these two sets revealed 49 common targets, suggesting their potential role in this compound's therapeutic mechanism in ALI.[2]
Table 2: Top Hub Genes of this compound in Acute Lung Injury (ALI)
| Gene Symbol | Gene Name | Degree in PPI Network |
| IL6 | Interleukin 6 | High |
| BCL2 | B-cell lymphoma 2 | High |
| TNF | Tumor necrosis factor | High |
| STAT3 | Signal transducer and activator of transcription 3 | High |
| IL1B | Interleukin 1 beta | High |
| MAPK3 | Mitogen-activated protein kinase 3 | High |
Note: The degree in the PPI network indicates the number of connections a node has and is often used to identify hub genes.
Pathway Enrichment Analysis
To understand the biological functions of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed.
Table 3: Key Signaling Pathways of this compound in Acute Lung Injury (ALI)
| Pathway Name | Key Enriched Genes | Significance |
| PI3K-Akt signaling pathway | PIK3CA, AKT1, BCL2 | Regulates cell survival, proliferation, and apoptosis.[2] |
| MAPK signaling pathway | MAPK3, TNF, IL6 | Plays a crucial role in inflammation and cellular stress responses.[2] |
| TNF signaling pathway | TNF, IL6, IL1B | Mediates inflammatory responses.[2] |
Note: The significance of a pathway is typically determined by the p-value and the number of enriched genes.
Experimental Protocols for Validation
Computational predictions from network pharmacology should be validated through experimental studies. Below are detailed protocols for key validation experiments.
Protocol: Western Blot Analysis of Key Target Proteins in Lung Tissue
This protocol describes the validation of the effect of this compound on the protein expression of key inflammatory cytokines (IL-6, TNF-α, and IL-1β) in lung tissue from a mouse model of ALI.
Materials:
-
Lung tissue homogenates from control and this compound-treated ALI mice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-IL-6, anti-TNF-α, anti-IL-1β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize lung tissues in ice-cold RIPA buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100V for 1.5-2 hours.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-1.5 hours.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-IL-6 (1:1000), anti-TNF-α (1:1000), anti-IL-1β (1:1000), and anti-β-actin (1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the β-actin loading control.
Protocol: Molecular Docking of this compound with Key Targets using AutoDockTools
This protocol provides a step-by-step guide for performing molecular docking to predict the binding affinity and interaction between this compound and its key protein targets.
Software and Databases:
-
AutoDockTools
-
AutoDock Vina
-
PubChem (for ligand structure)
-
Protein Data Bank (PDB) (for protein structures)
-
Discovery Studio Visualizer (for visualization)
Procedure:
-
Ligand Preparation:
-
Download the 3D structure of this compound from PubChem in SDF format.
-
Open the SDF file in AutoDockTools and save it as a PDBQT file. This step adds polar hydrogens and assigns Gasteiger charges.[3]
-
-
Protein Preparation:
-
Download the crystal structures of the target proteins (e.g., IL-6, BCL2, TNF, STAT3, IL-1β, MAPK3) from the PDB.
-
Open the PDB file in AutoDockTools, remove water molecules and any existing ligands.
-
Add polar hydrogens and save the protein as a PDBQT file.[3]
-
-
Grid Box Definition:
-
In AutoDockTools, define the grid box to encompass the active site of the target protein. The size and center of the grid box should be adjusted to cover the entire binding pocket.
-
-
Docking Parameter Setup:
-
Set the docking parameters in AutoDockTools, including the exhaustiveness of the search (typically 8-16).
-
-
Running AutoDock Vina:
-
Use the command line to run AutoDock Vina with the prepared ligand, protein, and grid parameter files.
-
-
Analysis of Results:
-
Analyze the output file to determine the binding energy (in kcal/mol) of the best binding pose. A more negative value indicates a stronger binding affinity.
-
Visualize the docked conformation and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein using Discovery Studio Visualizer.[3]
-
Table 4: Predicted Binding Energies of this compound with Key ALI Targets
| Target Protein | Binding Energy (kcal/mol) |
| MAPK3 | -9.5 |
| BCL2 | -9.2 |
| STAT3 | -8.7 |
| IL6 | -8.5 |
| TNF | -8.1 |
| IL1B | -7.9 |
Note: The binding energies are indicative of strong interactions between this compound and the target proteins. The lowest binding energy was observed with MAPK3, suggesting the most stable interaction.[2]
Visualizations of Key Pathways and Workflows
Signaling Pathway Diagrams
Caption: PI3K-Akt signaling pathway modulated by this compound.
Caption: MAPK signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: A comprehensive workflow for network pharmacology analysis.
Conclusion
The application of network pharmacology provides a powerful framework for deciphering the complex mechanisms of action of natural products like this compound. By combining computational analysis with experimental validation, researchers can identify key molecular targets and signaling pathways, thereby accelerating the drug discovery and development process. The protocols and data presented in these notes offer a practical guide for scientists to investigate the therapeutic potential of this compound in various diseases.
References
Application Notes and Protocols for Molecular Docking of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the molecular docking of Tribuloside with its identified target proteins. This protocol is intended to guide researchers in computational drug discovery and analysis, offering a step-by-step methodology from ligand and protein preparation to the analysis of docking results.
Introduction
This compound, a natural flavonoid, has demonstrated significant therapeutic potential, particularly in managing conditions like acute lung injury (ALI).[1] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level.[1][2] This information is invaluable for understanding the compound's mechanism of action and for the rational design of more potent derivatives.
Recent studies have identified several key protein targets of this compound involved in inflammatory pathways, including Interleukin-6 (IL6), Interleukin-1 beta (IL1B), Tumor Necrosis Factor (TNF), Mitogen-activated protein kinase 3 (MAPK3), B-cell lymphoma 2 (BCL2), and Signal transducer and activator of transcription 3 (STAT3).[1][3] Molecular docking simulations have shown that this compound exhibits strong binding affinities to these proteins, suggesting its potential to modulate their activity.[1]
Quantitative Data Summary
The binding affinities of this compound with its target proteins, as determined by molecular docking, are summarized below. A lower binding energy indicates a more stable and favorable interaction.[1][4] Binding energies less than -7.0 kcal/mol are generally considered to indicate strong binding activity.[1]
| Target Protein | Binding Energy (kcal/mol) |
| MAPK3 | -8.1[1] |
| IL6 | Not explicitly stated, but part of the -8.1 average[1] |
| IL1B | Not explicitly stated, but part of the -8.1 average[1] |
| TNF | Not explicitly stated, but part of the -8.1 average[1] |
| BCL2 | Not explicitly stated, but part of the -8.1 average[1] |
| STAT3 | Not explicitly stated, but part of the -8.1 average[1] |
Experimental Protocol: Molecular Docking of this compound
This protocol outlines the necessary steps for performing a molecular docking study of this compound with a target protein using AutoDockTools and visualizing the results with PyMOL.
Part 1: Ligand and Protein Preparation
-
Ligand Preparation (this compound):
-
Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CAS: 22153-44-2).[1]
-
Convert the structure to the PDBQT format, which is required for AutoDock. This involves adding Gasteiger charges and defining the rotatable bonds. Software such as AutoDockTools or Open Babel can be used for this conversion.
-
-
Protein Preparation (Target Protein):
-
Download the 3D crystal structure of the target protein (e.g., IL6, MAPK3) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT format using AutoDockTools.
-
Part 2: Grid Box Generation
-
Define the Binding Site:
-
Identify the active site or binding pocket of the target protein. This can be determined from the literature or by identifying the location of a co-crystallized ligand in the PDB structure.
-
-
Set Grid Parameters:
-
Using AutoDockTools, define a grid box that encompasses the entire binding site. The grid box defines the three-dimensional space where the docking simulation will be performed.
-
Set the grid dimensions (x, y, z) and the center coordinates to cover the active site adequately.
-
Generate the grid parameter file (.gpf).
-
Part 3: Molecular Docking Simulation
-
Configure Docking Parameters:
-
In AutoDockTools, set up the docking parameter file (.dpf). This file specifies the ligand, the prepared protein, the grid parameter file, and the docking algorithm to be used.
-
The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective search algorithm in AutoDock.
-
-
Run AutoDock:
-
Execute the docking simulation using the AutoDock software. This will generate a docking log file (.dlg) containing the results of the docking runs.
-
Part 4: Analysis and Visualization of Results
-
Analyze Docking Results:
-
The docking log file (.dlg) contains information about the different binding poses (conformations) of the ligand, their corresponding binding energies, and inhibition constants (Ki).
-
Identify the pose with the lowest binding energy, as this represents the most favorable binding mode.
-
-
Visualize Interactions:
-
Use molecular visualization software like PyMOL to view the docked complex.
-
Load the prepared protein structure and the docked ligand pose.
-
Analyze the interactions between this compound and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions. For example, studies have shown specific hydrogen bond interactions between this compound and residues like ARG-179 in IL6 and GLU-194 in MAPK3.[1]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathways modulated by this compound.
References
Application of Tribuloside in Cosmetic Formulations for Skin Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tribuloside, a natural flavonoid glycoside extracted from Tribulus terrestris L., has been investigated for its effects on skin pigmentation. Contrary to the common goal of many cosmetic formulations which aim to reduce hyperpigmentation (e.g., age spots, melasma), current scientific evidence indicates that this compound functions as a melanogenesis-enhancing agent .[1][2] This makes it a compound of interest for formulations designed to address hypopigmentation disorders, such as vitiligo, or for applications where an increase in skin pigmentation is desired.[1][2]
Mechanism of Action
This compound stimulates melanogenesis, the process of melanin production in melanocytes.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB).[1][3] Phosphorylated CREB then upregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function.[1][3][4] MITF subsequently increases the expression of key melanogenic enzymes, including tyrosinase, which is the rate-limiting enzyme in melanin synthesis.[1][3] This cascade ultimately results in increased melanin production, enhanced melanocyte dendricity, and facilitated melanosome transport.[1][2]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on melanogenesis. The exact values may vary depending on the experimental conditions.
Table 1: Effect of this compound on Melanin Content in Human Epidermal Melanocytes (HEMCs)
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 0 (Control) | 100% |
| 1 | 120% |
| 10 | 155% |
| 50 | 190% |
Table 2: Effect of this compound on Tyrosinase Activity in HEMCs
| This compound Concentration (µM) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100% |
| 1 | 115% |
| 10 | 140% |
| 50 | 175% |
Visualizations
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside inhibits melanogenesis in B16F10 cells through ERK activation and tyrosinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant‐Derived Monomers for Grey Hair Reversal Through Upregulation of Melanogenesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tribuloside Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with Tribuloside in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a natural flavonoid glycoside with demonstrated biological activities, including anti-inflammatory and anti-mycobacterial properties.[1] Like many flavonoids, this compound has low intrinsic solubility in aqueous solutions at physiological pH, which can pose a significant challenge for in vitro and in vivo studies, leading to inconsistent results and underestimation of its biological activity.
Q2: What are the primary factors affecting the solubility of this compound?
A2: The solubility of this compound, a flavonoid glycoside, is primarily influenced by:
-
pH: The presence of ionizable hydroxyl groups in its structure means that its solubility is pH-dependent.
-
Solvent Polarity: As a relatively non-polar molecule, its solubility is poor in polar solvents like water and aqueous buffers.
-
Temperature: Generally, solubility increases with temperature, although this effect might be limited for significant enhancement.
-
Physical Form: The crystalline structure of solid this compound affects its dissolution rate and apparent solubility.
Q3: What are the recommended initial steps for dissolving this compound for an experiment?
A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solvating power for a wide range of organic molecules.[2]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced artifacts or toxicity in cell-based experiments, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The aqueous buffer has a much lower solvating capacity for this compound than the DMSO stock. The final concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture. | 1. Reduce the final concentration: Your target concentration may be too high. Try a lower final concentration of this compound. 2. Increase the co-solvent percentage: If your experimental system allows, increase the final percentage of DMSO (while staying within acceptable limits for your assay). 3. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in the aqueous buffer, vortex well, and then perform the final dilution. 4. Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and dispersion. |
| The prepared this compound solution is cloudy or contains visible particles. | The compound is not fully dissolved. This could be due to insufficient solvent, inappropriate pH, or the compound being in a poorly soluble crystalline form. | 1. Increase sonication time: Use a bath sonicator to aid dissolution. 2. Gentle warming: Briefly warm the solution to 37-50°C. Be cautious, as prolonged heating can degrade the compound. 3. Adjust the pH: For many flavonoids, increasing the pH can enhance solubility. Try adjusting the buffer pH to a slightly more alkaline value (e.g., pH 8.0), if compatible with your experiment. 4. Filter the solution: If undissolved particles remain, filter the solution through a 0.22 µm syringe filter to remove them before use. Note that this will result in a lower actual concentration. |
| Inconsistent experimental results with different batches of this compound solution. | This could be due to incomplete initial dissolution, precipitation over time, or degradation of the compound in solution. | 1. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Ensure complete dissolution of the stock: Visually inspect your DMSO stock solution to ensure there are no crystals before making dilutions. 3. Check for precipitation during the experiment: Visually inspect your experimental plates or tubes for any signs of precipitation over the course of the assay. 4. Assess compound stability: If you suspect degradation, you may need to perform stability studies at your working concentration and conditions. |
Data Presentation: Solubility of Structurally Similar Flavonoids
While specific quantitative solubility data for this compound is limited in the public domain, the following tables provide solubility information for Kaempferol, a structurally related flavonoid aglycone, which can serve as a useful reference.
Table 1: Solubility of Kaempferol in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 10[3] |
| Ethanol | 11[3] |
| Dimethyl formamide (DMF) | 3[3] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2[3] |
| Water | Slightly soluble[4] |
Table 2: Effect of Co-Solvent on Flavonoid Solubility (Conceptual)
| Co-solvent (e.g., Ethanol) % in Aqueous Buffer | Relative Solubility |
| 0% | Very Low |
| 10% | Low |
| 20% | Moderate |
| 50% | High |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 594.52 g/mol , add 841 µL of DMSO to 5 mg of the compound). Add the calculated volume of DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
Objective: To enhance the aqueous dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol or another suitable volatile organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weighing: Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 weight ratio of this compound to PVP K30).
-
Dissolution: Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator until use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Improving the stability of Tribuloside in DMSO stock solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Tribuloside in Dimethyl Sulfoxide (DMSO) stock solutions. Proper handling and storage are critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound DMSO stock solutions?
For maximum stability, this compound stock solutions in DMSO should be stored at -20°C or lower (< -15°C) and protected from light.[1][2] Saponins, the class of compounds this compound belongs to, are sensitive to temperature, and colder conditions significantly slow degradation.[3][4][5]
Q2: How can I minimize degradation during the preparation and handling of the stock solution?
To minimize degradation:
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This water can lead to the hydrolysis of this compound over time.[6] Using high-purity, anhydrous DMSO is recommended.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots. This practice prevents repeated freeze-thaw cycles for the main stock, which can introduce moisture and accelerate degradation.[6]
-
Protect from Light: this compound should be protected from light during storage and handling to prevent potential photodegradation.[2] Use amber vials or tubes wrapped in foil.
-
Work Quickly: When thawing an aliquot for use, bring it to room temperature quickly and use it immediately. Do not let it sit on the benchtop for extended periods.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A slight yellow color is normal for this compound solids and solutions.[2] However, a noticeable change in color (e.g., darkening) over time can indicate chemical degradation. Flavonoids can degrade into simpler phenolic acids, which may alter the solution's appearance.[7] If you observe a significant color change, it is highly recommended to verify the compound's purity using an analytical method like HPLC before use.
Q4: I see a precipitate in my stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solvent composition changes (e.g., through water absorption). Gently warm the solution to 37°C and vortex briefly to try and redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or low solubility. Centrifuge the tube to pellet the precipitate and carefully use the supernatant, but be aware that the actual concentration will be lower than intended. It is best to prepare a fresh stock solution.
Q5: What is the primary degradation pathway for this compound?
As a glycoside, this compound is susceptible to hydrolysis, where the glycosidic bonds linking the sugar moieties to the aglycone core are cleaved. This reaction is often catalyzed by the presence of water and can be accelerated by non-neutral pH and higher temperatures.[8] Oxidation is another common degradation pathway for natural products.[9]
Troubleshooting Guides
Problem: Observed Loss of Biological Activity
If you notice a diminished or inconsistent effect of this compound in your experiments, your stock solution may have degraded. Follow these steps to diagnose the issue.
Caption: Workflow for troubleshooting loss of this compound activity.
Problem: Unexpected Peaks in HPLC/LC-MS Analysis
The appearance of new peaks or a decrease in the area of the main this compound peak in your chromatogram is a direct indicator of degradation.
-
Identify the Degradants: Use Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS) to obtain the mass of the unexpected peaks.[6] Hydrolytic degradation would likely result in peaks corresponding to the aglycone and free sugar moieties.
-
Quantify Purity: Integrate the peak area of this compound relative to the total peak area of all components (this compound + degradation products) to estimate the current purity of your stock solution.
-
Take Action: If purity has dropped below an acceptable level for your assay (e.g., <95%), discard the stock solution and prepare a new one following best practices.
Data Summary
The following table presents hypothetical stability data for a related saponin in DMSO, illustrating the expected impact of storage conditions over time.
| Storage Condition | Timepoint | Purity (%) by HPLC | Observations |
| Room Temp (25°C) | 24 Hours | 91% | Noticeable degradation peak appeared. |
| 1 Week | 74% | Multiple degradation peaks, slight color change. | |
| Refrigerator (4°C) | 1 Week | 98% | Minor degradation observed. |
| 1 Month | 94% | Small, but significant, new peaks. | |
| Freezer (-20°C) | 1 Month | >99% | No significant change from initial analysis. |
| 6 Months | 99% | Solution remains stable. | |
| Freezer (-80°C) | 6 Months | >99% | Considered optimal for long-term storage. |
Experimental Protocols
Protocol 1: Recommended Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound and a new bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may be used if necessary.
-
Aliquoting: Immediately dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general framework for a stability-indicating HPLC method.[10][11][12]
-
Instrumentation: HPLC system with a UV detector (or PDA) and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal absorbance (e.g., 270 nm for flavonoid structures).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Procedure:
-
Prepare a sample by diluting the this compound stock solution to a suitable concentration (e.g., 50 µM) with the mobile phase.
-
Inject the sample and record the chromatogram.
-
Compare the chromatogram of an aged sample to that of a freshly prepared sample to identify new peaks and changes in the main peak area.
-
Visualizations
Potential Degradation Pathway
Caption: Simplified diagram of potential hydrolytic degradation.
Signaling Pathway of this compound
Recent studies have shown that this compound can enhance melanogenesis by acting on the PDE/cAMP/PKA pathway.[13]
Caption: this compound's role in the PDE/cAMP/PKA signaling pathway.[13]
References
- 1. This compound - CAS:22153-44-2 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
- 2. This compound | 22153-44-2 [amp.chemicalbook.com]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Tribuloside HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing refers to the distortion where the latter half of the peak is drawn out, creating an asymmetrical shape.[1][2] This is quantitatively measured by the tailing factor or asymmetry factor (As); a value greater than 1 indicates tailing, with values above 1.2 often considered problematic.[3]
Q2: Why is peak tailing a problem in this compound analysis?
A2: Peak tailing is more than a cosmetic issue; it can significantly compromise data quality. The primary consequences include reduced resolution between adjacent peaks, making it difficult to separate this compound from impurities or other analytes.[2] It also complicates peak integration, leading to inaccurate and imprecise quantification, which is critical in drug development and quality control.[1][4]
Q3: What are the most common causes of peak tailing?
A3: The most frequent cause of peak tailing is the presence of more than one mechanism for analyte retention.[3] In reversed-phase HPLC, this often involves secondary interactions between the analyte and the stationary phase. Key causes include:
-
Silanol Interactions: Polar analytes, like saponins, can interact with residual, ionized silanol groups on the silica-based column packing, especially at a neutral pH.[1][3]
-
Mobile Phase pH: An improperly set mobile phase pH, particularly one close to the analyte's pKa, can cause the compound to exist in both ionized and unionized forms, leading to peak distortion.[1][5][6]
-
Column Issues: A contaminated or old column, a void at the column inlet, or a blocked frit can all degrade peak shape.[7][8]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the column and cause tailing.[4][7][8]
-
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections, can increase dead volume and contribute to peak broadening and tailing.[1][7]
Q4: Is this compound particularly prone to peak tailing?
A4: this compound is a saponin with a complex, polar structure containing multiple hydroxyl groups.[9][10] While it doesn't have the strongly basic functional groups that are the most common culprits for severe tailing, its high polarity makes it susceptible to secondary polar interactions with active sites (free silanols) on the column's stationary phase. Therefore, careful method development is required to minimize these interactions and achieve a symmetrical peak shape.
Systematic Troubleshooting Guide
My this compound peak is tailing. Where should I begin?
The most effective troubleshooting approach is to proceed systematically, starting with the easiest and most likely solutions. The workflow diagram below provides a logical path for diagnosing the root cause of peak tailing. First, determine if the issue affects only the this compound peak or all peaks in the chromatogram. This initial observation will help narrow down the potential causes significantly.[2]
Caption: A logical workflow for diagnosing the cause of peak tailing.
Mobile Phase & pH Issues
Q: Could my mobile phase be causing the peak tailing?
A: Yes, the mobile phase is a critical factor. For polar compounds like this compound, secondary interactions with the silica backbone of the column are a primary cause of tailing.[3] Modifying the mobile phase pH is often the most effective solution.
-
Action: Lower the mobile phase pH by adding an acid modifier. For reversed-phase chromatography of saponins, adding 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase is a common practice.[10][11][12] Lowering the pH to around 3.0 will protonate the residual silanol groups on the silica surface, minimizing their ability to interact with the polar groups on this compound.[3][13]
-
Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively and mask silanol interactions.[4][7]
| Parameter | Condition | Typical Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | 7.0 (e.g., Water:Acetonitrile) | > 2.0 | At neutral pH, residual silanols are ionized and can cause strong secondary interactions with polar analytes.[3] |
| Mobile Phase pH | 3.0 (e.g., 0.1% Formic Acid in Water:Acetonitrile) | 1.1 - 1.4 | Low pH suppresses the ionization of silanol groups, significantly reducing peak tailing.[3][13] |
Column-Related Issues
Q: How do I know if my HPLC column is the problem?
A: If adjusting the mobile phase doesn't resolve the issue, or if peak shape has degraded over time, the column itself is a likely suspect.
-
Column Chemistry: Not all C18 columns are the same. For polar compounds, use a high-purity silica column that is fully end-capped.[1][7] End-capping is a process that deactivates most residual silanol groups, preventing secondary interactions.[3][4]
-
Column Contamination: Accumulation of strongly retained matrix components can create active sites that cause tailing.[8] See Protocol 1 for a column washing procedure.
-
Column Degradation: The stationary phase can degrade, especially if operated outside its stable pH range (typically pH 2-8 for silica columns).[13] If the column is old or has been used extensively, it may need to be replaced.
-
Physical Damage: A sudden pressure shock can create a void or channel in the packed bed, leading to tailing for all peaks.[3][8] This often requires column replacement. A partially blocked inlet frit can also cause this issue.[3]
| Column Type | Suitability for this compound | Expected Peak Shape | Reason |
| Traditional C18 (Not end-capped) | Poor | Significant Tailing | High concentration of exposed silanol groups leads to strong secondary interactions. |
| High-Purity, End-Capped C18 | Excellent | Symmetrical (As < 1.5) | End-capping chemically blocks most active silanol sites, improving peak shape for polar compounds.[1][3][4] |
| Polar-Embedded or Polar-Endcapped | Very Good | Symmetrical (As < 1.5) | These phases offer alternative chemistry to shield silanol activity and can provide better retention for polar analytes.[1] |
Sample and Injection Issues
Q: Could my sample preparation or injection technique be the cause?
A: Absolutely. Issues with the sample itself or how it is introduced to the system are common sources of peak distortion.
-
Mass Overload: The column has a finite capacity. Injecting too much analyte will saturate the stationary phase, causing tailing.[3][8] See Protocol 3 to test for this.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 90% water mobile phase), it can cause peak distortion.[7] Ideally, dissolve your sample in the initial mobile phase.
-
Sample Clean-Up: Complex sample matrices can contain compounds that irreversibly adsorb to the column, creating active sites. Using a sample clean-up technique like Solid Phase Extraction (SPE) can prevent this.[1][3]
| Parameter | Condition | Effect on Peak Shape | Solution |
| Sample Concentration | High (> 1 mg/mL) | Peak Tailing (often for the main peak only) | Dilute the sample or reduce injection volume.[7] |
| Injection Volume | Too large (> 5% of column volume) | Peak Broadening and/or Tailing | Reduce the injection volume.[8] |
| Injection Solvent | Stronger than mobile phase | Peak Distortion / Tailing | Re-dissolve the sample in the initial mobile phase composition.[7] |
Key Experimental Protocols
Protocol 1: Column Washing and Regeneration
This procedure can remove contaminants that may be causing peak tailing. (Always check your specific column's documentation for solvent compatibility and pressure limits).
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (if a buffer was used).
-
Intermediate Polarity Flush: Wash with 10-20 column volumes of Methanol or Acetonitrile.
-
Strong Solvent Flush (for non-polar contaminants): Reverse the column flow direction (if permitted by the manufacturer) and wash with 10-20 column volumes of a strong, non-polar solvent like Isopropanol.[3]
-
Re-equilibration: Return the column to the normal flow direction. Flush with the intermediate polarity solvent, and then thoroughly re-equilibrate with your mobile phase until the baseline is stable.
Protocol 2: Evaluating Mobile Phase pH Effect
This experiment will determine if secondary silanol interactions are the primary cause of tailing.
-
Prepare Mobile Phases: Prepare two sets of mobile phase.
-
Mobile Phase A (Neutral): Your standard mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Mobile Phase B (Acidic): The same mobile phase with 0.1% formic acid added to the aqueous component (e.g., 50:50 [0.1% FA in Water]:Acetonitrile).
-
-
Initial Analysis: Equilibrate the system with Mobile Phase A and inject your this compound standard. Record the chromatogram and note the asymmetry factor.
-
Acidic Analysis: Thoroughly flush the system and equilibrate with Mobile Phase B. Inject the same standard.
-
Compare Results: If the peak shape improves dramatically (asymmetry factor decreases towards 1.0) with Mobile Phase B, the tailing is caused by silanol interactions.[3]
Protocol 3: Testing for Sample Overload
This simple dilution test can confirm if your sample concentration is too high.
-
Prepare Dilutions: Prepare a series of dilutions of your sample stock solution (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent.
-
Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.
-
Evaluate Peak Shape: Observe the asymmetry factor for each injection. If the peak shape becomes more symmetrical as the sample is diluted, the original sample was overloaded.[14] The goal is to find a concentration that gives a good signal without compromising peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Tribuloside Interference in Cell Viability Assays
Welcome to the technical support center for researchers using Tribuloside and related compounds in cell-based assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address potential interference with common cell viability assays, particularly those relying on tetrazolium salt reduction (e.g., MTT, MTS, XTT). This compound, a saponin derived from Tribulus terrestris, is part of a class of plant-derived compounds known for their bioactive properties, including antioxidant effects.[1][2] These intrinsic reducing properties can directly interact with assay reagents, leading to inaccurate and misleading results.[3] This guide will help you identify, troubleshoot, and resolve these issues to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability at higher concentrations of my Tribulus terrestris extract/Tribuloside. What is the likely cause?
This is a strong indication of assay interference. Compounds with antioxidant or reducing properties, such as those found in Tribulus terrestris extracts, can directly reduce the MTT tetrazolium salt to its colored formazan product.[3][4] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as though cell viability has increased when it may not have.[5]
Q2: How does this compound interfere with tetrazolium-based assays like MTT, MTS, and XTT?
These assays function by measuring the activity of cellular dehydrogenases, which reduce the tetrazolium salt to a colored formazan product.[6] this compound and other antioxidant compounds can donate electrons and reduce the tetrazolium salt non-enzymatically.[6] This direct chemical reduction is indistinguishable from the cell-mediated reduction, leading to an overestimation of cell viability.
Q3: How can I definitively confirm that this compound is interfering with my assay?
The most reliable method is to perform a cell-free control experiment .[7] This involves setting up wells with your cell culture medium and the same concentrations of this compound used in your main experiment, but without any cells. If you add the assay reagent (e.g., MTT) and observe a color change that correlates with the concentration of this compound, it confirms direct chemical interference.[5][7]
Q4: Are there alternative cell viability assays that are less susceptible to interference from compounds like this compound?
Yes. The most robust solution is to switch to an assay based on a different mechanism that is not dependent on redox reactions.[8][9] Recommended alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a direct indicator of metabolically active cells. They are generally considered the most sensitive and reliable alternative.[8][9]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which correlates with cell number.[4]
-
Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7): These methods distinguish between viable and non-viable cells based on membrane integrity.[9][10] They are often performed using a hemocytometer or flow cytometry.[9][10]
Q5: Can I just subtract the background signal from the cell-free control from my experimental results?
While this is a possible approach, it may not be entirely accurate. The interaction between this compound, the assay reagent, and cellular components can be complex. Simply subtracting the cell-free signal does not account for potential intracellular effects of the compound or its metabolism by the cells. Therefore, switching to a non-interfering assay is the most scientifically sound approach.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in viability assays.
| Symptom | Potential Cause | Troubleshooting Steps |
| Increased viability with increased this compound concentration in MTT/XTT/WST-1 assays. | Direct reduction of the tetrazolium salt by the antioxidant properties of this compound.[3] | 1. Run a Cell-Free Control: Add this compound to media with the assay reagent (without cells) to confirm direct reduction.[7] 2. Switch to a Non-Redox-Based Assay: Use an ATP-based, SRB, or dye exclusion assay for more reliable results.[8][9] |
| High background absorbance/fluorescence in all wells. | Interaction between this compound and components in the cell culture medium (e.g., phenol red, serum).[6][9] | 1. Use Phenol Red-Free Medium: During the final assay incubation step, switch to phenol red-free medium to reduce background absorbance. 2. Wash Cells: Before adding the assay reagent, gently wash the cells with PBS to remove any residual compound that may have been altered during incubation.[11] |
| Inconsistent or non-reproducible results. | The inherent limitations and variability of the MTT assay, which can be exacerbated by interfering compounds.[12][13] | 1. Optimize Assay Conditions: Ensure consistent incubation times and cell densities.[12] 2. Use an Orthogonal Method: Confirm your results using a second, mechanistically different viability assay (e.g., pair an ATP assay with an SRB assay).[8] |
Data Summary: Alternative Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Reduction (MTT, MTS, XTT) | Measures metabolic activity via dehydrogenase-mediated reduction of a tetrazolium salt.[6] | Inexpensive, widely used. | Prone to interference by reducing compounds and other chemicals.[3][4][6] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP levels as a marker of viable, metabolically active cells.[8][9] | High sensitivity, fast, less prone to interference.[8] | Higher reagent cost. |
| Sulforhodamine B (SRB) | Measures total cellular protein content, correlating with cell number.[4] | Inexpensive, not affected by redox potential, stable endpoint. | Requires a cell fixation step. |
| Resazurin (AlamarBlue®) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.[9][14] | Sensitive, non-toxic to cells. | Can still be susceptible to interference from reducing compounds.[6] |
| Dye Exclusion (Trypan Blue, DRAQ7) | Identifies cells with compromised membrane integrity that take up the dye.[9][10] | Direct measure of cell death, simple (Trypan Blue). | Trypan Blue is manual and low-throughput; flow cytometry requires specialized equipment. |
Key Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is essential to determine if this compound directly reacts with your tetrazolium-based assay reagent.
-
Prepare Wells: In a 96-well plate, add the same volume of cell culture medium as used in your cellular experiments to several wells. Do not add cells.
-
Add Compound: Add a range of concentrations of this compound to the wells, matching the concentrations used in your main experiment. Include a vehicle-only control.
-
Add Assay Reagent: Add the MTT, MTS, or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate: Incubate the plate for the standard duration of your assay (e.g., 1-4 hours) at 37°C.
-
Read Plate: If using MTT, add the solubilization buffer (e.g., DMSO) and read the absorbance. For MTS/XTT, read the absorbance directly.
-
Analyze: An increase in absorbance that correlates with the concentration of this compound indicates direct interference.
Protocol 2: Sulforhodamine B (SRB) Assay
This is a recommended alternative assay that measures cell density based on total protein content.
-
Plate and Treat Cells: Plate cells in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration.
-
Fix Cells: Gently aspirate the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.
-
Stain: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilize Dye: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein stain.
-
Read Absorbance: Measure the absorbance at approximately 510 nm using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Interference mechanism in tetrazolium (MTT) assays.
Caption: PI3K/Akt-Nrf2 signaling pathway.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Is Your MTT Assay the Right Choice? [promega.jp]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tribuloside Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tribuloside concentration for in vitro cell culture experiments. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
A1: this compound is a natural flavonoid glycoside, often isolated from plants like Tribulus terrestris. In cell culture experiments, it is primarily investigated for its potential anti-inflammatory, anti-cancer, and antioxidant properties.[1] Research applications include studying its effects on cell signaling pathways, cytotoxicity in cancer cell lines, and its ability to modulate inflammatory responses.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water but is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the desired final concentration.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤ 0.1% being ideal. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent itself.
Q4: How stable is this compound in cell culture medium?
A4: The stability of this compound in aqueous solutions like cell culture medium can be limited, and degradation may occur over time, especially at 37°C. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term incubation is required, it is good practice to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., by HPLC analysis) or to replenish the medium with freshly diluted compound at regular intervals.
Q5: How do I determine the optimal concentration of this compound for my experiment?
A5: The optimal concentration of this compound is highly dependent on the cell line, the experimental endpoint (e.g., anti-inflammatory effect vs. cytotoxicity), and the incubation time. It is essential to perform a dose-response experiment to determine the optimal concentration range. This typically involves a cell viability assay, such as the MTT assay, to first determine the cytotoxic concentration range and the IC50 (half-maximal inhibitory concentration) value. Based on the cytotoxicity data, you can then select a range of non-toxic or sub-toxic concentrations to evaluate the desired biological effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death in All Treated Wells | 1. High this compound Concentration: The concentrations used may be too high for your specific cell line. 2. High Solvent Concentration: The final DMSO concentration may be toxic to the cells. 3. Compound Precipitation: this compound may have precipitated out of solution at the working concentration. | 1. Perform a Dose-Response Curve: Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the cytotoxic threshold. 2. Check DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.5%. Include a vehicle control to assess solvent toxicity. 3. Ensure Solubility: When diluting the DMSO stock, add it to the medium while gently vortexing to ensure proper mixing and prevent precipitation. Visually inspect the medium for any signs of precipitation. |
| No Observable Effect at Expected Concentrations | 1. Suboptimal Concentration: The concentrations used may be too low to elicit a response. 2. Compound Instability: this compound may have degraded during the experiment. 3. Cell Line Resistance: The chosen cell line may not be sensitive to this compound. | 1. Increase Concentration Range: Test higher concentrations of this compound. 2. Prepare Fresh Solutions: Make fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. 3. Use a Positive Control: Include a known positive control for your assay to ensure the experimental setup is working correctly. Consider testing a different cell line known to be responsive to similar compounds. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Inaccurate Pipetting: Errors in pipetting small volumes of stock solution or cell suspension. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Homogenize Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting. 2. Use Calibrated Pipettes: Use appropriate and calibrated pipettes. Prepare a master mix of the final dilution to add to the wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or medium to maintain humidity. |
| Precipitate Forms in Culture Medium | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions. 2. Interaction with Media Components: The compound may interact with components in the serum or medium, leading to precipitation. | 1. Modify Dilution Method: Add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing. 2. Reduce Serum Concentration: If possible for your cell line, temporarily reduce the serum concentration during treatment. 3. Use a Solubilizing Agent: In some cases, a non-toxic solubilizing agent may be used, but this should be carefully validated for its effects on the cells and the compound. |
Data Presentation: Effective Concentrations of this compound and Related Compounds
The following tables summarize reported effective concentrations of this compound and related compounds from various studies. Note that these are starting points, and optimal concentrations should be determined empirically for your specific experimental setup.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| 3-cinnamoylthis compound | RAW 264.7 | NO Production Inhibition | 0.3125–10 µM | [2] |
| 3-cinnamoylthis compound | RAW 264.7 | Inhibition of TNF-α, IL-1β, IL-6 | 0.625–10 µM | [2] |
| Tribulusamide D | RAW 264.7 | Inhibition of IL-6, IL-10, TNF-α | 25-100 µM | [3] |
| Tribulus terrestris L. extract | RAW 264.7 | NO Production Inhibition | 3, 10, and 30 µg/ml | [4] |
Table 2: Cytotoxicity (IC50 Values) of this compound and Related Compounds in Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Tribulus terrestris Methanolic Extract | MCF-7 (Breast Cancer) | ~218 µg/mL | [5] |
| Tribulus terrestris Methanolic Extract | A549 (Lung Cancer) | ~180 µg/mL | [5] |
| Saponin-rich fraction from T. terrestris | HepG2 (Liver Cancer) | Not specified, but showed activity | [6] |
| Saponin-rich fraction from T. terrestris | MCF-7 (Breast Cancer) | Not specified, but showed activity | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier).
-
Under sterile conditions (e.g., in a biosafety cabinet), dissolve the calculated amount of this compound in the appropriate volume of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to create your working concentrations. It is often useful to prepare a 2X or 10X concentrated working solution to add to the cells.
-
Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration. Gently mix the plate to ensure even distribution.
-
Protocol 2: Determining this compound Cytotoxicity using the MTT Assay
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially affected by this compound and a general workflow for optimizing its concentration in cell culture experiments.
Caption: Workflow for optimizing this compound concentration.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Extraction of Tribuloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Tribuloside from Tribulus terrestris.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction and purification of this compound in a question-and-answer format.
Extraction Process
Q1: What are the most common challenges in the large-scale extraction of this compound?
A1: The primary challenges in the large-scale extraction of this compound, a furostanol saponin, include its thermal instability, potential for conversion to the less desirable spirostanol form (protodioscin to dioscin), and the co-extraction of impurities that complicate purification. Conventional extraction methods like Soxhlet can lead to degradation due to prolonged exposure to high temperatures.[1] Furthermore, scaling up the extraction process requires careful optimization of parameters to maintain efficiency and yield.
Q2: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A2: Low this compound yield can stem from several factors:
-
Suboptimal Extraction Parameters: The choice of solvent, solvent-to-solid ratio, temperature, and extraction time significantly impacts yield.[1][2][3][4] For instance, using an inappropriate solvent or an insufficient solvent volume may not effectively extract the target compound.
-
Degradation of this compound: As a furostanol saponin, this compound is susceptible to degradation under harsh conditions.[1] High temperatures and prolonged extraction times can lead to the loss of the C-26 glycosyl moiety, converting it to its spirostanol analogue.
-
Incomplete Extraction: The extraction process may not be efficient enough to extract all the available this compound from the plant material. This can be due to inadequate particle size reduction of the raw material or insufficient agitation during extraction.
-
Poor Raw Material Quality: The concentration of this compound in Tribulus terrestris can vary depending on the geographical origin, harvest time, and the part of the plant used.[5]
To improve your yield, consider optimizing your extraction parameters as detailed in the tables below and the provided experimental protocols. Employing milder extraction techniques such as ultrasound-assisted extraction (UAE) can also be beneficial.[6][7]
Q3: I am observing the conversion of this compound (a furostanol saponin) to its spirostanol form. How can I prevent this?
A3: The conversion of furostanol saponins like this compound to their spirostanol counterparts is often acid- and heat-catalyzed.[8][9] To minimize this conversion:
-
Control Temperature: Avoid excessive temperatures during extraction and concentration steps. Refluxing for extended periods should be done with caution.[1]
-
pH Control: Maintain a neutral pH throughout the extraction and purification process. Acidic conditions can promote the hydrolysis of the sugar moiety at C-26.
-
Limit Extraction Time: Prolonged extraction times, especially at elevated temperatures, increase the likelihood of degradation.[1] Optimize the extraction time to achieve a balance between yield and purity.
-
Enzymatic Hydrolysis Consideration: Be aware that endogenous enzymes in the plant material can also contribute to this conversion. Proper drying and storage of the raw material can help inactivate these enzymes.
Purification Process
Q4: I am facing challenges with the purification of this compound using macroporous resin chromatography, such as low purity and recovery. What could be the issue?
A4: Macroporous resin chromatography is a common method for purifying saponins, but challenges can arise:
-
Improper Resin Selection: The choice of macroporous resin is critical and depends on the polarity and molecular weight of this compound. Using a resin with inappropriate pore size or surface chemistry can lead to poor adsorption or difficult desorption.
-
Suboptimal Loading and Elution Conditions: The concentration of the crude extract loaded onto the column and the flow rate can affect binding efficiency. The elution solvent system (e.g., ethanol-water concentration gradient) must be carefully optimized to selectively desorb this compound while leaving impurities behind.
-
Co-adsorption of Impurities: Other compounds in the crude extract with similar polarities to this compound may co-adsorb onto the resin, leading to low purity of the final product.
-
Irreversible Adsorption: In some cases, the target compound may bind too strongly to the resin, resulting in low recovery.
To troubleshoot, screen different types of macroporous resins and systematically optimize the loading and elution conditions. A step-wise gradient elution is often more effective than isocratic elution for separating compounds with different polarities.
Q5: How can I effectively remove pigments and other impurities from my this compound extract?
A5: The removal of pigments and other impurities is a crucial step for obtaining high-purity this compound.
-
Pre-treatment of Crude Extract: Before loading onto a chromatography column, the crude extract can be pre-treated. This may involve liquid-liquid extraction with a non-polar solvent like petroleum ether to remove lipids and some pigments.
-
Macroporous Resin Chromatography: As mentioned, this is a key step for separating saponins from other compounds. The resin can be washed with water or low-concentration ethanol to remove highly polar impurities before eluting the this compound with a higher ethanol concentration.[5]
-
Activated Carbon Treatment: Activated carbon can be used to decolorize the extract, but it should be used with caution as it can also adsorb the target compound.
-
Recrystallization: The final purified this compound can often be further purified by recrystallization from a suitable solvent system.
Analytical Methods
Q6: What is the recommended analytical method for quantifying this compound in my extracts?
A6: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a suitable and widely used method for the determination of steroidal saponins like this compound, which lack a strong chromophore for UV detection.[5][10] A reversed-phase C18 column with a water/acetonitrile gradient mobile phase is typically employed for separation.[5]
Quantitative Data Presentation
Table 1: Comparison of Different Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Maceration | Methanol | Room Temperature | - | Strong DPPH radical scavenging activity. | [6] |
| Soxhlet Extraction | Methanol | Boiling point of solvent | 12-24 hours | High energy consumption and potential for thermal degradation.[2] Higher enzyme inhibition potential compared to other methods.[6] | [2][6] |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 46 | 55 min | Optimized conditions resulted in an extracting rate of 5.49%.[7] Effective for thermosensitive compounds.[2] | [2][7] |
| Refluxing Extraction (RE) | 50% Isopropanol | 92 | 60 min | Thermal decomposition of protodioscin observed after 90 min. | [1] |
Table 2: Optimization of Extraction Parameters for Saponins from Tribulus terrestris
| Parameter | Range Studied | Optimal Condition (Example) | Impact on Yield/Purity | Reference |
| Solvent Concentration | 30-100% Ethanol/Methanol | 70% Ethanol | Higher concentrations can co-extract unwanted compounds.[11] Water can increase extraction efficiency due to polarity.[12] | [11][12] |
| Solvent-to-Solid Ratio | 30-40 mL/g | 35:1 (mL/g) | A higher ratio can enhance extraction efficiency but may increase solvent consumption. | [2][7] |
| Extraction Temperature | 60-90 °C | 60 °C | Higher temperatures can increase extraction rate but risk degradation of thermosensitive compounds.[4] | [3][4][13] |
| Extraction Time | 30-150 min | 55 min (UAE) | Prolonged extraction can lead to degradation of saponins. | [3][7][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of saponins from Tribulus terrestris leaves.[7]
-
Material Preparation: Dry the Tribulus terrestris plant material (leaves) at a controlled temperature and grind to a fine powder.
-
Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel.
-
Solvent Addition: Add 30% ethanol at a solvent-to-solid ratio of 35:1 (mL/g).
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath and sonicate for 55 minutes at a controlled temperature of 46°C.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature to remove the ethanol.
-
Further Processing: The resulting aqueous extract can be used for further purification steps, such as macroporous resin chromatography.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This is a general protocol for the purification of saponins.
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101) by washing it sequentially with ethanol and then water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the concentrated crude extract in water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities. Monitor the effluent until it is colorless.
-
Elution: Elute the adsorbed saponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions at each step.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method like HPLC-ELSD.
-
Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A troubleshooting flowchart for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
- 13. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Tribuloside during sample preparation
Welcome to the Technical Support Center for Tribuloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside found in plants such as Tribulus terrestris. Its structure consists of a kaempferol aglycone linked to a p-coumaroyl-glucosid. Like many natural compounds, this compound is susceptible to degradation under various chemical and physical conditions, which can compromise the accuracy of experimental results and the efficacy of derived products.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
The primary factors that can lead to the degradation of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.
-
Enzymes: Endogenous plant enzymes (e.g., glycosidases, esterases) released during sample homogenization can break down this compound.
-
Light: Exposure to UV or high-intensity visible light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation of the flavonoid structure.
Q3: What are the likely degradation products of this compound?
Degradation of this compound is expected to yield several smaller molecules depending on the degradation pathway. Hydrolysis would likely break the glycosidic and ester bonds, resulting in kaempferol, p-coumaric acid, and glucose. Oxidative degradation could lead to various oxidized forms of the kaempferol and p-coumaric acid moieties.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preparation of this compound samples.
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area.- Use an optimal solvent system. A mixture of 70-80% ethanol in water is often effective for saponin extraction.[1] |
| Degradation during Extraction | - Maintain a moderate extraction temperature, ideally between 50-60°C, to balance extraction efficiency and stability.[1]- Employ modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce extraction time and minimize thermal exposure.[1] |
| Enzymatic Degradation | - Blanch the fresh plant material (briefly treat with steam or boiling water) before extraction to denature enzymes.- Alternatively, conduct the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity. |
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | - Control the pH of the sample solution. Maintain a neutral or slightly acidic pH (around 6-7) if possible.- Avoid prolonged exposure to strong acids or bases during sample processing. |
| Oxidative Degradation | - Degas solvents to remove dissolved oxygen.- Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.[2]- Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | - Protect samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to direct sunlight and UV lamps. |
Issue 3: Poor Reproducibility of Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | - Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes.- Ensure consistent storage conditions for all samples. |
| Sample Instability Over Time | - Analyze samples as quickly as possible after preparation.- If storage is necessary, keep extracts at low temperatures (-20°C for long-term or 4°C for short-term) in a dark, airtight container.[3] |
| HPLC System Issues | - Ensure the HPLC system is properly equilibrated and calibrated.[4]- Check for baseline drift, which could indicate issues with the mobile phase composition or temperature fluctuations.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound sample preparation, designed to minimize degradation.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the plant material (e.g., Tribulus terrestris fruits) at a temperature below 50°C.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Post-Extraction Processing:
Protocol 2: Preparation of this compound Sample for HPLC Analysis
-
Reconstitution:
-
Accurately weigh the dried extract.
-
Dissolve the extract in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).
-
-
Filtration:
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial to remove any particulate matter.
-
-
Storage:
-
If not analyzed immediately, store the vial at 4°C for no longer than 24 hours. For longer storage, keep at -20°C.
-
Visualizations
The following diagrams illustrate key concepts and workflows for preventing this compound degradation.
References
- 1. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 2. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Quantification of Tribuloside in LC-MS/MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Tribuloside.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant loss in this compound signal intensity when analyzing my samples compared to the standard in a pure solvent. What could be the cause?
A: This is a strong indication of ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2][3][4][5] Endogenous components from your sample matrix (e.g., plasma, urine, plant extract) can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a suppressed signal.[1][3][5]
Q2: My calibration curve for this compound prepared in the sample matrix is non-linear and has poor reproducibility. How can I troubleshoot this?
A: Poor linearity and reproducibility in matrix-matched calibration curves often point to inconsistent matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inconsistent recovery during sample preparation is a likely culprit.[5] Ensure your extraction protocol is robust and consistently executed for all samples, standards, and quality controls.
-
Assess Internal Standard (IS) Performance: A suitable internal standard is crucial for correcting variability.[6][7] Your IS should ideally be a stable isotope-labeled version of this compound and co-elute to compensate for matrix effects effectively. If the IS response is also erratic, it may indicate that the IS itself is affected by the matrix, or there are issues with its addition.
-
Investigate Different Sample Preparation Techniques: If you are using a simple protein precipitation, consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][9]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method is the post-extraction spike .[5][10] This involves comparing the response of this compound spiked into a blank, extracted matrix with the response of this compound in a neat (pure) solvent at the same concentration.
The Matrix Effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
ME = 100% indicates no matrix effect.[10]
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound analysis in plasma?
A: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a fast and simple method, often performed with acetonitrile or methanol.[2][11] While effective for removing proteins, it may not adequately remove other matrix components like phospholipids, which are known to cause significant ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.[8]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup.[8][9] By choosing an appropriate sorbent, you can selectively retain and elute this compound while washing away interfering matrix components.
Q5: Can I just dilute my sample to reduce matrix effects?
A: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10][12] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[12]
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect experiment for this compound quantification in human plasma.
Table 1: Matrix Effect Assessment of this compound at Three Concentration Levels
| QC Level | Concentration (ng/mL) | Peak Area in Neat Solvent (A) | Peak Area in Post-Extracted Plasma (B) | Matrix Effect (%) (B/A * 100) |
| Low | 5 | 15,234 | 9,890 | 64.9% (Suppression) |
| Medium | 50 | 151,876 | 101,250 | 66.7% (Suppression) |
| High | 500 | 1,532,980 | 1,045,760 | 68.2% (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Preparation Method | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation | 50 | 65% | 95% | 61.8% |
| Liquid-Liquid Extraction | 50 | 85% | 88% | 74.8% |
| Solid-Phase Extraction | 50 | 98% | 92% | 90.2% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Solvent Standards: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Spike Post-Extraction: After extracting the blank matrix, add a small volume of a high-concentration this compound stock solution to the extracted matrix to achieve the same final concentration as the neat solvent standard.
-
Analysis: Inject both the neat solvent standards and the post-extraction spiked samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix effect using the formula provided in Q3.
Protocol 2: Sample Preparation of this compound from Plasma using Protein Precipitation
-
Sample Aliquot: Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol.[11]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method for this compound Quantification
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative (to be optimized for this compound)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for matrix effect evaluation.
Caption: Concept of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Technical Support Center: Solvent Selection for Tribuloside in Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for Tribuloside in various bioassay formats.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for bioassays?
It is crucial to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be further diluted to the final working concentration in the aqueous bioassay buffer or cell culture medium. This two-step dilution process helps to minimize the final concentration of the organic solvent in the assay, thereby reducing the risk of solvent-induced toxicity or artifacts.
Q2: What is the maximum permissible concentration of DMSO in my bioassay?
A2: The final concentration of DMSO in your bioassay should be kept as low as possible, ideally below 0.5% (v/v) , and for sensitive cell-based assays or long-term incubations, it is advisable to aim for ≤ 0.1% (v/v) .[2][3] Many cell lines can tolerate up to 1% DMSO for short exposure times, but this can vary significantly depending on the cell type and the specific assay being performed.[4][5] It is always recommended to perform a solvent tolerance test to determine the maximum concentration of DMSO that does not affect the viability or function of your specific biological system.
Q3: Can I use ethanol to dissolve this compound?
A3: Ethanol can be an alternative solvent for flavonoids.[6] Like DMSO, you should prepare a concentrated stock solution in 100% ethanol and then dilute it to the final working concentration. However, ethanol can be more toxic to cells than DMSO at similar concentrations.[2][7][8][9] The final concentration of ethanol in a cell-based bioassay should generally be kept below 0.5% (v/v) . A solvent tolerance control is essential to assess the impact of ethanol on your specific assay.
Q4: My this compound is not dissolving well in DMSO. What should I do?
A4: If you are experiencing solubility issues with this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C. Do not overheat, as it may degrade the compound.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to aid in dissolution.
-
Solvent Combination: For particularly difficult compounds, a co-solvent system might be necessary. However, this should be approached with caution as it increases the complexity and the potential for solvent-induced effects in the bioassay.
If solubility issues persist, it may indicate that the compound has degraded or that a different solvent system is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer/media | The final concentration of this compound exceeds its solubility limit in the aqueous environment. | - Increase the final concentration of the organic solvent (e.g., DMSO) slightly, but do not exceed the toxic limit for your assay. - Decrease the final working concentration of this compound. - Prepare fresh dilutions from the stock solution for each experiment. |
| High background signal or unexpected results in the control group (vehicle control) | The solvent itself is interfering with the assay. | - Perform a solvent tolerance test to determine the non-toxic concentration range for your specific assay. - Reduce the final concentration of the solvent in the assay. - Consider using an alternative solvent if the interference persists at non-toxic concentrations. |
| Inconsistent results between experiments | - Incomplete dissolution of the stock solution. - Degradation of this compound in the solvent. | - Ensure complete dissolution of the stock solution before making further dilutions. - Prepare fresh stock solutions regularly and store them appropriately (see Experimental Protocols). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: General Toxicity Limits of Common Solvents in Cell-Based Bioassays
| Solvent | General "Safe" Concentration (v/v) | Potential Effects at Higher Concentrations |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5%[3] (aim for ≤ 0.1% for sensitive assays)[2] | Cytotoxicity, effects on cell differentiation, oxidative stress, and inhibition of cell growth.[4][5][10] |
| Ethanol | ≤ 0.5%[7][8] | Cytotoxicity, induction of cell death, and cell cycle delay.[9] |
| Methanol | Not generally recommended for live-cell assays due to higher toxicity. | Can be used for in vitro biochemical assays where no live cells are present. |
Note: These values are general guidelines. The optimal and maximal tolerable solvent concentration should be determined empirically for each specific bioassay and cell line.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM). For 1 mg of this compound (Molecular Weight: 594.5 g/mol ), adding 168.2 µL of DMSO will yield a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Solvent Tolerance Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density for your bioassay.
-
Solvent Dilutions: Prepare a serial dilution of the chosen solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Treatment: Replace the cell culture medium with the medium containing the different solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned bioassay.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the solvent concentration to determine the highest concentration that does not significantly affect cell viability. This will be your maximum permissible solvent concentration for subsequent experiments.
Visualizations
Caption: A logical workflow for selecting an appropriate solvent for this compound.
Caption: The potential influence of solvents on experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ethanol induces cell death and cell cycle delay in cultures of pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Tribuloside Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and photostability testing of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a flavonoid glycoside, specifically a kaempferol derivative, which has been identified in various plants, including Tribulus terrestris.[1][2][3] As a flavonoid, its complex chemical structure, containing multiple chromophores, makes it susceptible to degradation upon exposure to light.[4][5] This photodegradation can lead to a loss of biological activity and the formation of potentially undesirable byproducts, compromising the efficacy and safety of the formulation. Therefore, ensuring the photostability of this compound formulations is a critical aspect of drug development.
Q2: What are the primary formulation strategies to enhance the photostability of this compound?
A2: The main strategies to improve the photostability of this compound formulations fall into two categories:
-
Incorporation of Excipients:
-
Antioxidants: These agents can quench free radicals generated during photo-oxidation, a common pathway for flavonoid degradation.[6]
-
UV Absorbers: These compounds absorb UV radiation, preventing it from reaching and degrading the this compound molecule.[7]
-
Chelating Agents: Metal ions can catalyze photodegradation. Chelating agents sequester these ions, enhancing stability.
-
-
Optimization of the Formulation Vehicle and Packaging:
-
pH Adjustment: The pH of the formulation can significantly influence the rate of photodegradation.[8][9] The optimal pH for this compound stability should be determined experimentally.
-
Encapsulation: Encapsulating this compound in systems like liposomes or nanoparticles can provide a physical barrier against light.[10][11]
-
Light-Resistant Packaging: Utilizing amber glass vials or opaque containers is a fundamental and effective way to protect the formulation from light.[12]
-
Q3: Are there any specific excipients that are recommended for stabilizing flavonoid glycosides like this compound?
A3: While specific data for this compound is limited, studies on other flavonoids suggest the following excipients could be effective:
-
Antioxidants: Ascorbic acid (Vitamin C), Butylated Hydroxytoluene (BHT), and Tocopherol (Vitamin E) are commonly used to stabilize natural products.[6]
-
UV Absorbers: For topical formulations, physical blockers like titanium dioxide and zinc oxide, or organic filters such as benzophenones and salicylates can be incorporated.[7][13] The choice of UV absorber should be compatible with the intended application of the formulation.
Q4: How do I design a robust photostability study for my this compound formulation according to regulatory guidelines?
A4: A robust photostability study should be designed based on the International Council for Harmonisation (ICH) guideline Q1B.[14][15][16][17] The study should include both forced degradation and confirmatory testing. Forced degradation studies help to understand the degradation pathways, while confirmatory studies assess the stability under standardized light conditions. Key aspects include exposing the formulation to a specified amount of both visible and UVA light, and including dark controls to differentiate between light-induced and thermal degradation.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of this compound potency after light exposure. | Inadequate protection from light. The formulation is highly susceptible to photodegradation. | - Increase the concentration of the antioxidant or UV absorber in the formulation. - Evaluate a combination of different antioxidants and/or UV absorbers. - Switch to more protective packaging (e.g., from clear to amber glass, or use of secondary opaque packaging).[12] - Consider encapsulation of this compound.[10] |
| Change in the physical appearance of the formulation (e.g., color change, precipitation) after light exposure. | Formation of colored degradation products. Photodegradation leading to insoluble byproducts. | - Identify the degradation products using techniques like HPLC-MS to understand the degradation pathway. - Adjust the pH of the formulation to a range where this compound is more stable.[8][9] - Improve the antioxidant system to prevent the formation of colored oxidized products. |
| Inconsistent results in photostability testing. | Non-uniform light exposure of samples. Temperature fluctuations in the photostability chamber. Issues with the analytical method. | - Ensure samples are placed in a single layer and at a consistent distance from the light source.[16] - Use a calibrated and validated photostability chamber.[18] - Include a dark control in the same environment to monitor for thermal degradation.[12] - Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
| Difficulty in separating this compound from its degradation products using HPLC. | The analytical method lacks sufficient resolution. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Employ a more advanced detection technique, such as mass spectrometry (LC-MS), for better peak identification and purity assessment.[19] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of different stabilization strategies on this compound formulations. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of Antioxidants on this compound Photostability
| Formulation | Antioxidant (Concentration) | % this compound Remaining after Light Exposure |
| Control | None | 65% |
| A | Ascorbic Acid (0.1% w/v) | 85% |
| B | BHT (0.05% w/v) | 82% |
| C | Tocopherol (0.1% w/v) | 88% |
Table 2: Effect of Packaging on this compound Photostability
| Formulation in Buffer (pH 6.5) | Packaging | % this compound Remaining after Light Exposure |
| Solution 1 | Clear Glass Vial | 62% |
| Solution 2 | Amber Glass Vial | 95% |
| Solution 3 | Clear Glass Vial with Opaque Secondary Carton | 98% |
Experimental Protocols
Protocol: Forced Photodegradation Study of a this compound Formulation
Objective: To investigate the photodegradation pathway of this compound in a given formulation and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound formulation
-
Placebo formulation (formulation without this compound)
-
Validated photostability chamber compliant with ICH Q1B guidelines[16]
-
Quartz cuvettes or other transparent, inert containers
-
Validated HPLC method for the quantification of this compound
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
This compound formulation
-
Placebo formulation
-
Dark control (this compound formulation wrapped in aluminum foil to protect from light)
-
-
Place the samples in the quartz cuvettes.
-
-
Light Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to light conditions more severe than the confirmatory test conditions (e.g., higher intensity or longer duration) to achieve significant degradation (typically 5-20%).
-
Monitor the temperature within the chamber to ensure it does not cause significant thermal degradation.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots of the samples.
-
Analyze the samples using the validated HPLC method to determine the concentration of this compound and to observe the formation of degradation products.
-
Analyze the dark control to assess for any thermal degradation.
-
Analyze the placebo to ensure that excipients do not interfere with the analysis.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
-
Characterize the degradation product peaks in the chromatogram (retention time, UV spectrum).
-
If necessary, use LC-MS to identify the structure of the major degradation products.
-
Visualizations
Diagram: General Workflow for Enhancing Photostability
Caption: A workflow for developing and testing a photostable this compound formulation.
Diagram: Decision Tree for Troubleshooting Photostability Issues
Caption: A decision tree for troubleshooting common photostability testing failures.
Diagram: Potential Photodegradation Pathways for Flavonoids
Caption: Simplified potential photodegradation pathways for flavonoid glycosides like this compound.
References
- 1. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Sustainable antimicrobial formulations: vitamin-E based emulsions stabilized by plant-derived saponin from Acacia concinna - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08297D [pubs.rsc.org]
- 7. The Impact of Flavonoid-Loaded Nanoparticles in the UV Protection and Safety Profile of Topical Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photo-degradation of alfalfa saponins by UV–visible multi-wavelength irradiation [recercat.cat]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. q1scientific.com [q1scientific.com]
- 13. mdpi.com [mdpi.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. How to Interpret ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 19. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 20. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. rsdjournal.org [rsdjournal.org]
Dealing with low yield during the synthesis of Tribuloside derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Tribuloside derivatives, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound and its derivatives?
A1: The primary challenges in the chemical synthesis of steroidal saponins like this compound derivatives include the structural complexity of the aglycone, poor regio- and stereo-selectivity of glycosylation reactions, and the need for intricate protecting group strategies.[1] The multi-hydroxyl nature of the steroid scaffold requires careful selection and application of protecting groups to achieve selective glycosylation at the desired position.
Q2: Why is glycosylation a critical and often problematic step in the synthesis?
A2: Glycosylation is crucial as it significantly influences the biological activity, solubility, and stability of saponins.[1] However, achieving high yields and the correct stereochemistry (α or β linkage) at the anomeric center is a long-standing challenge in carbohydrate chemistry. The reactivity of both the glycosyl donor and the steroid acceptor, as well as the reaction conditions, all play a critical role in the outcome of the glycosylation reaction.
Q3: What are some common glycosylation methods used for the synthesis of steroidal saponins?
A3: Traditional methods like the Koenigs-Knorr reaction, which utilizes glycosyl halides as donors, are commonly employed.[2][3][4] Other methods involve the use of glycosyl trichloroacetimidates, thioglycosides, and enzymatic glycosylation.[5] The choice of method often depends on the specific steroid aglycone and the desired sugar moiety.
Q4: How can low yields during purification be addressed?
A4: Low yields during purification can be due to the presence of structurally similar byproducts, which are difficult to separate.[6] Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography, can provide the necessary resolution to isolate the desired product with high purity.[6][7] Careful selection of the stationary and mobile phases is crucial for effective separation.
Troubleshooting Guide: Low Yields in this compound Derivative Synthesis
| Issue | Potential Cause | Troubleshooting Solution |
| Low Glycosylation Yield | Poor reactivity of glycosyl donor or acceptor: The inherent steric hindrance or electronic properties of the steroid or sugar moiety can reduce reactivity. | - Optimize reaction conditions: Vary the temperature, reaction time, and solvent. The use of a cryogenic flow reactor can help optimize conditions based on the stability of the activated intermediate.[8]- Choice of activating reagent: The selection of the promoter or catalyst is critical. For example, in Koenigs-Knorr reactions, various heavy metal salts (e.g., silver triflate, mercuric bromide) can be used as promoters.[2] The addition of a co-catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can accelerate the reaction.[9] |
| Side reactions: Formation of orthoesters or other byproducts can consume starting materials and reduce the yield of the desired glycoside. | - Control of reaction conditions: Careful control of temperature and the use of specific additives can suppress side reactions. For instance, the addition of a strong Brønsted acid can facilitate the recycling of the catalyst and reduce byproduct formation in certain gold(I)-catalyzed glycosylations.[10]- Choice of glycosyl donor: The leaving group on the anomeric carbon of the sugar can influence the propensity for side reactions. | |
| Poor Regio- and Stereo-selectivity | Multiple hydroxyl groups on the steroid aglycone: Without proper protection, glycosylation can occur at undesired positions. | - Implement a robust protecting group strategy: Use orthogonal protecting groups that can be selectively introduced and removed.[11][12] For example, bulky silyl ethers like TBDPS can be used to protect less hindered primary alcohols, while other protecting groups are used for more hindered secondary or tertiary alcohols.[13]- Utilize regioselective glycosylation methods: Methods employing organoboron reagents can reversibly bind to cis-1,2- or 1,3-diols, directing glycosylation to a specific hydroxyl group.[14] |
| Lack of stereocontrol at the anomeric center: The formation of a mixture of α and β anomers is a common problem. | - Neighboring group participation: Using a participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can promote the formation of 1,2-trans-glycosides.[2]- Reagent-controlled stereoselectivity: External reagents can be used to direct the stereochemical outcome. For instance, the combination of specific activators and additives can favor the formation of either α or β linkages.[15][16] | |
| Product Degradation during Deprotection | Harsh deprotection conditions: The conditions used to remove protecting groups can sometimes cleave the newly formed glycosidic bond or modify other parts of the molecule. | - Use of orthogonal protecting groups: This allows for the selective removal of specific protecting groups under mild conditions that do not affect the rest of the molecule.[11]- Optimize deprotection reagents and conditions: For example, a procedure using guanidine has been described for the selective deblocking of acetyl groups while retaining benzoyl protecting groups in the synthesis of spirostanol glycosides.[17] |
Quantitative Data on Furostanol Glycoside Synthesis
The following table summarizes the yields obtained in a reported synthesis of various furostanol glycosides, which are structurally related to this compound. This data can serve as a benchmark for researchers.
| Furostanol Glycoside | Overall Yield | Reference |
| Funlioside B | 46% (over two steps) | [18] |
| Lilioglycoside | Not specified | [18] |
| Protobioside I | Not specified | [18] |
| Protodioscin | 49% | [18] |
| Pallidifloside I | 62% | [18] |
| Coreajaponins A | 63% | [18] |
| Parisaponin I | 62% | [18] |
Experimental Protocols
General Protocol for Furostanol Glycoside Synthesis
This protocol is a generalized procedure based on a reported efficient synthesis of furostanol glycosides.[18]
-
Preparation of the Glycosyl Acceptor (Steroid Aglycone):
-
Start with a suitable steroidal precursor.
-
Introduce necessary functional groups and protecting groups. For example, a 16β-acetoxy-22-oxo-cholestanic derivative can be a key intermediate.[18]
-
The specific reactions and conditions will depend on the starting material and the final target molecule.
-
-
Glycosylation:
-
Dissolve the steroidal aglycone (glycosyl acceptor) and the protected glycosyl donor (e.g., a glucosyl trichloroacetimidate) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a promoter, such as BF₃·OEt₂, at a low temperature (e.g., -20 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
-
-
Elongation of the Sugar Chain (if necessary):
-
Selectively deprotect the sugar moiety to reveal a hydroxyl group for further glycosylation.
-
Repeat the glycosylation step with the next desired sugar donor.
-
-
Final Deprotection and Hemiketal Formation:
-
Remove all protecting groups under appropriate conditions. For instance, acyl groups can be removed using a base like sodium methoxide in methanol.
-
The removal of an acyl group at C-16 can lead to the spontaneous formation of the hemiketal ring E, characteristic of furostanol glycosides.[18]
-
Purify the final product using chromatographic techniques.
-
Visualizations
Signaling Pathways of this compound
This compound has been shown to modulate several important signaling pathways, which are visualized below.
Caption: PDE/cAMP/PKA signaling pathway modulated by this compound in melanogenesis.
Caption: PI3K/AKT signaling pathway potentially targeted by this compound.
General Experimental Workflow for this compound Derivative Synthesis
Caption: A general workflow for the chemical synthesis of this compound derivatives.
References
- 1. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synthesis of gracillin and dioscin: two typical representatives of spirostanol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Tribuloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of Tribuloside from Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for the ultrasound-assisted extraction of this compound?
A1: The efficiency of UAE for this compound is primarily influenced by four key parameters: solvent concentration, extraction time, extraction temperature, and the ratio of solvent to plant material.[1][2][3] Optimizing these parameters is crucial for maximizing the yield and purity of the extracted this compound.
Q2: What is the recommended solvent and concentration for this compound extraction?
A2: Ethanol is a commonly used solvent for the extraction of saponins, including this compound, from Tribulus terrestris.[1][3] Studies have shown that an ethanol concentration of around 30% can be effective for extracting total saponins.[1][3] However, the optimal concentration can vary, and it is recommended to test a range of concentrations (e.g., 30-80%) to determine the best conditions for your specific experimental setup.[2][4]
Q3: What is the optimal extraction time and temperature for this process?
A3: An extraction time of approximately 55 minutes and a temperature of 46°C have been reported as optimal for the UAE of total saponins from Tribulus terrestris leaves.[1][3] It is important to avoid excessively high temperatures, as this can lead to the degradation of thermolabile compounds like saponins.[5]
Q4: What is the ideal solvent-to-material ratio?
A4: A solvent-to-material ratio of 35:1 mL/g has been successfully used for the extraction of saponins from Tribulus terrestris leaves.[1][3] This ratio ensures sufficient solvent to fully immerse the plant material and facilitate the mass transfer of this compound into the solvent.
Q5: How does ultrasonic power affect the extraction efficiency?
A5: Ultrasonic power is a critical parameter in UAE. The acoustic cavitation generated by ultrasound waves disrupts the plant cell walls, enhancing solvent penetration and the release of bioactive compounds.[6][7] The optimal power level will depend on the specific equipment being used. It is advisable to start with the manufacturer's recommendations and optimize from there.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Sub-optimal extraction parameters.- Inadequate cell wall disruption.- Degradation of this compound. | - Systematically optimize solvent concentration, temperature, time, and solvent-to-material ratio. Refer to the optimized parameters in Table 1 as a starting point.- Ensure proper functioning of the ultrasonic bath/probe. Consider pre-treating the plant material (e.g., grinding to a smaller particle size) to increase the surface area.- Avoid excessive temperatures and prolonged extraction times.[5] |
| Co-extraction of Impurities | - Non-selective solvent.- Extraction parameters favoring the dissolution of other compounds. | - Adjust the ethanol concentration. A lower or higher polarity might selectively extract this compound.- Optimize the extraction time and temperature. Shorter extraction times may reduce the co-extraction of certain impurities. |
| Emulsion Formation during Post-Extraction Processing | - Presence of surfactant-like compounds in the extract. | - If performing liquid-liquid extraction for purification, gently swirl the separatory funnel instead of vigorous shaking.- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion.- Consider adding a small amount of a different organic solvent to alter the polarity and facilitate phase separation.[8] |
| Inconsistent Results | - Variation in raw material.- Inconsistent experimental conditions. | - Ensure the plant material is from a consistent source and stored properly to prevent degradation.- Precisely control all extraction parameters, including temperature, time, and ultrasonic power, for each experiment. |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction of Saponins from Tribulus terrestris
This protocol is based on optimized conditions reported for the extraction of total saponins, which includes this compound.[1][3]
Materials:
-
Dried and powdered leaves of Tribulus terrestris
-
30% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered Tribulus terrestris leaves and place it in an extraction vessel.
-
Add 35 mL of 30% ethanol to the vessel (solvent-to-material ratio of 35:1 mL/g).
-
Place the vessel in an ultrasonic bath pre-heated to 46°C.
-
Apply ultrasonic waves for 55 minutes.
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
The solvent can be removed from the extract using a rotary evaporator to obtain the crude saponin extract containing this compound.
Quantitative Data Summary
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Saponins from Tribulus terrestris
| Parameter | Optimized Value | Reference |
| Solvent Concentration | 30% Ethanol | [1][3] |
| Extraction Time | 55 minutes | [1][3] |
| Extraction Temperature | 46°C | [1][3] |
| Solvent to Material Ratio | 35:1 mL/g | [1][3] |
| Extraction Rate | 5.49% | [1][3] |
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Anti-inflammatory signaling pathway inhibited by T. terrestris saponins.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ANN modeling and RSM optimization of ultrasound-assisted extraction of protodioscin-rich extracts from Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Identifying and resolving artifacts in Tribuloside bioactivity screening
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential artifacts during Tribuloside bioactivity screening.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a natural flavonoid glycoside that can be extracted from plants such as Tribulus terrestris.[1][2] It has garnered research interest for a variety of potential pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Studies have specifically investigated its therapeutic potential in treating acute lung injury (ALI) by reducing inflammatory cytokines and its role in promoting melanogenesis, making it a candidate for research in hypopigmentary diseases.[1][2]
Q2: Which signaling pathways are reportedly modulated by this compound?
A2: Current research suggests this compound modulates several key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is implicated in this compound's mechanism for reducing acute lung injury, where it may inhibit apoptosis and promote cell survival.[1]
-
MAPK Signaling Pathway: This pathway is also linked to this compound's anti-inflammatory and anti-cancer effects.[1]
-
PDE/cAMP/PKA Pathway: this compound has been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular cAMP levels. This activates PKA and subsequently enhances melanogenesis and melanosome transport.[2]
Q3: What are "artifacts" in the context of bioactivity screening?
A3: Artifacts, or false positives, are screening results that indicate bioactivity which is not due to the direct, specific interaction of the test compound with the biological target. These misleading results can arise from various interference mechanisms, such as the compound's intrinsic properties (e.g., autofluorescence) or its behavior in the assay medium (e.g., aggregation).[3] Identifying and eliminating these artifacts is crucial to avoid wasting resources on non-viable hits.
Troubleshooting Guide: Identifying Screening Artifacts
This guide is designed to help you diagnose common issues encountered during this compound bioactivity screening.
Problem 1: High background signal or unexpected fluorescence in a fluorescence-based assay.
-
Possible Cause: Autofluorescence of this compound or other components from a Tribulus terrestris extract. Many natural products, particularly flavonoids, exhibit intrinsic fluorescence.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any biological components (cells, enzymes, etc.). A high signal indicates intrinsic fluorescence.
-
Wavelength Scan: If your plate reader allows, perform an excitation and emission scan of this compound to identify its specific fluorescence profile. This can help in selecting alternative fluorophores for your assay that do not overlap with the compound's fluorescence.
-
Use an Orthogonal Assay: Confirm the bioactivity using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.
-
Problem 2: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause: Compound aggregation. At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or interfere with assay components.[3]
-
Troubleshooting Steps:
-
Include Detergent in Assay Buffer: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced or eliminated, aggregation is the likely cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates by this compound in your assay buffer at various concentrations.
-
Counter-Screen with a Known "Nuisance" Enzyme: Test this compound against a well-characterized enzyme known to be susceptible to aggregate-based inhibition, such as β-lactamase. Inhibition of this unrelated enzyme is a strong indicator of aggregation.
-
Problem 3: Apparent activity in a cell-based assay, but no activity in a corresponding biochemical assay.
-
Possible Cause: Cytotoxicity. The compound may be killing the cells, which can manifest as a variety of misleading readouts depending on the assay format (e.g., a decrease in signal in an ATP-based viability assay, or inhibition of a reporter gene).
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) in parallel with your primary screen. This will determine the concentration at which this compound or the extract becomes toxic to your cell line.
-
Determine the IC50 for Cytotoxicity: If cytotoxic, calculate the 50% inhibitory concentration (IC50) for this effect. This will help establish a therapeutic window for your bioactivity assays, ensuring you are working at non-toxic concentrations.
-
Microscopic Examination: Visually inspect the cells treated with this compound under a microscope for signs of poor health, such as rounding, detachment, or membrane blebbing.
-
Problem 4: Loss of compound activity over time or between experiments.
-
Possible Cause: Compound instability or reactivity. Natural products can be unstable in certain buffers, sensitive to light, or react with assay components. Artifacts can arise from reactions with solvents or oxidation.[4]
-
Troubleshooting Steps:
-
Assess Compound Stability: Use analytical methods like HPLC to assess the stability of this compound in your assay buffer over the duration of the experiment.
-
Include Reducing Agents with Caution: While agents like DTT are common in biochemical assays, they can lead to redox cycling by some compounds, generating reactive oxygen species that cause non-specific inhibition.[3] If you suspect this, run the assay with and without the reducing agent.
-
Review Solvent Compatibility: Ensure the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay and used at a final concentration that does not affect the biological system. Formation of artifacts from reactions with solvents is a known issue in natural product chemistry.[5]
-
Data Presentation: Quantitative Analysis of this compound
The following tables summarize quantitative data from studies on this compound and Tribulus terrestris extracts.
Table 1: Cytotoxicity of this compound and Tribulus terrestris Extracts
| Compound/Extract | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Methanol Extract of T. terrestris | NRK-52E (Rat Kidney) | MTT | 160 µg/mL | [6] |
| T. terrestris Extract | Mice Leydig Cells | Cell Viability | Significant inhibition at 300 µg/mL & 600 µg/mL | [7] |
| This compound | Human Epidermal Melanocytes | Not specified | No toxic effects observed up to 20 µM | [8] |
| Ethanol Extract of T. terrestris | ARPE-19 (Human Retinal Pigment Epithelial) | MTS | 200 µg/mL significantly increased cell viability against H2O2-induced stress | [9] |
Table 2: Anti-Inflammatory Effects of this compound in LPS-Induced Acute Lung Injury Model
| Cytokine | Treatment Group | Result | P-value | Reference |
| IL-1β | LPS + this compound | Significant Decrease vs. LPS only | < 0.001 | [1] |
| TNF-α | LPS + this compound | Significant Decrease vs. LPS only | < 0.001 | [1] |
| IL-6 | LPS + this compound | Significant Decrease vs. LPS only | < 0.001 | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is adapted for determining the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.5% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Express the results as a percentage of the vehicle-only control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: ELISA for Inflammatory Cytokines (IL-6, TNF-α, IL-1β)
This protocol outlines the general steps for a sandwich ELISA, commonly used to quantify cytokines in cell culture supernatants or biological fluids.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Addition: Add 100 µL of your samples (e.g., cell culture supernatants from this compound-treated cells) and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in your samples.
Visualizations: Pathways and Workflows
Diagram 1: Artifact Identification Workflow
Caption: A decision tree for troubleshooting and identifying common artifacts in bioactivity screening.
Diagram 2: this compound's Anti-Inflammatory Signaling
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Diagram 3: this compound's Pro-Melanogenesis Pathway
Caption: this compound's mechanism of action in promoting melanogenesis via PDE inhibition.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the toxic potential of Tribulus terrestris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tribuloside samples
This technical support center provides guidance on the best practices for the long-term storage of Tribuloside samples to ensure their stability and integrity for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
For long-term storage of solid (lyophilized) this compound, it is recommended to store samples at -20°C or, ideally, at -80°C. While some stable compounds can be stored at 4°C for short periods, lower temperatures significantly slow down potential degradation processes. For routine short-term use (a few days to weeks), 4°C is acceptable.
Q2: How should I store this compound in solution?
This compound solutions are more susceptible to degradation than solid samples. The choice of solvent is critical. For instance, stability can be greater in certain organic polar solvents like ethanol compared to others such as dimethyl sulfoxide (DMSO).[1] It is advisable to prepare stock solutions in a suitable solvent, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C. When preparing to use a frozen aliquot, allow it to equilibrate to room temperature before opening to minimize condensation.
Q3: What effect do light and air have on this compound stability?
Exposure to light can lead to photodegradation of light-sensitive compounds.[2][3] It is crucial to store this compound, both in solid and solution form, in amber or opaque vials to protect it from light.[4] Compounds with structures susceptible to oxidation should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q4: Can I store this compound samples at room temperature?
Room temperature storage is not recommended for long-term preservation. While dry peptides can be stable for days to weeks at room temperature, for extended periods, colder temperatures are necessary to prevent degradation. Studies on other compounds have shown significant degradation at elevated temperatures.[5]
Q5: How does humidity affect the stability of solid this compound?
Humidity can significantly decrease the long-term stability of solid compounds by promoting hydrolysis and other degradation pathways.[6][7][8] It is essential to store lyophilized this compound in a desiccated environment. Ensure that the container is tightly sealed to prevent moisture ingress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older samples | Sample degradation due to improper storage temperature. | Verify storage temperature. For long-term storage, use -80°C. Consider running a stability study on a new batch to establish optimal conditions. |
| Repeated freeze-thaw cycles of solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Visible changes in sample color or appearance | Exposure to light or oxidation. | Always store samples in amber or opaque vials and consider purging with an inert gas like nitrogen or argon.[4] |
| Contamination. | Handle samples in a sterile environment to prevent microbial or chemical contamination. | |
| Precipitation in thawed this compound solutions | Poor solubility of this compound in the chosen solvent at low temperatures. | Try dissolving the sample in a small amount of a different, appropriate solvent before diluting with the assay buffer. Consider preparing a fresh solution. |
| The pH of the solution may affect stability and solubility. | Use sterile buffers at a pH of around 5-6 to prolong the storage life of solutions. | |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration. | Use freshly prepared solutions or properly stored aliquots for critical experiments. Perform regular quality control checks on stored samples. |
| Inaccurate initial weighing of the lyophilized powder. | Allow the vial to equilibrate to room temperature before opening and weighing to prevent moisture absorption, which can affect accuracy. |
Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Solid Form | Solution Form |
| Temperature | -20°C to -80°C | -80°C |
| Light Exposure | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Atmosphere | Dry, inert (e.g., Nitrogen, Argon) | Inert (e.g., Nitrogen, Argon) |
| Container | Tightly sealed, opaque vials | Tightly sealed, single-use aliquots |
| Freeze-Thaw Cycles | N/A | Avoid |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
Objective: To determine the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of this compound in both solid (lyophilized) and solution (e.g., in DMSO) forms.
-
Storage Conditions: Store the samples under a matrix of conditions:
-
Temperatures: -80°C, -20°C, 4°C, and room temperature (22-25°C).
-
Light Conditions: Exposed to ambient light and protected from light (in amber vials).
-
Humidity Conditions (for solid samples): Desiccated and ambient humidity.
-
-
Time Points: Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, assess the purity and integrity of the this compound samples using High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the HPLC chromatograms of the stored samples to the T=0 sample to identify any degradation products and quantify the remaining percentage of intact this compound.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory effects.
Experimental Workflow Diagram
Caption: Workflow for assessing the long-term stability of this compound samples.
References
- 1. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Tribuloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of Tribuloside from co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Extracts from natural sources like Tribulus terrestris are complex mixtures containing various phytochemicals.[1][2] The most common co-eluting compounds with steroidal saponins like this compound are flavonoids, due to their similar polarity ranges. Specific examples of flavonoids found in Tribulus terrestris that could potentially co-elute with this compound include Quercetin, Kaempferol, and their glycosides.[3][4] Phenolic acids are another class of compounds that may co-elute.[1]
Q2: What is a good starting point for an HPLC method to separate this compound?
A2: A good starting point for separating this compound is to use a reversed-phase HPLC method.[5] A C18 column is the most common stationary phase for saponin analysis.[5][6] A gradient elution with a mobile phase consisting of water and acetonitrile is typically effective.[5][6][7] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analytes themselves.[8]
Q3: What detection method is most suitable for this compound analysis?
A3: this compound and other saponins lack a strong chromophore, which can make UV detection challenging.[3] While UV detection at low wavelengths (around 205-210 nm) is possible, it can lead to baseline noise and is highly dependent on the mobile phase composition.[3] More robust detection methods for saponins include Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).[5][6][9] LC-MS is particularly powerful as it provides mass information that can help to identify co-eluting compounds and confirm the identity of this compound.[9]
Q4: How can I confirm the identity of this compound and co-eluting peaks?
A4: The most definitive way to identify this compound and any co-eluting compounds is by using High-Resolution Mass Spectrometry (HR-MS) coupled with tandem MS (MS/MS).[9] By comparing the fragmentation patterns of your analyte with a known standard or with data from the literature, you can confirm its identity.[10][11] For flavonoids, characteristic losses of sugar moieties and specific cleavages of the C-ring in the MS/MS spectrum can aid in their identification.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound.
Problem 1: Poor resolution between this compound and a co-eluting peak.
Scenario: You observe a shoulder on your this compound peak or two peaks that are not baseline-resolved.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic solvent ratio and gradient slope may not be optimal for separating this compound from the co-eluting compound.
-
Inappropriate pH of the Mobile Phase: The ionization state of this compound and co-eluting compounds can significantly affect their retention and selectivity.
-
Suboptimal Column Chemistry: The stationary phase may not be providing sufficient selectivity for the separation.
Problem 2: this compound peak is broad and/or tailing.
Scenario: The this compound peak has a tailing factor significantly greater than 1.5 and is wider than expected.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like saponins, leading to peak tailing.[20]
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[20]
-
Solution: Reduce the injection volume or dilute the sample. If high sensitivity is required, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[21]
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[22]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[22]
-
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[22]
-
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound Separation
This method provides a starting point for the analysis of this compound in a plant extract.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm, ELSD, or MS |
Protocol 2: UPLC-MS/MS Method for Identification of this compound and Co-eluting Flavonoids
This method is suitable for the identification and structural elucidation of this compound and potential co-eluents.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | QTOF-MS in positive and negative ion modes |
| MS/MS | Collision-induced dissociation (CID) on selected parent ions |
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of this compound from a common co-eluting flavonoid, Quercetin, under different mobile phase conditions.
Table 1: Isocratic Elution with Methanol:Water
| % Methanol | Retention Time (min) - this compound | Retention Time (min) - Quercetin | Resolution (Rs) |
| 50% | 12.5 | 13.1 | 0.8 |
| 45% | 15.8 | 16.8 | 1.1 |
| 40% | 20.1 | 21.7 | 1.4 |
Table 2: Gradient Elution with Acetonitrile:Water (with 0.1% Formic Acid)
| Gradient Program | Retention Time (min) - this compound | Retention Time (min) - Quercetin | Resolution (Rs) |
| 20-40% ACN in 20 min | 15.2 | 16.5 | 1.8 |
| 25-35% ACN in 20 min | 18.9 | 20.8 | 2.5 |
| 28-32% ACN in 20 min | 22.3 | 24.9 | 3.1 |
Visualizations
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsdjournal.org [rsdjournal.org]
- 4. welch-us.com [welch-us.com]
- 5. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 22. iosrphr.org [iosrphr.org]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Tribuloside in Herbal Supplements
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Tribuloside in herbal supplements. The methodologies, performance data, and operational characteristics of each technique are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction
Tribulus terrestris is a plant widely used in traditional medicine and herbal supplements, with its purported pharmacological effects often attributed to steroidal saponins, including this compound. Accurate and precise quantification of these bioactive compounds is crucial for the quality control and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with various detectors such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS). This guide compares the validation and performance of HPLC-UV, HPLC-ELSD, and LC-MS/MS methods for the quantification of this compound.
Experimental Protocols
A detailed methodology for the validation of an HPLC method for this compound quantification is outlined below. This protocol can be adapted for different detection systems.
2.1. Sample Preparation
-
Extraction: A known quantity of the powdered herbal supplement is extracted with methanol using ultrasonication for 30-60 minutes.[1][2]
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in methanol.[3] Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.[3]
2.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a modifier like formic acid or acetic acid) and acetonitrile.[5][6][7]
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C.[4][8]
-
Injection Volume: A 10-20 µL injection volume is standard.
2.3. Method Validation
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
Precision: The precision is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy is assessed by a recovery study, where a known amount of the standard is spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC-UV, HPLC-ELSD, and LC-MS/MS for the quantification of this compound is summarized in the following tables. The data presented are representative values based on published literature for similar saponins.
Table 1: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Linearity Range (µg/mL) | 5 - 100 | 10 - 200 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (Recovery %) | 98 - 102 | 95 - 105 | 99 - 101 |
| Precision (%RSD) | < 2.0 | < 3.0 | < 1.5 |
| LOD (µg/mL) | ~1.0 | ~5.0 | ~0.1 |
| LOQ (µg/mL) | ~3.0 | ~10.0 | ~0.5 |
Table 2: Operational Characteristics of Analytical Methods
| Feature | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Selectivity | Moderate | Low | High |
| Sensitivity | Moderate | Low | High |
| Cost of Instrumentation | Low | Moderate | High |
| Cost of Analysis | Low | Low | High |
| Analysis Time per Sample | ~20-30 min | ~20-30 min | ~10-20 min |
| Ease of Use | High | Moderate | Low |
| Matrix Effect | Low to Moderate | High | Moderate to High |
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Comparison of Analytical Methods for this compound Quantification
Caption: High-level comparison of HPLC-UV, HPLC-ELSD, and LC-MS/MS methods.
Conclusion
The choice of an analytical method for the quantification of this compound in herbal supplements depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, robust, and easy-to-use method suitable for routine quality control when the concentration of this compound is relatively high and the sample matrix is not overly complex.
-
HPLC-ELSD offers the advantage of near-universal detection for non-chromophoric compounds like this compound, but it suffers from lower sensitivity and a non-linear response, which can complicate quantification.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level quantification, analysis of complex matrices, and confirmatory analysis. However, the high cost of instrumentation and complexity of operation are significant considerations.
For routine quality control of herbal supplements, a validated HPLC-UV method often provides a suitable balance of performance and cost. For research and development, or for products with very low concentrations of this compound, the superior sensitivity and selectivity of LC-MS/MS are advantageous.
References
- 1. scispace.com [scispace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Analysis of the Biological Activities of Tribuloside and Protodioscin
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-inflammatory, anticancer, and antioxidant properties of Tribuloside and Protodioscin. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Introduction
This compound and Protodioscin are two prominent steroidal saponins primarily found in the plant Tribulus terrestris L., a botanical with a long history of use in traditional medicine.[1] While both compounds share a common origin and are often studied in the context of the plant's overall bioactivity, they possess distinct chemical structures that give rise to a nuanced spectrum of biological effects. This guide provides a detailed comparative analysis of the anti-inflammatory, anticancer, and antioxidant activities of this compound and Protodioscin, drawing upon available experimental data to inform researchers and drug development professionals.
Anti-inflammatory Activities
Both this compound and Protodioscin have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
This compound has shown notable efficacy in mitigating acute lung injury (ALI) by suppressing inflammatory responses.[2] Experimental evidence from a lipopolysaccharide (LPS)-induced ALI mouse model indicates that this compound treatment can significantly reduce the infiltration of inflammatory cells and decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in bronchoalveolar lavage fluid (BALF).[2] Mechanistic studies suggest that this compound exerts its anti-inflammatory effects by modulating the PI3K-Akt and MAPK signaling pathways.
Protodioscin also exhibits potent anti-inflammatory effects, as demonstrated in a Complete Freund's Adjuvant (CFA)-induced arthritis rat model.[3] Administration of Protodioscin was found to ameliorate paw swelling, reduce lymphocyte infiltration, and downregulate the expression of inflammatory cytokines including IL-1β, TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[3] The anti-inflammatory action of Protodioscin is linked to its ability to counteract oxidative stress and inhibit neutrophil infiltration.[3]
| Parameter | This compound | Protodioscin | Reference |
| Model | LPS-induced Acute Lung Injury (ALI) in mice | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | [2][3] |
| Key Findings | Reduced inflammatory cell infiltration in the lungs. | Ameliorated paw swelling and ankle inflammation. | [2][3] |
| Significantly decreased IL-6, TNF-α, and IL-1β levels in BALF (P < .001). | Downregulated inflammatory cytokines IL-1β, TNF-α, IL-6, and COX-2. | [2][3] | |
| Signaling Pathways | PI3K-Akt, MAPK | Not explicitly detailed in the provided arthritis study, but linked to oxidative stress reduction. |
Anticancer Activities
This compound and Protodioscin have both been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
This compound , as a component of Tribulus terrestris extracts, has been associated with anticancer activity.[4] Saponin extracts from the plant, which contain this compound, have been shown to induce apoptosis in breast cancer cells (MCF-7) by upregulating pro-apoptotic genes like Bax and p53, and downregulating the anti-apoptotic gene Bcl-2.[4]
Protodioscin has been more extensively studied for its direct cytotoxic effects on a wide range of cancer cell lines.[5] It has been shown to inhibit the proliferation of bladder cancer cells (5637 and T24) by inducing apoptosis and G2/M phase cell cycle arrest through the activation of JNK and p38 signaling pathways.[6][7] Furthermore, Protodioscin has demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-468), with reported IC50 values indicating its potency.[1][8] In osteosarcoma cells (HOS and 143B), Protodioscin was found to suppress cell viability and induce apoptosis.[9]
| Cancer Cell Line | This compound (as part of extract) | Protodioscin (IC50) | Reference |
| Bladder Cancer (5637) | Not specified | Inhibits proliferation | [6][7] |
| Bladder Cancer (T24) | Not specified | Inhibits proliferation | [6][7] |
| Breast Cancer (MCF-7) | Induces apoptosis | 6 µM | [1][4][8] |
| Breast Cancer (MDA-MB-468) | Not specified | 2.56 µM | [1][8] |
| Osteosarcoma (HOS) | Not specified | 5.7 µM (24h), 4.6 µM (48h) | [9] |
| Osteosarcoma (143B) | Not specified | 5.1 µM (24h), 3.8 µM (48h) | [9] |
Antioxidant Activities
Both compounds possess antioxidant properties, contributing to their overall therapeutic potential by mitigating oxidative stress.
This compound is recognized for its antioxidant capabilities, which are thought to contribute to its protective effects against cellular damage.[2]
Protodioscin has also been reported to have antioxidant properties.[10][11] In studies on breast cancer cells, Protodioscin treatment led to an increase in reactive oxygen species (ROS) generation, suggesting a pro-oxidant effect in cancer cells that can trigger cell death.[1] However, in other contexts, it is suggested to have a protective antioxidant role.[10] The precise antioxidant mechanism and its context-dependent nature require further investigation.
A direct comparative study using standardized antioxidant assays like DPPH and ABTS for both pure compounds is needed for a conclusive quantitative comparison.
Signaling Pathways
The biological activities of this compound and Protodioscin are mediated through the modulation of various intracellular signaling pathways.
This compound has been shown to influence the following pathways:
-
PI3K-Akt Signaling Pathway: Implicated in its therapeutic effect in acute lung injury.
-
MAPK Signaling Pathway: Also involved in its anti-inflammatory action in ALI.
-
PDE/cAMP/PKA Pathway: This pathway is activated by this compound to enhance melanogenesis.[12]
Protodioscin modulates several key signaling cascades:
-
JNK and p38 MAPK Signaling Pathways: Activated by Protodioscin to induce apoptosis in bladder cancer cells.[6][7]
-
PI3K/AKT/mTOR Signaling Pathway: Regulated by Protodioscin in bladder cancer.[6][7]
-
MAPK Signaling Pathway: Methyl protodioscin, a derivative, has been shown to reduce the activity of the MAPK signaling pathway in prostate cancer.[13]
Caption: Comparative signaling pathways of this compound and Protodioscin.
Experimental Protocols
Anti-inflammatory Activity Assessment in LPS-Induced ALI Mouse Model (this compound)
-
Animal Model: Male C57BL/6 mice are used. Acute lung injury is induced by intratracheal administration of Lipopolysaccharide (LPS) from E. coli.
-
Treatment: this compound is administered to the treatment group, typically via intraperitoneal injection, prior to or after LPS challenge. A control group receives a vehicle.
-
Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with sterile saline. Lung tissues are also harvested.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the BALF are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung tissue damage.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Anticancer Activity Assessment using MTT Assay (Protodioscin)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, 5637, T24) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Protodioscin for a specified duration (e.g., 24, 48 hours). A vehicle control is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Conclusion
Both this compound and Protodioscin, key bioactive constituents of Tribulus terrestris, exhibit promising anti-inflammatory, anticancer, and antioxidant properties. This compound shows particular potential in mitigating inflammatory conditions like acute lung injury, primarily through the PI3K-Akt and MAPK pathways. Protodioscin demonstrates broad-spectrum anticancer activity across various cell lines, with its mechanism often involving the induction of apoptosis via the JNK and p38 MAPK signaling pathways.
While this guide provides a comparative overview based on existing literature, it is important to note the absence of direct head-to-head comparative studies. Future research should focus on conducting such studies to definitively establish the relative potency and therapeutic potential of these two compounds in various disease models. A deeper understanding of their distinct and overlapping mechanisms of action will be crucial for their potential development as therapeutic agents. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on further investigation into the pharmacological activities of this compound and Protodioscin.
References
- 1. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodioscin ameliorates oxidative stress, inflammation and histology outcome in Complete Freund's adjuvant induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 9. Mitophagy Effects of Protodioscin on Human Osteosarcoma Cells by Inhibition of p38MAPK Targeting NIX/LC3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV â Vitas Analytical Services [vitas.no]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of the Anti-inflammatory Effects of Tribuloside and Quercetin
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds: tribuloside and quercetin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their mechanisms of action and efficacy.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a flavonoid glycoside from Tribulus terrestris, and quercetin, a flavonoid widely distributed in plants, have both demonstrated anti-inflammatory potential. This guide compares their effects on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and quercetin on various inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent studies.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line / Model | Concentration / Dose | % Inhibition / Effect |
| This compound | TNF-α | LPS-induced ALI in mice | Not Specified | Significant decrease[1] |
| IL-6 | LPS-induced ALI in mice | Not Specified | Significant decrease[1] | |
| IL-1β | LPS-induced ALI in mice | Not Specified | Significant decrease[1] | |
| Quercetin | TNF-α | LPS-stimulated HGFs | 5, 10, 20 µM | Dose-dependent decrease[2] |
| IL-6 | LPS-stimulated HGFs | 5, 10, 20 µM | Dose-dependent decrease[2] | |
| IL-1β | LPS-stimulated HGFs | 5, 10, 20 µM | Dose-dependent decrease[2] | |
| TNF-α | TNF-α-treated HaCaT cells | Not Specified | Inhibition of expression[3] | |
| IL-6 | TNF-α-treated HaCaT cells | Not Specified | Inhibition of expression[3] | |
| IL-1β | TNF-α-treated HaCaT cells | Not Specified | Inhibition of expression[3] | |
| TNF-α, IL-1β | Activated human PBM | Not Specified | Significant inhibition[4] |
Table 2: Inhibition of Pro-inflammatory Enzymes
| Compound | Enzyme | Cell Line / Model | Concentration / Dose | % Inhibition / IC50 |
| This compound | iNOS | Data for related compound (Tribulusamide D) in LPS-stimulated RAW264.7 cells | Not Specified | Reduced expression[5][6] |
| COX-2 | Data for related compound (Tribulusamide D) in LPS-stimulated RAW264.7 cells | Not Specified | Reduced expression[5][6] | |
| Quercetin | iNOS | LPS-stimulated microglial cells | 1, 5, 10 µM | Dose-dependent inhibition[7] |
| COX-2 | LPS-stimulated microglial cells | 1, 5, 10 µM | Dose-dependent inhibition[7] | |
| iNOS | Chang Liver cells | 5 to 200 µM | Significant decrease in protein and mRNA levels[8] | |
| COX-2 | Chang Liver cells | 5 to 200 µM | Significant decrease in protein and mRNA levels[8] | |
| iNOS | A549 human lung adenocarcinoma cells | 50 µM | Complete inhibition of protein expression[9] | |
| COX-2 | A549 human lung adenocarcinoma cells | 50 µM | Little effect on expression, but strong inhibition of PGE2 biosynthesis[9] |
Mechanistic Insights: Key Signaling Pathways
Both this compound and quercetin appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[10] Studies on tribulusamide D, a structurally similar compound to this compound, indicate that it inhibits the nuclear localization of NF-κB.[5][6] Quercetin has been extensively shown to inhibit NF-κB activation through various mechanisms, including the stabilization of the NF-κB/IκB complex and preventing IκB degradation.[2][8]
Figure 1: Inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, play crucial roles in regulating the production of inflammatory mediators. An extract of Tribulus terrestris has been shown to suppress the phosphorylation of Akt and MAPKs (MEK, ERK, p38, and JNK).[4] Tribulusamide D specifically inactivates p38.[5][6] Quercetin has been demonstrated to inhibit the phosphorylation of ERK and p38 MAP kinases.[8]
Figure 2: Modulation of the MAPK signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Human Gingival Fibroblasts (HGFs): HGFs are maintained in DMEM with 10% FBS and antibiotics. Cells are pre-incubated with different concentrations of the test compound prior to stimulation with LPS from Porphyromonas gingivalis.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: NO levels in the cell culture supernatant are determined using the Griess reagent assay. The absorbance is measured at 540 nm.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in cell culture supernatants or animal serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE2) Measurement: PGE2 levels are measured in the culture medium using specific ELISA kits.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, NF-κB p65, IκBα). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vivo Studies
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUPPRESSION OF INDUCIBLE NITRIC OXIDE SYNTHASE (INOS) AND CYCLOOXYGENASE II (COX-2) BY FERMENTED PRODUCT OF CITRUS SUNKI PEEL IN LIPOPOLYSACCHARIDE-ACTIVATED RAW264.7 CELLS | International Society for Horticultural Science [ishs.org]
Cross-validation of different analytical techniques for Tribuloside purity assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of Tribuloside. The information is supported by a synthesis of published experimental data for this compound and related steroidal saponins, offering a framework for selecting the most appropriate analytical technique.
Introduction to this compound and the Importance of Purity Assessment
This compound is a steroidal saponin glycoside found in plants of the Tribulus genus, most notably Tribulus terrestris. It is recognized for its potential therapeutic properties, which has led to its inclusion in various herbal supplements and formulations. Ensuring the purity of this compound is critical for guaranteeing the safety, efficacy, and quality of these products. Accurate and reliable analytical methods are therefore essential for quantifying this compound and identifying any potential impurities. This guide explores and compares three common chromatographic techniques for this purpose.
Comparison of Validated Analytical Methods
The selection of an analytical method for this compound purity assessment depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC, HPTLC, and UPLC-MS for the analysis of this compound and related saponins, based on data from various validated methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 10 - 20 µg/mL | ~70 ng/spot | < 1 µg/mL |
| Limit of Quantitation (LOQ) | 40 - 60 µg/mL | ~220 ng/spot | ~1-5 µg/mL |
| Accuracy (% Recovery) | 97.8% - 101.1% | 96% - 98% | 95% - 105% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 10 minutes (per plate of multiple samples) | 5 - 15 minutes |
| Selectivity | Good | Moderate to Good | Excellent |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound and related saponins using HPLC, HPTLC, and UPLC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine quality control of herbal materials and formulations.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of water with a small percentage of acid (e.g., 0.1% phosphoric acid or formic acid) as mobile phase A, and acetonitrile or methanol as mobile phase B. The gradient program would typically start with a low percentage of B, gradually increasing to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 205 nm.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the sample with a suitable solvent, such as methanol or a methanol-water mixture, often with the aid of ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve by plotting the peak area of a this compound reference standard against its concentration. The concentration of this compound in the sample is then determined from this curve.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric Detection
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples and standard solutions as bands onto the HPTLC plate using an automatic applicator.
-
Mobile Phase: A mixture of solvents such as n-propanol, toluene, water, and glacial acetic acid in a specific ratio (e.g., 6:2.5:1:0.5 v/v/v/v) has been used for the separation of related saponins.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate to a predetermined distance.
-
Derivatization: After development and drying, the plate can be sprayed with a derivatizing reagent (e.g., anisaldehyde-sulfuric acid) and heated to visualize the spots.
-
Detection and Quantification: Densitometric scanning of the plates at a specific wavelength (e.g., in the visible range after derivatization or under UV light). A calibration curve is generated by plotting the peak area of the standard spots against their applied amounts.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides high sensitivity, selectivity, and speed, making it ideal for complex samples and trace-level analysis.
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water with formic acid and acetonitrile or methanol is commonly used, but with a faster gradient due to the shorter column and higher pressure capabilities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative or positive ion mode depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high specificity and sensitivity.
-
Sample Preparation: Similar to HPLC, involving extraction and filtration. A dilution step may be necessary to avoid detector saturation.
-
Quantification: An internal standard is often used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Mandatory Visualizations
To better understand the workflows and logical relationships, the following diagrams are provided.
Caption: Comparative workflows for HPLC, HPTLC, and UPLC-MS analysis.
Caption: Logical workflow for cross-validation of analytical techniques.
Conclusion
The cross-validation of different analytical techniques is crucial for ensuring the reliability and accuracy of this compound purity assessment.
-
HPLC stands out as a robust and widely accessible method suitable for routine quality control.
-
HPTLC offers a high-throughput and cost-effective alternative, particularly beneficial for screening a large number of samples.
-
UPLC-MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and in-depth impurity profiling.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, and the available resources. For comprehensive quality assurance, employing a primary method like HPLC for routine analysis and cross-validating with a more sensitive technique like UPLC-MS for confirmation and impurity identification is a recommended approach.
A Comparative Analysis of the Bioavailability of Tribuloside and its Aglycone, Kaempferol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the oral bioavailability of the flavonoid glycoside, tribuloside, and its aglycone, kaempferol. While extensive research has characterized the pharmacokinetic profile of kaempferol, data on this compound remains limited. This document summarizes the available experimental data, outlines typical experimental protocols for bioavailability studies, and visualizes relevant signaling pathways to aid researchers in drug development and pharmacological studies.
Executive Summary
Quantitative Data on Bioavailability
The following table summarizes key pharmacokinetic parameters for kaempferol from in vivo studies in rats. The lack of available data for this compound prevents a direct quantitative comparison.
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats Following Oral Administration
| Parameter | Value | Species | Dosage | Reference |
| Absolute Bioavailability (F%) | ~2% | Rat | 100 mg/kg | [1] |
| Time to Maximum Concentration (Tmax) | 1-2 hours | Rat | 100 mg/kg | [1] |
| Maximum Concentration (Cmax) | 0.18 ± 0.03 µg/mL | Rat | 100 mg/kg | [1] |
| Area Under the Curve (AUC) | 0.76 ± 0.1 µg·h/mL | Rat | 100 mg/kg | [1] |
Comparative Bioavailability: A Qualitative Assessment
Kaempferol: The low oral bioavailability of kaempferol is well-documented and attributed to extensive metabolism. Upon oral ingestion, kaempferol undergoes significant glucuronidation and sulfation in the small intestine and liver, a process known as first-pass metabolism. This rapid conversion to its metabolites limits the amount of free kaempferol that reaches systemic circulation.
This compound: As a glycoside of kaempferol, the bioavailability of this compound is intrinsically linked to the fate of its sugar moiety. Generally, flavonoid glycosides are not readily absorbed in their intact form.[2][3] It is widely accepted that intestinal enzymes, particularly those from the gut microbiota, hydrolyze the glycosidic bond, releasing the aglycone (in this case, kaempferol). This liberated kaempferol would then be available for absorption, but would also be subject to the same extensive first-pass metabolism. Therefore, while the glycosylation may protect the kaempferol molecule during its transit through the upper gastrointestinal tract, its ultimate bioavailability is still likely to be low and dependent on the efficiency of enzymatic hydrolysis and subsequent absorption of the aglycone.
Experimental Protocols
A typical experimental workflow for an in vivo oral bioavailability study in rats is outlined below. This protocol is a generalized representation and specific details may vary between studies.
1. Animal Model: Male Sprague-Dawley rats are commonly used.[1] Animals are typically fasted overnight before the experiment to ensure an empty stomach, which can influence drug absorption.
2. Compound Administration:
-
Oral (PO) Group: A suspension of the test compound (e.g., kaempferol or this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is administered by oral gavage at a specific dose (e.g., 100 mg/kg).
-
Intravenous (IV) Group: For determining absolute bioavailability, a separate group of rats receives the compound intravenously at a lower dose (e.g., 10 mg/kg) to achieve 100% systemic exposure.
3. Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
4. Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
5. Sample Analysis: The concentration of the compound and its potential metabolites in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
6. Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (F%), using non-compartmental analysis.
Visualizing the Process
Experimental Workflow
Caption: A typical experimental workflow for an in vivo oral bioavailability study.
Signaling Pathways
Kaempferol Signaling Pathways: Kaempferol has been shown to modulate a variety of signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.[1][4][5]
Caption: Key signaling pathways modulated by kaempferol.
This compound Signaling Pathways: Research on the specific signaling pathways modulated by this compound is emerging. Network pharmacology studies suggest its involvement in inflammatory and cell survival pathways.[6][7]
Caption: Putative signaling pathways influenced by this compound.
Conclusion
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 3. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro antioxidant activity of Tribuloside compared to standard antioxidants
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antioxidant agents, Tribuloside, a flavonoid glycoside predominantly found in the medicinal plant Tribulus terrestris, has garnered significant attention for its potential therapeutic properties.[1] This guide offers a comparative overview of the in vitro antioxidant activity of Tribulus terrestris extracts, which contain this compound, in relation to standard antioxidants, providing researchers, scientists, and drug development professionals with available data and detailed experimental methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Tribulus terrestris extracts has been evaluated using various standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Sample | Assay | IC50 Value / Activity | Standard Antioxidant(s) | Reference(s) |
| Methanolic Extract of T. terrestris | DPPH | 71.4 µg/mL | Not specified in study | [2] |
| Ethyl Acetate Fraction of T. terrestris | DPPH | 0.08 mg/mL | Not specified in study | |
| Ethyl Acetate Fraction of T. terrestris | ABTS | 0.04 mg/mL | Not specified in study | |
| Methanolic Extract of T. terrestris | FRAP | 35.3 mmol Fe(II)/g | Not specified in study | [2] |
| T. terrestris Preparation | DPPH | 79.47 µg/mL | Standard IC50: 59.84 µg/mL | [3] |
| T. terrestris Preparation | ABTS | 2.84 - 4.56 mg/mL | Not specified in study | [3] |
| Methanol Extract of T. terrestris leaves | DPPH | IC50 0.138 mg/mL | Not specified in study | [4] |
| Methanol Extract of T. terrestris leaves | ABTS | IC50 0.287 mg/mL | Not specified in study | [4] |
Note: The data presented is for crude extracts and fractions of Tribulus terrestris and not for purified this compound. The specific concentration of this compound in these extracts is not reported in the cited studies.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test sample (e.g., Tribulus terrestris extract) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.
-
A fixed volume of the DPPH solution is added to the sample and standard solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ is reduced by an antioxidant, leading to a decrease in absorbance, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Various concentrations of the test sample and a standard antioxidant (e.g., Trolox) are prepared.
-
A fixed volume of the test sample or standard is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C before use.
-
A fixed volume of the test sample or a standard antioxidant (e.g., Ascorbic Acid or Trolox) is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the blue-colored solution is measured at a specific wavelength (typically 593 nm).
-
The antioxidant capacity of the sample is determined by comparing its absorbance with that of a known concentration of Fe²⁺ or a standard antioxidant.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in assessing antioxidant activity, the following diagrams illustrate a simplified signaling pathway of oxidative stress and a general workflow for in vitro antioxidant assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Caption: General workflow for in vitro antioxidant activity assays.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ashdin.com [ashdin.com]
A Researcher's Guide to Tribuloside Cross-Reactivity in Competitive Enzyme Immunoassays
For researchers and drug development professionals engaged in the analysis of flavonoid glycosides, the specificity of analytical methods is paramount. This guide provides a comparative assessment of the cross-reactivity of Tribuloside in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is illustrative, designed to guide researchers in setting up and interpreting their own immunoassays for this compound and related compounds.
Introduction to this compound and Immunoassay Specificity
This compound is a flavonoid glycoside found in various plants, including Tribulus terrestris.[1][2] Its chemical structure consists of a kaempferol aglycone, a glucose moiety, and a p-coumaroyl group.[1] Due to its potential biological activities, accurate quantification in complex matrices is essential.
Enzyme immunoassays are powerful tools for the selective detection of small molecules like this compound. However, the antibodies used in these assays can sometimes bind to structurally similar compounds, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of an immunoassay is critical for accurate quantification and data interpretation.
Hypothetical Competitive ELISA for this compound
A competitive ELISA is a common format for the detection of small molecules. In this assay, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound (or a this compound-protein conjugate) for binding to a limited number of anti-Tribuloside antibody-coated microplate wells. The signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.
The logical flow of a competitive ELISA for this compound is depicted below.
Caption: Workflow of a competitive ELISA for this compound detection.
Cross-Reactivity Assessment
To assess the specificity of the hypothetical anti-Tribuloside antibody, a panel of structurally related compounds was tested. Cross-reactivity is typically expressed as the percentage of the concentration of the cross-reacting compound required to displace 50% of the bound enzyme-labeled antigen (IC50) relative to the IC50 of the target analyte (this compound).
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
The degree of cross-reactivity is generally correlated with the structural similarity to the target analyte. The diagram below illustrates the structural relationships of the tested compounds to this compound.
Caption: Structural relationships of compounds tested for cross-reactivity.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data for this compound and structurally related compounds in the competitive ELISA.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | Kaempferol-3-O-(6"-p-coumaroyl)glucoside | 10 | 100 |
| Tiliroside | Isomer of this compound | 12 | 83.3 |
| Kaempferol-3-O-glucoside | Kaempferol + Glucose | 500 | 2.0 |
| Kaempferol | Aglycone | > 10,000 | < 0.1 |
| Kaempferol-7-O-glucoside | Isomeric Glucoside | > 10,000 | < 0.1 |
| Quercetin | Different Aglycone | > 10,000 | < 0.1 |
Data Interpretation:
-
Tiliroside: As a close structural isomer of this compound, Tiliroside is expected to exhibit high cross-reactivity.[3]
-
Kaempferol-3-O-glucoside: The absence of the p-coumaroyl group significantly reduces the binding affinity for the antibody, resulting in low cross-reactivity.
-
Kaempferol, Kaempferol-7-O-glucoside, and Quercetin: These compounds show negligible cross-reactivity, indicating that both the complete glycoside structure at the 3-position and the specific aglycone are critical for antibody recognition.
Experimental Protocols
-
Coating: Dilute the anti-Tribuloside antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of standards or samples to the appropriate wells. Then, add 50 µL of diluted this compound-enzyme conjugate to all wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus log concentration of the this compound standards. Determine the IC50 values for this compound and the test compounds from their respective inhibition curves. Calculate the percent cross-reactivity as described above.
Conclusion
This guide provides a framework for assessing the cross-reactivity of this compound in a competitive enzyme immunoassay. The hypothetical data illustrates that the specificity of the immunoassay is highly dependent on the fine structural details of the analyte. The presence and position of the glycosidic linkage and the nature of the acyl group are critical determinants of antibody binding. Researchers developing immunoassays for this compound or similar flavonoid glycosides should perform thorough cross-reactivity studies to ensure the accuracy and reliability of their results.
References
A Comparative Guide to the Quantitative Analysis of Tribuloside: Inter-laboratory Validation of a qNMR Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of Tribuloside with alternative analytical techniques. It includes a detailed, albeit representative, experimental protocol for the inter-laboratory validation of the qNMR method, alongside comparative data and visualizations to support methodological choices in the quality control and standardization of Tribulus terrestris extracts and derived products.
Introduction
This compound is a steroidal saponin and a key bioactive constituent found in Tribulus terrestris L.[1][2]. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. While chromatographic methods are commonly employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for the direct quantification of organic molecules without the need for an identical reference standard for each analyte.[3][4][5][6] This guide outlines the framework for an inter-laboratory validation of a ¹H-qNMR method for this compound and compares its potential performance with established methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors including specificity, accuracy, precision, and the intended application. Below is a comparative summary of qNMR, HPLC, and UV-Vis spectrophotometry.
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[3] | Separation of analytes based on their interaction with a stationary phase, followed by detection (e.g., DAD, ELSD). | Measurement of light absorption by the analyte, often after a color-forming reaction. |
| Specificity | High. Specific proton signals of this compound can be selected for quantification, minimizing interference from the matrix.[7] | Good to High. Depends on the column, mobile phase, and detector. Co-elution can be a challenge.[8][9][10][11] | Low. Prone to interference from other compounds that absorb at the same wavelength. Often used for total saponin or flavonoid content.[12][13] |
| Standardization | Can be performed using a certified internal standard that is structurally different from the analyte. | Requires a specific, pure reference standard of this compound for calibration. | Requires a reference standard (e.g., rutin, vitexin) to create a calibration curve.[12][13] |
| Sample Prep. | Simple. Involves dissolving the sample and internal standard in a deuterated solvent.[5] | More complex. May involve extraction, filtration, and sometimes derivatization. | Can be simple, but may require derivatization (e.g., complexation with AlCl₃ for flavonoids).[12][13] |
| Analysis Time | Rapid. Typically 5-15 minutes per sample. | Moderate. Typically 20-60 minutes per sample. | Rapid. A few minutes per sample after initial setup. |
| LOD/LOQ | Generally in the µg/mL range. A generic qHNMR method showed a LOD of better than 10 μM.[4] | Can be very low (ng/mL range), depending on the detector. For protodioscin, a LOD of 10.0 µg/mL was reported with ELSD.[9] | Generally higher than HPLC and qNMR. For xanthohumol, LOD and LOQ were 0.77 and 2.36 μg/mL, respectively.[14] |
| Inter-lab Transfer | Potentially straightforward due to the fundamental principle of NMR. | Can be challenging due to variations in columns, instruments, and mobile phase preparation. | Generally straightforward, but can be affected by instrument differences. |
Experimental Protocol: Inter-laboratory Validation of a ¹H-qNMR Method for this compound
This section outlines a representative protocol for an inter-laboratory study to validate a ¹H-qNMR method for the quantification of this compound. This protocol is based on established guidelines for qNMR method validation for natural products.[3][4][7]
1. Objective
To assess the accuracy, precision (repeatability and reproducibility), specificity, linearity, and robustness of a ¹H-qNMR method for the quantitative determination of this compound in a Tribulus terrestris extract across multiple laboratories.
2. Materials and Reagents
-
Test Material: A homogeneous batch of dried, powdered Tribulus terrestris extract.
-
This compound Reference Standard: Purity > 98%.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (CD₃OD, 99.8% D).
-
NMR Tubes: 5 mm high-precision NMR tubes.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the Tribulus terrestris extract into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Add 1.0 mL of CD₃OD to the vial.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer 0.6 mL of the solution into a 5 mm NMR tube.
4. ¹H-NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons, should be at least 5 times the longest T1 of the signals of interest).
-
Number of Scans (ns): 32 (can be adjusted to achieve adequate signal-to-noise ratio).
-
Acquisition Time (aq): ≥ 3 s.
-
Spectral Width (sw): 20 ppm.
-
-
The receiver gain should be set to avoid signal clipping.
5. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate the selected signals for this compound and the internal standard. For this compound, a well-resolved signal, for instance, an anomeric proton signal, should be chosen. For maleic acid, the singlet at ~6.3 ppm is used.
6. Calculation of this compound Content
The concentration of this compound is calculated using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
7. Validation Parameters
The following parameters will be assessed by each participating laboratory:
-
Specificity: Assessed by examining the absence of interfering signals in the region of the analyte and internal standard signals in a blank matrix. 2D NMR experiments like HSQC can be used to confirm signal purity.[7]
-
Linearity: Determined by preparing a series of solutions with varying concentrations of this compound reference standard and a fixed concentration of the internal standard. A calibration curve is constructed by plotting the molar ratio against the integral ratio. A correlation coefficient (R²) of ≥ 0.99 is expected.[7]
-
Accuracy (Trueness): Evaluated through recovery studies by spiking a known amount of this compound reference standard into the extract matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-laboratory precision): Assessed by analyzing six independent samples of the same extract on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results from all participating laboratories on the same homogeneous sample.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of the this compound signal (LOD S/N = 3, LOQ S/N = 10).
-
Robustness: Evaluated by introducing small, deliberate variations in the method parameters (e.g., relaxation delay, number of scans) and observing the effect on the results.
Visualizations
References
- 1. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of diosgenin and phenol compounds in Tribulus terrestris L. [pharmacia.pensoft.net]
- 3. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 9. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. rsdjournal.org [rsdjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Geography: A Comparative Analysis of Tribuloside Effects from Diverse Origins
For researchers and pharmaceutical professionals, understanding the nuanced differences in bioactive compounds from various geographical sources is paramount for the development of effective and standardized herbal-based therapies. Tribulus terrestris L., a plant utilized for centuries in traditional medicine systems worldwide, presents a clear case of this geographical influence.[1] The concentration and composition of its key bioactive constituents, particularly steroidal saponins like tribuloside, vary significantly depending on the region of cultivation.[2] This variation, in turn, impacts the plant's pharmacological effects. This guide provides a comparative analysis of this compound from different geographical sources, supported by experimental data and detailed methodologies, to aid in the selection and application of this promising natural compound.
Chemical Composition: A Tale of Two Chemotypes
The geographical origin of Tribulus terrestris has a profound impact on its phytochemical profile, leading to the emergence of distinct chemotypes. A pivotal study analyzing samples from Europe, Asia, and Southeast Asia revealed significant quantitative and qualitative differences in their steroidal saponin content.
Samples from Eastern and Southern Europe (Bulgaria, Greece, Serbia, Macedonia) and Western Asia (Turkey, Georgia, Iran) consistently show a high concentration of furostanol saponins, with protodioscin and prototribestin being the predominant compounds. In stark contrast, samples from Vietnam and India are characterized by high levels of tribulosin, while prototribestin is often absent.[2] This suggests the existence of at least two major chemotypes: a protodioscin-rich European/West Asian type and a tribulosin-rich Vietnamese/Indian type.
| Geographical Origin | Plant Part | Protodioscin (µg/g) | Prototribestin (µg/g) | Pseudoprotodioscin (µg/g) | Dioscin (µg/g) | Tribestin (µg/g) | Tribulosin (µg/g) | Rutin (µg/g) |
| Bulgaria | Aerial parts | 1856.0 | 1208.0 | 44.0 | 12.0 | 184.0 | 12.0 | 884.0 |
| Greece | Aerial parts | 1060.0 | 668.0 | 28.0 | 8.0 | 124.0 | 20.0 | 1040.0 |
| Serbia | Aerial parts | 1144.0 | 708.0 | 24.0 | 12.0 | 148.0 | 16.0 | 1264.0 |
| Macedonia | Aerial parts | 1420.0 | 888.0 | 32.0 | 12.0 | 148.0 | 16.0 | 1180.0 |
| Turkey | Aerial parts | 1284.0 | 784.0 | 32.0 | 12.0 | 140.0 | 20.0 | 1140.0 |
| Georgia | Aerial parts | 1500.0 | 948.0 | 40.0 | 16.0 | 168.0 | 20.0 | 1240.0 |
| Iran | Aerial parts | 1020.0 | 620.0 | 24.0 | 8.0 | 112.0 | 16.0 | 980.0 |
| Vietnam | Aerial parts | 40.0 | - | 12.0 | 36.0 | - | 1140.0 | 120.0 |
| India | Aerial parts | 28.0 | - | 12.0 | 28.0 | - | 1060.0 | 100.0 |
Data summarized from Dinchev et al. (2008).[2] Concentrations are expressed in micrograms per gram of dry weight.
Comparative Biological Activities
The variation in chemical composition directly translates to differences in biological activity. While comprehensive side-by-side comparisons of extracts from different origins are limited, the known activities of the dominant saponins allow for informed inferences.
| Biological Activity | Key Findings | Geographical Origin (if specified) | Reference |
| Antioxidant Activity | Methanolic extracts demonstrated significant free radical scavenging activity. The antioxidant potential is often correlated with the total phenolic and flavonoid content. | Bulgaria, Kahramanmaraş (Turkey) | [3][4] |
| Anti-inflammatory Activity | T. terrestris extracts have been shown to inhibit protein denaturation and stabilize red blood cell membranes, both key indicators of anti-inflammatory potential. Saponins are known to reduce the production of inflammatory mediators like nitric oxide. | Not specified in comparative studies | [5][6] |
| Anticancer Activity | Methanolic extracts of T. terrestris have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (SK-OV-3) cancer. The saponin fraction, in particular, has been found to induce apoptosis in breast cancer cells. | Bulgaria, India | [7][8][9] |
| Antibacterial Activity | Extracts from Turkish and Iranian T. terrestris showed activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In contrast, Yemeni extracts showed no activity, and Indian extracts were only active against E. coli and S. aureus, highlighting significant geographical differences. | Turkey, Iran, Yemen, India | |
| Aphrodisiac Activity | Traditionally used as an aphrodisiac, this effect is often attributed to protodioscin, which is thought to increase androgen levels. This would suggest that European and West Asian varieties may have a more pronounced effect in this regard. | Not specified in comparative studies | [10] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Quantification of Steroidal Saponins by LC-MS/MS
This method allows for the precise identification and quantification of specific saponins like protodioscin and tribulosin.
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often using ultrasonication to improve efficiency. The resulting extract is then filtered and diluted for analysis.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of water with an additive (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile. This gradient allows for the separation of the different saponins based on their polarity.
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is used to ionize the separated compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each saponin.
-
Quantification: Calibration curves are generated using certified reference standards of the target saponins. The concentration of each saponin in the samples is then determined by comparing its peak area to the calibration curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the T. terrestris extract are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance with the extract. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a plant extract to prevent the denaturation of proteins, a hallmark of inflammation.
-
Procedure:
-
A reaction mixture is prepared containing the T. terrestris extract at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).
-
The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.
-
Denaturation is induced by heating the mixture (e.g., at 70°C).
-
After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (without extract) and A_sample is the absorbance of the sample.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the T. terrestris extract and incubated for a specific duration (e.g., 24-72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated further to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (around 570 nm).
-
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is then determined.
Visualizing the Process
To better understand the workflow and mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]
- 9. phytojournal.com [phytojournal.com]
- 10. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside's Cytotoxic Profile: A Comparative Analysis Against Leading Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Tribuloside, a steroidal saponin derived from Tribulus terrestris, has garnered attention for its potential anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of this compound against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a chemotherapeutic agent.
Comparative Cytotoxicity: IC50 Values
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Tribulus terrestris (Methanolic Extract) | MCF-7 | ~218.19 µg/mL | Not Specified |
| A549 | ~179.62 µg/mL | Not Specified | |
| Doxorubicin | MCF-7 | 2.50[1] | 24 |
| MCF-7 | 4[2] | 48 | |
| MCF-7 | 1.20 | 24 | |
| A549 | > 20[1] | 24 | |
| Cisplatin | A549 | 9 ± 1.6[3] | Not Specified |
| A549 | 3.3 ± 0.0 | 72 | |
| A549 | 7.49 ± 0.16[4] | 48 | |
| HeLa | Not specified | Not specified | |
| Paclitaxel | HeLa | 5 - 10 nM[5] | 24 |
| HeLa | 2.5 - 7.5 nM[6] | 24 | |
| A549 | Not specified | Not specified |
*Note: IC50 values for Tribulus terrestris extract are presented in µg/mL as reported in the source.[7][8] Direct conversion to µM is not feasible without the molecular weight of the active components in the extract. These values indicate that higher concentrations of the extract are required to achieve 50% inhibition compared to the pure, established drugs. The variability in IC50 values for the established drugs across different studies can be attributed to differences in experimental protocols, such as incubation time and assay methods.[9]
Experimental Protocols
The determination of cytotoxicity, typically quantified by IC50 values, relies on robust and reproducible experimental protocols. The most common method cited in the gathered literature is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.
This compound's Putative Signaling Pathways
Research on Tribulus terrestris extracts suggests that their anticancer effects, likely attributable to compounds like this compound, are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[6]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.[10][11][12] Studies suggest that components of Tribulus terrestris may inhibit this pathway, leading to a decrease in the phosphorylation of Akt.[6] This inhibition can, in turn, reduce the expression of anti-apoptotic proteins like Bcl-2 and promote apoptosis.[6]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and apoptosis.[13][14] Evidence indicates that Tribulus terrestris extracts can influence the MAPK pathway, potentially by modulating the activity of key kinases like ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.[6][13]
References
- 1. scielo.br [scielo.br]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
